Regorafenib-d3
描述
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Regorafenib-d3
Abstract
Regorafenib, a deuterated analog of the potent oral multi-kinase inhibitor, offers a unique profile for researchers investigating oncogenic signaling. This guide provides a comprehensive technical overview of the in vitro mechanism of action of Regorafenib-d3. We will delve into its primary molecular targets and the subsequent impact on critical downstream signaling pathways. Furthermore, this document serves as a practical handbook for fellow researchers, offering detailed, field-proven protocols for the essential in vitro assays required to comprehensively characterize the bioactivity of Regorafenib-d3. The experimental workflows are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Rationale for Regorafenib-d3 in Preclinical Research
Regorafenib is a well-established anti-cancer agent that exerts its therapeutic effects by targeting multiple protein kinases integral to tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1] The deuterated form, Regorafenib-d3, is primarily utilized as an internal standard in pharmacokinetic studies due to its mass shift. However, its identical pharmacological activity to the parent compound makes it a valuable tool for in vitro mechanistic studies.[1] Understanding the precise in vitro mechanism of action is paramount for designing insightful experiments and accurately interpreting preclinical data. This guide will dissect the key molecular interactions and cellular consequences of Regorafenib-d3 treatment in a controlled laboratory setting.
Molecular Targets and Downstream Signaling Cascades
Regorafenib-d3's broad-spectrum inhibitory activity is central to its anti-tumor effects. It targets a range of receptor tyrosine kinases (RTKs) and intracellular serine/threonine kinases.[1] This multi-targeted approach allows it to simultaneously disrupt several cancer-promoting processes.
Primary Kinase Targets:
-
Angiogenic RTKs: Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). Inhibition of these receptors is a cornerstone of Regorafenib's anti-angiogenic activity.[1]
-
Stromal RTKs: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). Targeting these kinases disrupts the supportive tumor microenvironment.[1]
-
Oncogenic RTKs: KIT and RET, which are key drivers in various malignancies.[1]
-
Intracellular Serine/Threonine Kinases: RAF-1 and BRAF (including the V600E mutant), central components of the MAPK/ERK signaling pathway.[1]
Key Downstream Signaling Pathways:
The inhibition of these upstream kinases by Regorafenib-d3 leads to the attenuation of two critical signaling cascades:
-
The RAS/RAF/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.[2] By inhibiting RAF kinases, Regorafenib-d3 effectively blocks the phosphorylation and activation of MEK and subsequently ERK, leading to cell cycle arrest and apoptosis.[3]
-
The PI3K/Akt/mTOR Pathway: While not a direct inhibitor of PI3K or Akt, Regorafenib-d3's inhibition of upstream RTKs like VEGFR and PDGFR reduces the activation of the PI3K/Akt pathway.[4] This pathway is crucial for cell growth, survival, and metabolism.
The following diagram illustrates the primary targets of Regorafenib-d3 and its impact on these major signaling pathways.
Caption: Regorafenib-d3 Signaling Pathway Inhibition.
Experimental Workflows for In Vitro Characterization
A logical and stepwise experimental approach is crucial for characterizing the in vitro activity of Regorafenib-d3. The following workflow provides a framework for a comprehensive analysis, starting from direct target engagement and moving to cellular and functional consequences.
Caption: General Experimental Workflow.
In Vitro Kinase Inhibition Assays
Rationale: The initial step is to quantify the direct inhibitory effect of Regorafenib-d3 on its primary kinase targets. This is typically achieved through cell-free biochemical assays that measure the phosphorylation of a substrate by the kinase of interest in the presence of varying concentrations of the inhibitor. The output of this assay is the half-maximal inhibitory concentration (IC50), a key measure of drug potency.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (Example for VEGFR2)
-
Reagents and Materials:
-
Recombinant human VEGFR2 kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665)
-
Regorafenib-d3 stock solution (in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of Regorafenib-d3 in DMSO, and then dilute further in assay buffer.
-
Add 2 µL of the diluted Regorafenib-d3 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of a solution containing the VEGFR2 enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing the Europium-labeled anti-phospho antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the log of the Regorafenib-d3 concentration to determine the IC50 value using non-linear regression.
-
Western Blot Analysis of Downstream Signaling
Rationale: Once direct kinase inhibition is established, the next step is to confirm that Regorafenib-d3 inhibits the downstream signaling pathways in a cellular context. Western blotting is the gold standard for this, allowing for the detection of the phosphorylation status of key proteins like ERK and Akt. A decrease in the phosphorylated form of these proteins upon treatment with Regorafenib-d3 provides strong evidence of its on-target activity in cells.
Protocol: Western Blot for p-ERK and p-Akt
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCT-116, SW480) in 6-well plates and allow them to adhere overnight.[5]
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of Regorafenib-d3 for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
For some targets (e.g., VEGFR), stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.[5]
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-Akt (Ser473), and total Akt overnight at 4°C. Use the manufacturer's recommended dilution.[5]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]
-
Normalize the phosphorylated protein levels to the total protein levels. A loading control like β-actin should also be used to ensure equal protein loading.[6]
-
Cell Viability and Proliferation Assays
Rationale: To assess the functional consequence of inhibiting these signaling pathways, cell viability and proliferation assays are performed. These assays determine the concentration of Regorafenib-d3 required to inhibit cell growth (GI50) or kill the cells (IC50).
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
-
Functional Assays: Angiogenesis and Metastasis
Rationale: To investigate the specific anti-angiogenic and anti-metastatic properties of Regorafenib-d3, functional in vitro assays are employed. The endothelial tube formation assay is a classic method to assess anti-angiogenic potential, while migration and invasion assays model key steps in the metastatic cascade.
Protocol: Endothelial Cell Tube Formation Assay
-
Plate Coating:
-
Thaw Matrigel on ice and add 50 µL to each well of a 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[9]
-
-
Cell Seeding and Treatment:
-
Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in basal medium containing various concentrations of Regorafenib-d3.
-
Seed 1.5 x 10^4 HUVECs into each Matrigel-coated well.[10]
-
-
Incubation and Imaging:
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Protocol: Scratch (Wound Healing) Assay for Cell Migration
-
Cell Seeding:
-
Seed cells in a 12-well plate and grow them to 90-100% confluency.[4]
-
-
Creating the Scratch:
-
Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[11]
-
-
Treatment and Imaging:
-
Data Analysis:
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.[11]
-
Protocol: Transwell Invasion Assay
-
Transwell Preparation:
-
Cell Seeding and Treatment:
-
Incubation:
-
Incubate the plate for 24-48 hours.[12]
-
-
Staining and Quantification:
Data Presentation and Interpretation
To facilitate the comparison of quantitative data, it is recommended to summarize the results in a clear and structured table.
| Assay Type | Cell Line(s) | Key Parameter | Regorafenib-d3 Result |
| In Vitro Kinase Assay | N/A (Cell-free) | IC50 (nM) | Target-specific values |
| Western Blot | e.g., HCT-116, SW480 | % reduction in p-ERK/p-Akt | Dose-dependent decrease |
| MTT Assay | e.g., HCT-116, SW480 | IC50 (µM) | Cell line-specific values |
| Tube Formation Assay | HUVEC | % inhibition of tube length | Dose-dependent decrease |
| Scratch Assay | e.g., HCT-116, SW480 | % inhibition of migration | Dose-dependent decrease |
| Transwell Invasion Assay | e.g., HCT-116, SW480 | % inhibition of invasion | Dose-dependent decrease |
Conclusion
This technical guide provides a comprehensive framework for the in vitro characterization of Regorafenib-d3. By systematically evaluating its direct kinase inhibition, impact on downstream signaling, and functional consequences on cancer and endothelial cells, researchers can generate a robust and detailed understanding of its mechanism of action. The provided protocols offer a starting point for these investigations, and should be optimized for specific cell lines and experimental conditions. A thorough in vitro characterization is an indispensable step in the preclinical evaluation of multi-targeted kinase inhibitors like Regorafenib-d3.
References
-
Liu, W. C., et al. (2018). Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells. Oncology Letters, 15(5), 7611-7619. [Link]
-
Ansari, M. A., et al. (2023). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
Tadmor, T., et al. (2014). Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro. Medical Oncology, 31(7), 53. [Link]
-
Durin, M., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cancers, 14(22), 5697. [Link]
-
Li, Y., et al. (2021). Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling. Frontiers in Oncology, 11, 743419. [Link]
-
Li, J., et al. (2023). Venetoclax Synergizes With Regorafenib for Colorectal Cancer by Targeting BCL‐2. Journal of Cellular and Molecular Medicine, 27(15), 2244-2258. [Link]
-
Molecular Devices. (n.d.). A high-content tube formation assay using an in vitro angiogenesis model. Molecular Devices. [Link]
-
Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. Protocol Exchange. [Link]
-
Durin, M., et al. (2022). Regorafenib effect on ERK (A), AKT (B) signaling pathways of HCT-116, SW1116, LS1034, SW480 and Caco-2 cell lines. ResearchGate. [Link]
-
Corning. (n.d.). Protocol: Endothelial Cell Tube Formation Assay. Corning Life Sciences. [Link]
-
Wang, Y. C., et al. (2019). Regorafenib Induces Apoptosis and Inhibits Metastatic Potential of Human Bladder Carcinoma Cells. Anticancer Research, 39(1), 231-238. [Link]
-
ROCK inhibitor. (n.d.). Exploring Cellular Migration and Repair with the Wound Healing Assay. ROCK inhibitor. [Link]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. ibidi. [Link]
-
Matsuoka, K., et al. (2017). Western blot analysis showed that regorafenib inhibited the phosphorylation of ERK1 ⁄ 2. ResearchGate. [Link]
-
The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (2018). Oncology Letters, 15(5), 7239-7246. [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. SnapCyte. [Link]
-
Western blot analysis showed that regorafenib inhibited. (n.d.). Open-i. [Link]
-
Molecular profiling in the treatment of colorectal cancer: focus on regorafenib. (2015). OncoTargets and Therapy, 8, 1347-1357. [Link]
-
Regorafenib. (n.d.). National Cancer Institute. [Link]
-
Goel, G. (2018). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. Critical Reviews in Oncology/Hematology, 123, 79-88. [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Long Non-coding RNA MIR570MG Causes Regorafenib Resistance in Colon Cancer by Repressing miR-145/SMAD3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- 11. Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
An In-depth Technical Guide to the Synthesis and Characterization of Regorafenib-d3
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] It functions by targeting several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] In the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled versions of active pharmaceutical ingredients (APIs) are indispensable tools. Regorafenib-d3, a deuterated analog of Regorafenib, serves as an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the compound's chemical properties, enabling precise quantification in complex biological matrices.[4]
The strategic placement of deuterium on the N-methyl group prevents easy hydrogen-deuterium exchange, ensuring the stability of the label throughout metabolic processes. This guide provides a comprehensive overview of a robust synthetic route to Regorafenib-d3 and the rigorous analytical techniques required to confirm its structure, purity, and isotopic enrichment.
Part 1: Synthesis of Regorafenib-d3
The synthesis of Regorafenib-d3 is a multi-step process that hinges on the secure attachment of a deuterated methyl group. The most efficient strategy involves preparing the core structure of the molecule and introducing the deuterated methyl group in the final stages. The overall synthesis can be logically divided into the preparation of two key intermediates, followed by their coupling and the final deuteration step.
A common synthetic route for Regorafenib involves the coupling of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2] To produce the deuterated analog, a similar pathway is followed, with the modification of using deuterated methylamine in the formation of the picolinamide intermediate.
Synthetic Workflow
The synthesis begins with the preparation of two crucial building blocks: Intermediate I , 4-(4-amino-3-fluorophenoxy)-N-methyl-d3-picolinamide, and Intermediate II , 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Caption: Synthetic workflow for Regorafenib-d3.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide
-
To a solution of 4-chloro-2-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).
-
In a separate flask, prepare a solution of deuterated methylamine hydrochloride (CD₃NH₂·HCl) and a base (e.g., triethylamine) in dichloromethane.
-
Slowly add the acid chloride solution to the deuterated methylamine solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide.
Step 2: Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-picolinamide
-
Combine 4-chloro-N-(methyl-d3)-pyridine-2-carboxamide, 4-amino-3-fluorophenol, and a base such as potassium carbonate in a high-boiling point solvent like DMSO.
-
Heat the mixture to an elevated temperature (e.g., 120-140°C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain Intermediate I.
Step 3: Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Caution: This step involves highly toxic reagents like phosgene or its equivalents and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
A solution of 4-chloro-3-(trifluoromethyl)aniline in a suitable solvent (e.g., toluene) is added to a solution of phosgene or a phosgene equivalent (like triphosgene) in the same solvent.
-
The reaction is typically heated to reflux until the starting material is consumed.
-
The solvent is removed by distillation to yield the crude isocyanate, which is often used immediately in the next step without further purification.
Step 4: Final Coupling to Yield Regorafenib-d3
-
Dissolve Intermediate I in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Add Intermediate II dropwise to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by HPLC).
-
The product, Regorafenib-d3, will precipitate from the solution or can be obtained after solvent removal.
-
Purify the crude product by recrystallization or column chromatography to obtain high-purity Regorafenib-d3.
Part 2: Characterization of Regorafenib-d3
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Regorafenib-d3. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.
Analytical Workflow
Caption: Analytical workflow for Regorafenib-d3 characterization.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the primary technique to confirm the successful incorporation of the three deuterium atoms. The expected molecular weight of Regorafenib is 482.82 g/mol .[5] The molecular weight of Regorafenib-d3 is expected to be approximately 485.83 g/mol .[6]
-
Technique : Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS.
-
Expected Result : The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the mass of Regorafenib-d3. This represents a +3 Da shift compared to the unlabeled Regorafenib standard.
-
Isotopic Enrichment : The relative intensities of the molecular ion peaks for the d0, d1, d2, and d3 species can be used to calculate the isotopic enrichment, which should ideally be >98%.
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.0799 | 483.0877 |
| Regorafenib-d3 | C₂₁H₁₂D₃ClF₄N₄O₃ | 485.0987 | 486.1065 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the precise location of the deuterium atoms and verifying the overall structure of the molecule.
-
¹H NMR : The most telling piece of evidence in the ¹H NMR spectrum will be the absence of the N-methyl singlet that is present in the spectrum of unlabeled Regorafenib. All other proton signals should remain unchanged in their chemical shift and multiplicity.
-
¹³C NMR : The carbon of the N-CD₃ group will show a characteristic multiplet due to coupling with deuterium (a triplet of triplets if fully resolved) and will be shifted slightly upfield compared to the N-CH₃ carbon in unlabeled Regorafenib.
-
²H NMR (Deuterium NMR) : A single resonance in the deuterium spectrum will confirm that all deuterium atoms are in the same chemical environment (the N-methyl group).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized Regorafenib-d3. A validated method for Regorafenib can be adapted for this purpose.[7][8]
Experimental Protocol: HPLC Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[9]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength where Regorafenib has a strong absorbance, typically around 260 nm.[8]
-
Expected Result : A single major peak with a retention time identical to that of an unlabeled Regorafenib standard. The purity is calculated based on the area percentage of the main peak and should be ≥98%.
Conclusion
The synthesis and characterization of Regorafenib-d3 require a meticulous multi-step synthetic process coupled with a suite of high-precision analytical techniques. The described methods provide a reliable pathway to produce high-purity, isotopically enriched Regorafenib-d3, suitable for use as an internal standard in demanding bioanalytical applications. The successful execution of this guide will yield a critical tool for researchers and drug development professionals in advancing the study of Regorafenib's pharmacokinetic and metabolic profiles.
References
-
Penning, T. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(12), 1235-1244. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog. [Link]
-
Sharma, R. K., Strelevitz, T. J., Gao, H., Wennogle, L. P., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Varghese, E., Samuel, S. M., L Koola, S., & Abraham, C. S. (2019). Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. PLoS One, 14(5), e0216632. [Link]
-
ResearchGate. (n.d.). Three-step synthesis of regorafenib 30 starting from of... [Image]. ResearchGate. [Link]
-
Gill, M. S., & Prachi, R. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]
-
Ragireddy, P. B., Shankaraiah, N., & Talluri, M. V. N. K. (2019). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Analytical Methods, 11(35), 4543-4554. [Link]
-
Wu, X., et al. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]
-
Li, Y., et al. (2019). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research, 2(1), 1-4. [Link]
-
Taguchi, M., et al. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. Biomedical Chromatography, 30(10), 1611-1617. [Link]
-
Patel, P. N., & Soni, T. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research Trends and Innovation, 7(9), 114-125. [Link]
-
National Center for Biotechnology Information. (n.d.). Regorafenib-d3. PubChem Compound Database. [Link]
-
Al-Hilal, T. A., & Park, J. (2022). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Pharmaceutics, 14(11), 2465. [Link]
-
ResearchGate. (n.d.). Synthesis of deuterated sorafenib derivatives. [Image]. ResearchGate. [Link]
-
Van den Eynde, M., et al. (2016). Regorafenib induced severe toxic hepatitis: characterization and discussion. Liver International, 36(11), 1698-1705. [Link]
-
Alqahtani, M. S. (2023). Formulation Development and in vitro Characterization of Regorafenib-loaded Polymeric Nanoparticles. Fisher Digital Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Regorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. Regorafenib-d3 | CymitQuimica [cymitquimica.com]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Pharmacokinetic Profiling of Regorafenib Utilizing its Deuterated Analog, Regorafenib-d3
Introduction: The Role of Stable Isotope-Labeled Standards in Modern Pharmacokinetics
Regorafenib is a potent oral multi-kinase inhibitor that targets various signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[3][4][5] A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing dosing strategies to maximize efficacy while minimizing toxicity.[4]
This guide delves into the pharmacokinetic properties of Regorafenib and explains the indispensable role of its deuterated analog, Regorafenib-d3, in achieving accurate and precise quantification in biological matrices. In modern bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds like Regorafenib-d3 are the gold standard for internal standards.[6][7][8] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience the same extraction inefficiencies, matrix effects, and ionization suppression, thereby correcting for analytical variability and providing the most reliable quantitative data.[6][8]
Section 1: Pharmacokinetic Profile of Regorafenib
Regorafenib's journey through the body is characterized by complex metabolic pathways and significant contributions from its active metabolites.
Absorption and Distribution
Following oral administration, Regorafenib's absorption is influenced by food intake, with bioavailability enhanced when taken with a low-fat meal.[5] Once in circulation, Regorafenib and its major active metabolites are highly bound to plasma proteins (approximately 99.5%), which limits the unbound, pharmacologically active fraction of the drug.[1][9]
Metabolism: A Multi-Pathway Process
Regorafenib undergoes extensive hepatic metabolism, primarily through two major pathways: oxidative metabolism mediated by cytochrome P450 3A4 (CYP3A4) and glucuronidation by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[3][5]
This biotransformation results in two principal, pharmacologically active metabolites:
-
M-2 (Pyridine N-oxide): A primary metabolite formed through oxidation.[1][10]
-
M-5 (N-desmethyl-N-oxide): A secondary metabolite formed from further oxidative biotransformation of M-2.[1][10]
In clinical studies, the steady-state plasma exposure of both M-2 and M-5 is comparable to that of the parent drug, Regorafenib, indicating that they significantly contribute to the overall clinical activity.[1][2] The presence of multiple biotransformation pathways is advantageous as it reduces the risk of significant drug-drug interactions.[10][11]
Caption: Metabolic pathway of Regorafenib.
Excretion
Regorafenib and its metabolites are eliminated predominantly through the feces. Following a single oral dose of radiolabeled Regorafenib, approximately 71% of the radioactivity was recovered in feces and 19% in urine.[10][12][13] The parent drug, Regorafenib, was the most prominent component in feces, while the renally excreted radioactivity consisted mainly of glucuronide metabolites like M-7.[10][12]
Pharmacokinetic Parameters
The pharmacokinetic profile of Regorafenib is marked by considerable interindividual variability.[3] Therapeutic drug monitoring (TDM) is therefore a valuable strategy to personalize dosing. Studies have suggested a correlation between trough plasma concentrations (Ctrough) of Regorafenib and its active metabolites with both efficacy and toxicity.[4]
| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |
| Half-Life (t½) | ~28 hours | Similar to Regorafenib | Similar to Regorafenib |
| Time to Peak (Tmax) | 1.5 - 4 hours | Plateau at 6-24 hours | Minor plasma component |
| Key Enzyme(s) | CYP3A4, UGT1A9 | Oxidative enzymes | Oxidative enzymes |
| Plasma Protein Binding | ~99.5% | ~99.8% | ~99.95% |
Note: Values are approximate and can vary based on patient populations and study designs.[1][5][10][11]
Section 2: Bioanalytical Quantification Using Regorafenib-d3
The accurate measurement of Regorafenib and its metabolites in biological samples like plasma is critical for PK studies. This is achieved using validated bioanalytical methods, with LC-MS/MS being the preferred platform for its sensitivity and specificity.[14][15]
The Principle of Stable Isotope Dilution
Regorafenib-d3 serves as the ideal internal standard (IS) for this analysis.[16] An IS is a compound added at a known concentration to samples, standards, and quality controls to correct for analytical variability.[8] By using a deuterated analog, which has a slightly higher mass but is chemically identical to the analyte, we can achieve the most accurate correction.[6][8][17] During analysis, the ratio of the analyte's signal to the IS's signal is used for quantification, effectively normalizing any variations that may have occurred during sample processing or instrument analysis.[6]
Caption: UPLC-MS/MS bioanalytical workflow.
Protocol: Quantification of Regorafenib in Human Plasma
This protocol outlines a standard procedure for the determination of Regorafenib in plasma using Regorafenib-d3 as an internal standard.
1. Preparation of Standards and Internal Standard:
-
Prepare stock solutions of Regorafenib, its metabolites (M-2, M-5), and Regorafenib-d3 in a suitable organic solvent (e.g., methanol or DMSO).[16]
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of Regorafenib (e.g., 5 to 1,000 ng/mL).[16]
-
Prepare a working solution of the internal standard, Regorafenib-d3 (e.g., 150 ng/mL in acetonitrile).[16]
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature.[16]
-
To a 10-50 µL aliquot of plasma sample (or calibrator/QC), add the internal standard working solution (e.g., 50-100 µL). The organic solvent also serves as the precipitating agent.[16]
-
Vortex mix thoroughly for several minutes to ensure complete protein precipitation.[16]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to an autosampler vial for analysis.[16]
3. UPLC-MS/MS Conditions:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[15][16]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[15][18]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[15][18]
-
Column Temperature: 40°C.[16]
-
Mass Spectrometry:
Optimized MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 282.1 |
| Regorafenib-d3 | 486.1 | 285.1 |
| Metabolite M-2 | 499.1 | 282.1 |
| Metabolite M-5 | 485.1 | 282.1 |
Note: Specific m/z values may vary slightly based on instrument calibration and adduct formation. These are representative values.
4. Method Validation: The described method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).[14][20] Key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, stability (freeze-thaw, short-term, long-term), matrix effect, and recovery.[14]
Conclusion
The pharmacokinetic profile of Regorafenib is complex, with significant contributions from its active metabolites M-2 and M-5. Accurate quantification of these analytes is essential for clinical research and therapeutic drug monitoring. The use of a deuterated internal standard, Regorafenib-d3, is fundamental to developing robust, reliable, and precise bioanalytical methods. By co-eluting and behaving identically to the parent drug during analysis, Regorafenib-d3 allows for the effective normalization of analytical variability, ensuring the highest quality data for pharmacokinetic and clinical decision-making.
References
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. (2021). PubMed. [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2018). PubMed. [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC. (2021). National Institutes of Health. [Link]
-
Pharmacology of Regorafenib (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025). YouTube. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation. [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC - NIH. (2016). National Institutes of Health. [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). Semantic Scholar. [Link]
-
Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (2021). ResearchGate. [Link]
-
The proposed metabolic pathway of regorafenib in humans in vivo. (n.d.). ResearchGate. [Link]
-
Relationships among the plasma concentrations of regorafenib, M2, and... (n.d.). ResearchGate. [Link]
-
A HPLC-UV Method for the Quantification of Regorafenib in Tumor. (2020). Neoplasia Research. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). Frontiers. [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2018). National Institutes of Health. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). ResearchGate. [Link]
-
A HPLC-UV Method for the Quantification of Regorafenib in Tumor. (2020). Neoplasia Research. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). SpringerLink. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? (2017). PubMed. [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2017). ResearchGate. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023). National Institutes of Health. [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). ClinPGx. [Link]
-
(PDF) A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022). ResearchGate. [Link]
-
A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC - NIH. (2024). National Institutes of Health. [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025). A..ACADEMIA. [Link]
-
AN UPLC METHOD FOR THE DETERMINATION OF SORAFENIB IN HUMAN PLASMA BY FLUORIMETRIC DETECTION WITH PRE-COLUMN DERIVATIZATION AND A PHARMACOKINETIC STUDY. (n.d.). Marmara University. [Link]
Sources
- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrti.org [ijrti.org]
- 15. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 16. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Introduction: The Critical Role of Regorafenib-d3 in Bioanalysis
An In-Depth Technical Guide to the Stability and Storage of Regorafenib-d3
Regorafenib-d3 is the stable isotope-labeled (SIL) counterpart of Regorafenib, a multi-kinase inhibitor used in cancer therapy.[1][2] In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, Regorafenib-d3 serves as an indispensable internal standard for quantification by mass spectrometry (GC-MS or LC-MS).[3][4][5] Its utility is predicated on the assumption that it behaves identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization, yet is distinguishable by its higher mass.[6][7]
The integrity of any quantitative assay hinges on the stability of this internal standard. Both chemical degradation and isotopic exchange can compromise the accuracy and reproducibility of experimental results.[6][8] This guide provides a comprehensive framework for understanding, controlling, and verifying the stability of Regorafenib-d3, ensuring its reliable performance in a research and development setting. While the deuterium substitution on the N-methyl group is in a chemically stable, non-exchangeable position, the overall molecule remains susceptible to environmental factors that can induce chemical degradation.[6][9]
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of Regorafenib-d3 is essential for its proper handling and use.
| Property | Data | Source(s) |
| IUPAC Name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-d3)-2-pyridinecarboxamide | [3] |
| CAS Number | 1255386-16-3 | [3][10] |
| Molecular Formula | C₂₁H₁₂D₃ClF₄N₄O₃ | [3][10] |
| Formula Weight | 485.83 g/mol | [3] |
| Appearance | Crystalline solid | [11] |
| Purity (Typical) | ≥98% (Chemical); ≥99% deuterated forms | [3][12] |
| Primary Application | Internal standard for the quantification of Regorafenib | [4][5] |
Principles of Stability: Chemical Integrity and Isotopic Purity
The stability of Regorafenib-d3 is a dual concept encompassing both its molecular structure and its isotopic label.
-
Chemical Degradation : This involves the breakdown of the Regorafenib molecule into other chemical species (degradants). Studies on the parent compound, Regorafenib, have shown it is susceptible to degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[9] It is, however, relatively stable under thermal and photolytic stress.[9][13] Key environmental factors to control are:
-
Temperature : Elevated temperatures accelerate reaction rates, leading to faster degradation.
-
Moisture/Humidity : Regorafenib is sensitive to humidity.[13] Water can act as a reactant in hydrolysis reactions, which is a key degradation pathway for this molecule.[9]
-
pH : The amide and urea linkages in the Regorafenib structure are susceptible to hydrolysis under both acidic and basic conditions.[9]
-
Oxygen : The presence of oxygen can promote oxidative degradation.
-
Light : While the parent compound is considered stable upon exposure to light, it is still best practice to protect it from light to prevent any potential photolytic degradation.[13]
-
-
Isotopic Exchange : This refers to the potential for the deuterium atoms to exchange with protium (¹H) from the environment (e.g., from solvents). For Regorafenib-d3, the deuterium atoms are located on the N-methyl group. The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond and is not prone to exchange under typical analytical and storage conditions.[14][15] This ensures the isotopic integrity of the standard, which is critical for mass spectrometric analysis.[6]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the integrity of Regorafenib-d3.
Storage of Solid Compound
The solid form of Regorafenib-d3 is the most stable and is preferred for long-term storage.
| Condition | Recommendation | Rationale | Source(s) |
| Long-Term Storage | ≤ -20°C in a freezer. | Minimizes thermal degradation, ensuring stability for years (≥4 years reported). | [11][12] |
| Short-Term Storage | 2-8°C in a refrigerator. | Suitable for material that will be used in the near term. | [3] |
| Container | Original, tightly closed vial. | Protects from moisture and atmospheric contaminants. | [3][16][17] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) if repeatedly opened and closed. | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. | |
| Light Exposure | Store in the dark (e.g., in its original box or an amber vial). | Prevents potential photolytic degradation. | [13] |
Handling of Solutions
Regorafenib-d3 is significantly less stable in solution. Therefore, solution handling requires meticulous care.
-
Solvent Selection : Regorafenib is soluble in organic solvents like DMSO and DMF (approx. 30 mg/mL) and to a lesser extent in ethanol (approx. 14 mg/mL).[11][12]
-
Stock Solutions :
-
Working Solutions :
-
It is highly recommended to prepare fresh working solutions from the stock solution on the day of use.[4]
-
If aqueous buffers are required, dilute the organic stock solution into the aqueous buffer immediately before use. Do not store aqueous solutions for more than one day, as the compound's stability is significantly reduced due to hydrolysis.[11]
-
Methodology for In-House Stability Assessment
For GxP-compliant laboratories or long-term studies, it is crucial to perform an in-house stability assessment. This protocol provides a framework for such a study, aligning with ICH Q1 guidelines.[8]
Protocol 1: Stability-Indicating Analysis via HPLC-MS/MS
Objective : To quantify the parent Regorafenib-d3 and separate it from potential degradation products.
-
Chromatography System : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution : Develop a gradient that provides good separation between Regorafenib and its known impurities/degradants (e.g., M-2 and M-5 metabolites).[1]
-
Mass Spectrometry :
-
Use electrospray ionization (ESI) in positive mode.
-
Set up Multiple Reaction Monitoring (MRM) transitions for Regorafenib-d3 (parent ion -> product ion) and any potential degradants.
-
-
Procedure :
-
At each stability time point, retrieve a sample vial.
-
Allow the sample to equilibrate to room temperature.
-
Dilute to a known concentration within the calibrated range of the instrument.
-
Inject and analyze.
-
-
Calculation : Calculate the purity of Regorafenib-d3 by comparing its peak area to the total area of all detected peaks (parent + degradants).
-
Purity (%) = (Area_Parent / (Area_Parent + ΣArea_Degradants)) * 100
-
Protocol 2: Isotopic Integrity Verification via HRMS
Objective : To confirm the isotopic enrichment and detect any potential H/D exchange.[8]
-
Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation : Prepare a solution of the stability sample in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analysis :
-
Infuse the sample directly or use a short chromatographic run.
-
Acquire a high-resolution full scan mass spectrum centered on the m/z of the [M+H]⁺ ion for Regorafenib-d3.
-
-
Data Evaluation :
-
Examine the isotopic distribution of the molecular ion cluster.
-
Confirm that the most abundant peak corresponds to the fully deuterated molecule.
-
Look for any increase in the intensity of the M-1, M-2, or M-3 peaks relative to the T=0 sample, which would indicate back-exchange of deuterium for protium.
-
Conclusion
The reliability of Regorafenib-d3 as an internal standard is directly dependent on its chemical and isotopic stability. Optimal long-term stability is achieved by storing the compound as a solid at -20°C or below , protected from moisture and light. Solutions should be prepared fresh whenever possible, and aqueous solutions should not be stored. For laboratories requiring the highest level of data integrity, implementing a formal stability assessment program using the methodologies outlined in this guide will provide empirical evidence of the compound's stability under specific laboratory conditions, ensuring the continued accuracy and validity of quantitative analytical data.
References
-
Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy . RSC Publishing. [Link]
-
Regorafenib-D3 . Acanthus Research. [Link]
-
Stivarga, INN-regorafenib - Product Information . European Medicines Agency. [Link]
-
Regulatory Considerations for Deuterated Products . Salamandra. [Link]
-
Chemistry Review(s) - NDA 204369 . U.S. Food and Drug Administration (FDA). [Link]
-
Designing Stable Isotope Labeled Internal Standards . Acanthus Research. [Link]
-
Stable Isotope-labeled Compounds . Amerigo Scientific. [Link]
-
Regorafenib . National Cancer Institute (NCI). [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications . Moravek. [Link]
-
Flavor Compounds Identification and Reporting . MDPI. [Link]
-
Regorafenib . PubChem - NIH. [Link]
-
Deuterated Drugs . Bioscientia. [Link]
-
Deuterated drug . Wikipedia. [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Stable Isotopically Labeled Compounds | Reagents | Tocris Bioscience [tocris.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regorafenib-D3 - Acanthus Research [acanthusresearch.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. salamandra.net [salamandra.net]
- 15. bioscientia.de [bioscientia.de]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. ec.europa.eu [ec.europa.eu]
An In-depth Technical Guide to the Isotopic Labeling of Regorafenib for Metabolic Studies
Abstract
This technical guide provides a comprehensive framework for the isotopic labeling of Regorafenib, an oral multi-kinase inhibitor, to support critical drug metabolism and pharmacokinetic (DMPK) studies. Understanding the metabolic fate of Regorafenib is paramount for optimizing its therapeutic index and ensuring patient safety. Isotopic labeling, utilizing stable isotopes like Carbon-13 (¹³C) or radioisotopes such as Carbon-14 (¹⁴C), is the definitive method for elucidating metabolic pathways, quantifying metabolites, and performing mass balance studies.[1][2] This document details the strategic considerations for isotope selection, synthetic methodologies for incorporating isotopic labels into the Regorafenib scaffold, quality control protocols, and the application of labeled compounds in both in vitro and in vivo metabolic studies. By integrating field-proven insights with established scientific principles, this guide serves as a vital resource for researchers in drug development aiming to conduct robust metabolic investigations of Regorafenib.
Introduction: The Critical Role of Metabolism in Regorafenib Therapy
Regorafenib (Stivarga®) is a potent oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors.[3][4] Its mechanism of action involves the inhibition of various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3] The clinical efficacy and toxicity profile of Regorafenib are significantly influenced by its extensive metabolism.
The primary metabolic pathways are mediated by cytochrome P450 3A4 (CYP3A4) and uridine 5'-diphospho-glucuronosyltransferase 1A9 (UGT1A9).[3][5] This process yields two major, pharmacologically active metabolites: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl) .[3][5][6] At steady state, these metabolites circulate in human plasma at concentrations comparable to the parent drug, suggesting they are primary contributors to the overall pharmacological activity and potential toxicity.[5][7][8]
Given the complexity of its metabolic profile and the presence of active metabolites, a thorough understanding of Regorafenib's absorption, distribution, metabolism, and excretion (ADME) is a regulatory and scientific necessity.[9][10] Isotopic labeling is the gold-standard technique to achieve this, enabling unambiguous tracking of the drug and its biotransformation products within complex biological systems.[1][11][12][13]
Strategic Selection of the Isotopic Label
The choice of isotope is a critical first step that dictates the scope, sensitivity, and safety considerations of the metabolic studies. The decision hinges on the specific research question, the stage of drug development, and available analytical capabilities.[1]
| Isotope | Type | Key Advantages | Key Disadvantages | Primary Application for Regorafenib |
| Carbon-14 (¹⁴C) | Radioisotope | - Highest Sensitivity: Allows for detection of trace-level metabolites.[2] - Gold Standard for ADME: Preferred for quantitative mass balance studies.[2] | - Radioactivity: Requires specialized handling, facilities, and ethical considerations for human studies.[14] - Long Half-life (~5,730 years): Poses waste disposal challenges.[2] | - Definitive human ADME and mass balance studies.[14] - Quantitative tissue distribution via whole-body autoradiography (WBAL) in preclinical models. |
| Carbon-13 (¹³C) | Stable Isotope | - Non-radioactive: Safe for human studies without radiation exposure concerns. - Excellent for MS: Creates a distinct isotopic signature for metabolite identification.[15] - No Kinetic Isotope Effect: Behaves identically to ¹²C. | - Lower Sensitivity: Requires more sensitive analytical methods (e.g., LC-MS/MS, AMS) compared to ¹⁴C.[16] - Natural Abundance: Higher background signal requires careful data analysis. | - Metabolite identification in discovery and early development.[12][13][17] - Absolute bioavailability studies using an IV microdose.[18] - As an internal standard for quantitative bioanalysis.[19][20] |
| Deuterium (²H or D) | Stable Isotope | - Relatively Inexpensive to incorporate synthetically. | - Potential for Kinetic Isotope Effect: C-D bonds can be stronger than C-H bonds, potentially altering metabolism rates. - Risk of Back-Exchange: Can exchange with protons in aqueous environments. | - Often used in combination with ¹³C for internal standards.[20] - Mechanistic studies where altering a metabolic rate is desired. |
Causality Behind the Choice: For Regorafenib, a dual-labeling strategy is often optimal. A ¹⁴C-labeled version is indispensable for the definitive human ADME study required for regulatory submission.[14] A ¹³C-labeled version is highly valuable for earlier-stage metabolite profiling and as a non-radioactive tool for human microdose studies.[18] The label should be placed on a metabolically stable part of the molecule to prevent its loss during biotransformation. For Regorafenib, labeling the central urea carbonyl carbon or the trifluoromethyl-phenyl ring would be robust choices.
Synthetic Strategies for Isotopic Labeling of Regorafenib
The synthesis of isotopically labeled Regorafenib requires careful planning to incorporate the label efficiently and at a late stage, if possible, to maximize yield and specific activity. The core structure of Regorafenib is a diphenylurea derivative. A common synthetic route involves the coupling of an aniline derivative with an isocyanate or a carbamate precursor.[21][22]
Synthesis of [¹³C]-Urea Labeled Regorafenib
This strategy is highly advantageous as the urea carbonyl is central to the molecule and is expected to be metabolically stable.
Protocol: Step-by-Step Synthesis
-
Preparation of Labeled Precursor: Start with commercially available [¹³C]-phosgene or a phosgene equivalent like [¹³C]-triphosgene. React this with 4-chloro-3-(trifluoromethyl)aniline to generate the key intermediate, 4-chloro-3-(trifluoromethyl)phenyl [¹³C]-isocyanate.
-
Expert Insight: This reaction must be conducted under strictly anhydrous conditions with an appropriate base (e.g., triethylamine) in an inert solvent like toluene to prevent hydrolysis of the isocyanate.
-
-
Synthesis of Amine Fragment: Synthesize the second key intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, according to established literature methods.[21][22] This typically involves a nucleophilic aromatic substitution reaction.
-
Final Coupling Reaction: React the 4-chloro-3-(trifluoromethyl)phenyl [¹³C]-isocyanate with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in an aprotic solvent such as dichloromethane or THF.
-
Expert Insight: The reaction is typically run at room temperature and monitored by LC-MS until completion. The resulting [¹³C]-Regorafenib precipitates out or is purified via column chromatography.
-
-
Purification and Characterization: The final product must be rigorously purified, typically by recrystallization.[23] Identity and isotopic incorporation are confirmed by High-Resolution Mass Spectrometry (HRMS) to verify the M+1 mass shift and by ¹³C-NMR to confirm the label's position. Chemical purity is assessed by HPLC.
Caption: Synthetic workflow for [¹³C]-Urea Labeled Regorafenib.
Application in Metabolic Studies: A Validating System
The isotopically labeled Regorafenib serves as a powerful tracer in a variety of metabolic study designs.
In Vitro Metabolite Identification
In vitro systems like human liver microsomes (HLM) or hepatocytes provide a first look at metabolic pathways.
Protocol: Metabolite Profiling in Human Liver Microsomes
-
Incubation: Prepare a 1:1 mixture of unlabeled Regorafenib and [¹³C]-Regorafenib (e.g., at a final concentration of 1 µM each). Incubate this mixture with HLM fortified with NADPH as a cofactor at 37°C.
-
Trustworthiness: The 1:1 mixture is a self-validating system. Any authentic metabolite will appear in the mass spectrometer as a characteristic doublet of peaks with a specific mass difference (e.g., +1 for a single ¹³C label), while endogenous matrix components will not show this pattern.[12]
-
-
Sample Quenching: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant and reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using high-resolution LC-MS/MS. Screen the data for the characteristic isotopic doublet signature across the chromatogram. This allows for the rapid and confident identification of all drug-related material.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. openmedscience.com [openmedscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. fda.gov [fda.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sgs.com [sgs.com]
- 15. metsol.com [metsol.com]
- 16. ascpt.org [ascpt.org]
- 17. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hra.nhs.uk [hra.nhs.uk]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
The Strategic Application of Regorafenib-d3 in Preclinical Oncology: A Methodological Whitepaper
An In-Depth Technical Guide for Preclinical Cancer Research
Introduction: Beyond the Molecule – The Rationale for Regorafenib and its Deuterated Analog
Regorafenib is an oral multi-kinase inhibitor (MKI) that has carved out a significant role in the clinical management of treatment-refractory metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1] Its therapeutic efficacy stems from a broad-spectrum inhibitory profile, targeting multiple signaling pathways crucial for tumor progression.[2][3] Preclinical research is the bedrock upon which its clinical success was built, demanding robust, reproducible, and mechanistically insightful experimental models.[4][5][6]
This guide delves into the preclinical application of Regorafenib, with a specific technical focus on its deuterated analog, Regorafenib-d3. The incorporation of deuterium (³H or D), a stable, non-radioactive isotope of hydrogen, into a drug molecule is a sophisticated strategy known as stable isotope labeling (SIL).[7][8] While deuteration can be used to intentionally alter a drug's metabolic profile—a concept known as the "deuterium switch"—the primary and most critical use of Regorafenib-d3 in a preclinical setting is as an internal standard (IS) for quantitative bioanalysis.[9][10] Its near-identical chemical behavior, combined with a distinct mass, makes it the gold standard for achieving unparalleled accuracy and precision in mass spectrometry-based assays.[11] This guide will elucidate the "why" and "how" of employing Regorafenib and its deuterated counterpart to generate high-integrity data in preclinical cancer research.
Part 1: The Mechanistic Framework of Regorafenib
Understanding Regorafenib's mechanism of action is fundamental to designing meaningful preclinical studies. It does not target a single pathway but rather launches a multi-pronged assault on the tumor and its microenvironment.[1][2] This pleiotropic activity is key to its effectiveness in complex, heterogeneous cancers. The primary kinase families inhibited by Regorafenib can be categorized into three functional groups.[3][12]
-
Anti-Angiogenic Kinases : These are critical for inhibiting the formation of new blood vessels that tumors require to grow and metastasize. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2).[1][2][12] The dual inhibition of both VEGFR and TIE2 pathways may be a more effective anti-angiogenic strategy than targeting VEGFRs alone.[3]
-
Oncogenic and Stromal Kinases : These kinases are directly involved in tumor cell proliferation, survival, and invasion, as well as modifying the tumor stroma. This group includes KIT, RET, RAF-1, BRAF, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3][13]
-
Immunomodulatory Kinases : Regorafenib also influences the tumor immune microenvironment, notably by inhibiting Colony-Stimulating Factor 1 Receptor (CSF1R), which can modulate macrophage activity and enhance anti-tumor immunity.[2][3][14]
Quantitative Insights: Kinase Inhibition Profile
The potency of Regorafenib against its various targets is determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric. These values inform the concentrations used in subsequent in vitro and in vivo experiments.
| Kinase Target | Function | IC50 (nmol/L) |
| VEGFR-1 | Angiogenesis | 4.2 |
| VEGFR-2 | Angiogenesis | 21 |
| VEGFR-3 | Angiogenesis | 46 |
| TIE-2 | Angiogenesis, Vessel Stability | 13 |
| PDGFR-β | Stromal Signaling, Metastasis | 22 |
| c-KIT | Oncogenesis | 1.5 |
| RET | Oncogenesis | 7 |
| Table 1: Representative biochemical IC50 values for Regorafenib against key kinase targets. Data synthesized from authoritative sources.[15] |
Part 2: Preclinical Experimental Design & Methodologies
A well-designed preclinical program validates the mechanism of action, establishes efficacy, and characterizes the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
In Vitro Evaluation: Cellular Target Validation
The initial assessment of Regorafenib's activity occurs in cultured cancer cell lines. The primary objective is to confirm that the biochemical kinase inhibition translates into a functional anti-cancer effect at the cellular level.
Core In Vitro Assays:
-
Cell Proliferation/Viability Assays (e.g., MTS/MTT, CellTiter-Glo®) : These assays are fundamental for determining the IC50 of Regorafenib in various cancer cell lines. A dose-response curve is generated to quantify the concentration at which the drug inhibits cell growth by 50%.
-
Apoptosis Assays (e.g., Caspase-3/7 Glo®, Annexin V/PI Staining) : Regorafenib is known to induce programmed cell death (apoptosis).[16] These assays quantify the induction of apoptotic markers (like caspase activity) or cell surface changes (phosphatidylserine externalization) following treatment. For example, studies have shown that Regorafenib's antitumor effects are dependent on the induction of PUMA (p53 upregulated modulator of apoptosis).[16]
-
Target Engagement Assays (e.g., Western Blot, ELISA) : To confirm that Regorafenib is hitting its intended targets, researchers measure the phosphorylation status of downstream effector proteins. For instance, a reduction in phosphorylated ERK (p-ERK) would indicate successful inhibition of the RAF/MEK/ERK pathway.[17]
-
Cell Migration and Invasion Assays (e.g., Transwell Assays) : To test the anti-metastatic potential of Regorafenib, these assays measure the ability of cancer cells to move across a membrane, mimicking the initial steps of metastasis.[18]
In Vivo Efficacy Studies: The Whole-System Validation
Animal models are indispensable for evaluating a drug's efficacy within a complex biological system. The choice of model is critical and depends on the specific research question.
Common In Vivo Models:
-
Subcutaneous Xenografts : Human cancer cell lines are injected under the skin of immunocompromised mice.[16][19] This model is excellent for assessing the primary effect of a drug on tumor growth.
-
Orthotopic Models : Tumor cells are implanted into the corresponding organ of origin (e.g., CT26 colon cancer cells into the cecum of a mouse).[20][21] This approach better recapitulates the tumor microenvironment and is superior for studying metastasis.[20]
-
Patient-Derived Xenografts (PDX) : Tumor fragments from a patient are directly implanted into mice. These models are considered more clinically relevant as they retain the heterogeneity of the original human tumor.[19]
Self-Validating In Vivo Efficacy Protocol (Xenograft Model):
The following workflow represents a robust, self-validating system for assessing in vivo efficacy.
The causality behind this workflow is critical:
-
Step 2 (Viability Check) : Ensures that a consistent number of healthy cells are implanted, reducing variability.
-
Step 5 (Randomization) : Prevents bias by ensuring that all treatment groups start with a similar average tumor burden.
-
Step 7 (Monitoring) : Body weight measurement is a key indicator of drug toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.
-
Step 9 (Sample Collection) : Linking efficacy (tumor size) directly with drug exposure (plasma concentration) and target modulation (protein levels in the tumor) provides a powerful, multi-faceted validation of the drug's effect.
Part 3: The Role of Regorafenib-d3 in Pharmacokinetic Analysis
Pharmacokinetics (PK) describes what the body does to a drug.[7] Accurate PK data is essential for understanding dose-exposure relationships and translating preclinical findings to clinical scenarios. This is where Regorafenib-d3 becomes an indispensable tool.
The Principle: Why a Stable Isotope-Labeled Internal Standard?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma.[22][23] However, the process from blood collection to final analysis involves multiple steps (extraction, concentration, injection) where variability can be introduced. Furthermore, components of the plasma matrix can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the drug of interest.
An internal standard (IS) is added at a known concentration to every sample at the beginning of the workflow. Because the IS is processed alongside the analyte, any loss or signal fluctuation affects both equally. By measuring the ratio of the analyte signal to the IS signal, these variations are canceled out.
Regorafenib-d3 is the ideal IS because:
-
Near-Identical Physicochemical Properties : It behaves identically to unlabeled Regorafenib during extraction and chromatography, ensuring it accurately tracks any procedural losses.[7]
-
Distinct Mass : The deuterium atoms give it a higher mass (e.g., +3 Da), making it easily distinguishable from the unlabeled drug by the mass spectrometer.[11]
-
No Isotopic Interference : The mass difference is sufficient to prevent signal overlap from naturally occurring isotopes in the unlabeled drug.
Protocol: Murine Pharmacokinetic Study
This protocol outlines a typical single-dose PK study in mice, often run concurrently with efficacy studies.
Experimental Design:
| Time Point (post-dose) | Procedure | Sample |
| 0 hr (pre-dose) | Collect blood | ~50 µL |
| 0.25, 0.5, 1, 2, 4, 8, 24 hr | Collect blood | ~50 µL |
| Table 2: Example of a blood sampling schedule for a murine PK study. A sparse sampling design may be used where different subsets of animals are sampled at different time points. |
Step-by-Step Methodology:
-
Dosing : Administer a single oral dose of Regorafenib (e.g., 10-30 mg/kg) to mice.[23]
-
Blood Collection : At each time point specified in Table 2, collect blood (e.g., via submandibular or saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).[23]
-
Plasma Preparation : Centrifuge the blood at ~2000 x g for 10 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until analysis.
-
Sample Analysis (LC-MS/MS) : a. Thaw plasma samples, calibration standards, and quality control (QC) samples. b. In a 96-well plate, pipette 25 µL of each sample. c. Add 100 µL of the internal standard working solution (Regorafenib-d3 in acetonitrile) to precipitate proteins and add the IS. d. Vortex the plate for 5 minutes, then centrifuge at 4000 x g for 10 minutes. e. Transfer the supernatant to a new plate and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
-
Data Processing : Quantify the concentration of Regorafenib at each time point using the peak area ratio against the IS, as described in Figure 3. Plot the resulting concentration-time data to determine key PK parameters (Cmax, Tmax, AUC).
Analytical Method Parameters
The robustness of the PK data is entirely dependent on the quality of the bioanalytical method.
| Parameter | Typical Value / Condition | Rationale |
| Chromatography | Reverse-Phase C18 Column | Provides good retention and separation for moderately hydrophobic molecules like Regorafenib. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid or Ammonium Formate | Organic solvent elutes the drug; acid/buffer aids in ionization.[22] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Regorafenib contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transition (Regorafenib) | e.g., m/z 483.1 -> 252.1 | Parent ion -> specific fragment ion. |
| MRM Transition (Regorafenib-d3) | e.g., m/z 486.1 -> 252.1 | The precursor mass is shifted by +3, while the fragment may remain the same if deuterium is not on that part of the molecule. |
| Table 3: Typical parameters for a validated LC-MS/MS method for the quantification of Regorafenib using Regorafenib-d3 as an internal standard. |
Conclusion: Ensuring Data Integrity in Preclinical Discovery
In preclinical cancer research, the quality of the data underpins every decision. Regorafenib's journey from a promising multi-kinase inhibitor to an approved therapy was paved with meticulous preclinical studies.[6] This guide has outlined the mechanistic rationale, key experimental models, and, most critically, the bioanalytical foundation required for such work. The strategic use of Regorafenib-d3 is not a minor technical detail; it is a cornerstone of quantitative accuracy. By serving as an ideal internal standard, it ensures that pharmacokinetic data is reliable, allowing for a clear and confident correlation between drug exposure, target engagement, and therapeutic efficacy. For researchers and drug development professionals, embracing these rigorous, self-validating methodologies is paramount to advancing novel cancer therapies from the laboratory to the clinic.
References
-
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. [Link]
-
What is the mechanism of Regorafenib? (2024, July 17). Patsnap Synapse. [Link]
-
Arai, H., Battaglin, F., Wang, J., Lo, J. H., Soni, S., Zhang, W., & Lenz, H. J. (2019). Molecular insight of regorafenib treatment for colorectal cancer. Cancer Treatment Reviews, 78, 1-9. [Link]
-
Benefits of Stable Isotope Labelling in Biochemistry Research. (2022, May 9). Diagnostics World News. [Link]
-
Abou-Elkacem, L., Arns, S., & Griesinger, F. (2014). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(Suppl 4), 1-10. [Link]
-
Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (n.d.). Bayer. [Link]
-
Carrasco, R., Maseda, R., & Conde, I. (2023). Effect of regorafenib on the main cancer-related signaling pathways and processes involved in HCC, CRC, and GISTs tumor cells survival. ResearchGate. [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. (n.d.). Moravek. [Link]
-
The Advantages of Using Stable Isotope-Labeled Nucleic Acids. (2023, December 3). Silantes. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. [Link]
-
Lin, C. L., et al. (2020). Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. Oncotarget, 11(13), 1135–1148. [Link]
-
Kurmasheva, R. T., et al. (2018). Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium. Pediatric Blood & Cancer, 65(11), e27339. [Link]
-
Deuterated drug. (n.d.). In Wikipedia. [Link]
-
Regorafenib in management of colorectal cancer – Video abstract [ID 88825]. (2018, March 5). YouTube. [Link]
-
Ghirotto, L., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 491–508. [Link]
-
Timmins, G. S. (2014). Deuterated drugs; where are we now? Expert Opinion on Therapeutic Patents, 24(10), 1067–1075. [Link]
-
Clinical Application and Synthesis Methods of Deuterated Drugs. (2025, August 9). ResearchGate. [Link]
-
Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., & Kosemund, D. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]
-
The immune modulatory effects of regorafenib contribute to its in vivo antitumor efficacy. (n.d.). ResearchGate. [Link]
-
Schmieder, R., et al. (2013). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. Molecular Cancer Therapeutics, 12(7), 1322–1331. [Link]
-
Patel, P. N., et al. (2020). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research in Traditional Medicine, 6(3), 10-20. [Link]
-
Chen, J., et al. (2015). Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. Molecular Cancer Therapeutics, 14(6), 1435–1444. [Link]
-
Durduran, S., et al. (2021). Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. Journal of Translational Medicine, 19(1), 387. [Link]
-
Li, Y., et al. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Neoplasia Research, 3(1), 1-5. [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2018, July 15). The Ohio State University. [Link]
-
Li, Y., et al. (2020). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. Journal of Cancer Research Updates, 9, 1-5. [Link]
-
Goel, G. (2018). In vitro biochemical activity of regorafenib against various kinases. ResearchGate. [Link]
-
Sparidans, R. W., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1092, 463–470. [Link]
-
Duhamel, S., et al. (2016). Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models. PLoS ONE, 11(7), e0158466. [Link]
-
Ueshima, C., et al. (2020). Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. Cancer Chemotherapy and Pharmacology, 86(4), 521–529. [Link]
-
The preclinical development of regorafenib for the treatment of colorectal cancer. (n.d.). Semantic Scholar. [Link]
-
Mross, K., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study. British Journal of Cancer, 106(11), 1722–1727. [Link]
-
Miura, K., et al. (2014). The preclinical development of regorafenib for the treatment of colorectal cancer. Expert Opinion on Drug Discovery, 9(7), 835–845. [Link]
-
Ueshima, C., et al. (2020). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. [Link]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]
-
Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (2020). ResearchGate. [Link]
-
Effect of Synchronous Versus Sequential Regimens on the Pharmacokinetics and Biodistribution of Regorafenib with Irradiation. (2021, March 13). MDPI. [Link]
-
Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. (2019, July 1). PubMed. [Link]
-
Regorafenib for Gastrointestinal Malignancies : From Preclinical Data to Clinical Results of a Novel Multi-Target Inhibitor. (n.d.). ResearchGate. [Link]
Sources
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preclinical development of regorafenib for the treatment of colorectal cancer | Semantic Scholar [semanticscholar.org]
- 5. Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preclinical development of regorafenib for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
- 8. Deuterated drug - Wikipedia [en.wikipedia.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. hematologyandoncology.net [hematologyandoncology.net]
- 13. stivarga-us.com [stivarga-us.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijrti.org [ijrti.org]
- 23. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Evaluating the In Vivo Antitumor Activity of Regorafenib-d3: A Mechanistic and Methodological Framework
Abstract
Regorafenib is a potent oral multi-kinase inhibitor that has demonstrated significant clinical efficacy in various malignancies by targeting oncogenesis, tumor angiogenesis, and the tumor microenvironment.[1][2][3] A key strategy in modern drug development to enhance the therapeutic index of established agents is selective deuteration, which can improve metabolic stability and optimize pharmacokinetic profiles.[4][5] This guide provides a comprehensive technical framework for the preclinical in vivo evaluation of Regorafenib-d3, a deuterated analog of Regorafenib. We will explore the scientific rationale for its development, detail a robust study design for assessing its antitumor activity in xenograft models, provide step-by-step experimental protocols, and discuss the interpretation of potential outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Scientific Rationale and Mechanistic Background
Regorafenib: A Multi-Targeted Kinase Inhibitor
Regorafenib's efficacy stems from its ability to simultaneously block multiple protein kinases involved in critical cancer-related processes.[6][7] Its mechanism of action can be categorized into three main areas:
-
Anti-Angiogenic: It potently inhibits vascular endothelial growth factor receptors (VEGFR1-3) and the tyrosine kinase with immunoglobulin and EGF-like domains 2 (TIE2), which are crucial for the formation of new blood vessels (neoangiogenesis) that supply tumors with nutrients and oxygen.[1][8][9]
-
Anti-Oncogenic/Proliferative: Regorafenib targets oncogenic kinases such as KIT, RET, and members of the RAF/MEK/ERK signaling cascade (notably BRAF and RAF-1).[7][10][11] This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[12][13]
-
Tumor Microenvironment Modulation: The drug also inhibits platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR), affecting stromal cells within the tumor microenvironment.[1][2] Furthermore, by inhibiting Colony-Stimulating Factor 1 Receptor (CSF1R), Regorafenib can modulate tumor-associated macrophages (TAMs), potentially reducing their immunosuppressive functions and enhancing antitumor immunity.[6][7][14]
The Deuterium Kinetic Isotope Effect: A Strategy for Enhanced Metabolic Stability
The replacement of a hydrogen atom (protium) with its heavier isotope, deuterium, at a specific site on a drug molecule can significantly strengthen the carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond energy requires more energy for cleavage, a phenomenon known as the kinetic isotope effect.[5][15] Since many drugs are metabolized by cytochrome P450 (CYP) enzymes through the cleavage of C-H bonds, selective deuteration at these "metabolic hotspots" can slow down the rate of metabolism.[4][5] This can lead to several potential advantages:
-
Increased metabolic stability and a longer biological half-life.[5]
-
Improved oral bioavailability and more consistent systemic exposure.
-
Reduced formation of potentially toxic or inactive metabolites.[4][16]
Regorafenib-d3: Rationale and Hypothesis
Regorafenib is metabolized in humans primarily by CYP3A4 and UGT1A9, leading to two major active metabolites, M-2 and M-5.[6] While these metabolites retain pharmacological activity, altering the rate of metabolism of the parent compound could provide a more sustained and predictable pharmacokinetic (PK) profile.
Hypothesis: By strategically replacing hydrogen atoms with deuterium at known sites of oxidative metabolism on the Regorafenib scaffold, Regorafenib-d3 will exhibit enhanced metabolic stability. This will result in a superior pharmacokinetic profile, leading to more sustained target inhibition and consequently, more potent in vivo antitumor activity compared to its non-deuterated counterpart at an equimolar dose.
Preclinical In Vivo Study Design
Objective
To conduct a head-to-head comparison of the in vivo antitumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of Regorafenib-d3 versus standard Regorafenib in a human colorectal cancer xenograft model.
In Vivo Model Selection
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Their immunodeficient status prevents the rejection of human tumor grafts.[17][18]
-
Tumor Model: Subcutaneous xenograft of HCT116 human colorectal carcinoma cells. This cell line is well-characterized and has been used in previous in vivo studies with Regorafenib, providing a reliable benchmark.[19][20]
Experimental Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N (Mice) |
| 1 | Vehicle Control | 0 | Oral Gavage | Daily | 10 |
| 2 | Regorafenib | 10 | Oral Gavage | Daily | 10 |
| 3 | Regorafenib-d3 | 10 (equimolar) | Oral Gavage | Daily | 10 |
| 4 (PK) | Regorafenib | 10 | Oral Gavage | Single Dose | 9 (3/timepoint) |
| 5 (PK) | Regorafenib-d3 | 10 (equimolar) | Oral Gavage | Single Dose | 9 (3/timepoint) |
Causality: A 10 mg/kg dose is selected based on published preclinical studies demonstrating significant antitumor activity of Regorafenib in xenograft models.[21][22] Including dedicated satellite groups for PK analysis (Groups 4 & 5) is critical to avoid serial bleeding of the main efficacy study animals, which can induce stress and affect tumor growth.
Experimental Workflow Diagram
A robust experimental workflow ensures reproducibility and minimizes variability.
Caption: High-level workflow for the comparative in vivo study.
Detailed Experimental Protocols
Cell Culture and Xenograft Implantation
This protocol must be conducted under sterile conditions in a laminar flow hood.
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: When cells reach 80-90% confluency, aspirate the medium, wash with sterile PBS, and detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[18]
-
Cell Counting: Resuspend the pellet in PBS, perform a cell count using a hemocytometer, and assess viability with Trypan Blue (viability must be >95%).
-
Implantation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[18] Anesthetize each mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank.
-
Monitoring: Monitor animals daily for health and begin tumor measurements 2-3 times per week once tumors become palpable.
Drug Formulation and Administration
-
Vehicle Preparation: A common vehicle for Regorafenib is a mixture of Cremophor EL, ethanol, and water. The exact ratio should be optimized for solubility and tolerability.
-
Drug Formulation: Calculate the required amount of Regorafenib and Regorafenib-d3 for the study. On each dosing day, prepare fresh formulations by first dissolving the compound in a small amount of ethanol, then adding Cremophor EL, and finally bringing it to the final volume with water, vortexing between each step.
-
Administration: Administer the formulation to the mice via oral gavage at a volume of 10 mL/kg. Ensure accurate dosing based on the most recent body weight measurement.
In-Life Monitoring and Efficacy Endpoints
-
Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[18]
-
Body Weight: Record the body weight of each mouse at the same time as tumor measurement to monitor for toxicity. A body weight loss exceeding 20% is a common humane endpoint.
-
Primary Endpoint: Tumor Growth Inhibition (%TGI) at the end of the study, calculated relative to the vehicle control group.
-
Secondary Endpoints: Overall survival, body weight changes, and any observed clinical signs of toxicity.
Pharmacokinetic (PK) Analysis
-
Sample Collection: In the dedicated PK satellite groups, collect blood samples (e.g., via retro-orbital or tail-vein sampling) at specific time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Regorafenib and Regorafenib-d3 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Ex Vivo Pharmacodynamic (PD) Analysis
-
Tumor Harvesting: At the study endpoint, humanely euthanize the mice from the efficacy groups. Excise the tumors, weigh them, and divide them for different analyses.
-
Immunohistochemistry (IHC): Fix a portion of each tumor in 10% neutral buffered formalin, embed in paraffin, and section for IHC staining.[21]
-
Quantification: Capture images of the stained slides and quantify the percentage of positive staining cells or vessel density using image analysis software.
Data Analysis and Expected Outcomes
Efficacy Data Presentation
The primary efficacy data should be presented clearly to compare the treatment groups.
Table 1: Hypothetical Antitumor Efficacy Data
| Group | Mean Final Tumor Volume (mm³) ± SEM | % TGI | P-value (vs. Vehicle) | Mean Final Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 1550 ± 180 | - | - | +5.2 |
| Regorafenib | 720 ± 95 | 53.5 | <0.01 | -4.1 |
| Regorafenib-d3 | 450 ± 70 | 71.0 | <0.001 | -3.8 |
SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition.
Pharmacokinetic Data Presentation
The improved metabolic stability of Regorafenib-d3 should be reflected in its PK parameters.
Table 2: Hypothetical Pharmacokinetic Parameters
| Parameter | Regorafenib | Regorafenib-d3 | Fold Change |
|---|---|---|---|
| Cmax (ng/mL) | 2100 | 2350 | 1.1x |
| Tmax (h) | 2.0 | 2.0 | - |
| AUC₀₋₂₄ (ng*h/mL) | 18500 | 29600 | 1.6x |
| t½ (h) | 6.5 | 9.8 | 1.5x |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve; t½: Half-life.
Mechanistic Insights and Signaling Pathways
The observed in vivo effects can be directly linked to Regorafenib's mechanism of action. The superior efficacy of Regorafenib-d3 would be attributed to its more sustained inhibition of these key pathways due to its enhanced PK profile.
Regorafenib blocks key receptor tyrosine kinases on endothelial cells, preventing the formation of new blood vessels that tumors need to grow.
Caption: Regorafenib's inhibition of VEGFR and TIE2 signaling.
Regorafenib directly targets the RAF kinase within the canonical MAPK pathway, blocking signals that drive cell division.
Caption: Regorafenib's inhibition of the RAF/MEK/ERK pathway.
Conclusion
This technical guide outlines a comprehensive, scientifically-grounded strategy for evaluating the in vivo antitumor activity of Regorafenib-d3. By integrating established protocols for Regorafenib with the principles of deuterium-modification, researchers can effectively test the hypothesis that improved metabolic stability leads to enhanced therapeutic efficacy. The described workflow, from model selection and protocol execution to data interpretation through the lens of the drug's core mechanisms, provides a self-validating system for generating robust and reliable preclinical data. Positive results from such a study would provide strong rationale for the continued clinical development of Regorafenib-d3 as a potentially superior therapy for cancer patients.
References
-
National Cancer Institute. (n.d.). Regorafenib. NCI Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Yu, H., et al. (2017). Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. Molecular Cancer Therapeutics, 16(8), 1647-1655. Retrieved from [Link]
-
Schmieder, R., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487-1496. Retrieved from [Link]
-
STIVARGA® Global HCP Website. (n.d.). Mechanism of Action. Bayer AG. Retrieved from [Link]
-
Cain, R. J., et al. (2021). RAF-MEK-ERK pathway in cancer evolution and treatment. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188558. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Regorafenib? Retrieved from [Link]
-
Abou-Alfa, G. K., et al. (2018). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(Suppl 4), 1-11. Retrieved from [Link]
-
Zopf, D., et al. (2013). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. Clinical Cancer Research, 19(18), 5063-5073. Retrieved from [Link]
-
Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(9), 552-556. Retrieved from [Link]
-
Lee, S., et al. (2020). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. International Journal of Molecular Sciences, 21(15), 5533. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR and Tie-2 pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-tumor mechanisms of regorafenib. Retrieved from [Link]
-
ResearchGate. (n.d.). The antitumor effects of regorafenib in vivo are PUMA dependent. Retrieved from [Link]
-
Yue, H., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. Acta Pharmaceutica Sinica B, 12(7), 2955-2976. Retrieved from [Link]
-
Lee, H. J., et al. (2017). Synergistic antitumor activity of regorafenib and lapatinib in preclinical models of human colorectal cancer. Cancer Letters, 386, 119-127. Retrieved from [Link]
-
Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Seminar. Retrieved from [Link]
-
Dong, X., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Oncotarget, 8(24), 38696-38711. Retrieved from [Link]
-
Stratmann, A., et al. (1998). Differential inhibition of tumor angiogenesis by tie2 and vascular endothelial growth factor receptor-2 dominant-negative receptor mutants. International Journal of Cancer, 76(6), 884-891. Retrieved from [Link]
-
Uboveja, A., et al. (2016). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. OncoTargets and Therapy, 9, 7583-7595. Retrieved from [Link]
-
Liu, M., et al. (2023). Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy. Frontiers in Immunology, 14, 1184903. Retrieved from [Link]
-
Bénézet, S., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research, 29(10), 2684-2696. Retrieved from [Link]
-
Ozawa, T., et al. (2018). Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma. Cancer Science, 109(3), 820-830. Retrieved from [Link]
-
Igarashi, K., et al. (2021). Multikinase-Inhibitor Screening in Drug-resistant Osteosarcoma Patient-derived Orthotopic Xenograft Mouse Models Identifies the Clinical Potential of Regorafenib. Cancer Genomics & Proteomics, 18(2), 157-164. Retrieved from [Link]
-
Li, H., & Zeng, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1957, 209-224. Retrieved from [Link]
-
Li, H., & Zeng, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. Springer Nature Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
Lambies, C., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. International Journal of Molecular Sciences, 23(14), 7859. Retrieved from [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). Retrieved from [Link]
-
ResearchGate. (n.d.). Regorafenib resistant cells demonstrate increased in vitro and in vivo.... Retrieved from [Link]
-
Basic Science Series. (2025, January 26). Ras/Raf/MEK/ERK (MAPK) Pathway Explained. YouTube. Retrieved from [Link]
-
Dong, X., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Oncotarget, 8(24), 38696-38711. Retrieved from [Link]
-
Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. Retrieved from [Link]
-
Haworth, K. B., et al. (2019). Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium. Pediatric Blood & Cancer, 66(8), e27778. Retrieved from [Link]
-
DeRose, Y. S., et al. (2017). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2084. Retrieved from [Link]
-
Huang, H., et al. (2010). Angiopoietin/Tie2 Signaling Regulates Tumor Angiogenesis. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Regorafenib 10 mg/kg/day significantly inhibits growth of.... Retrieved from [Link]
-
ResearchGate. (n.d.). The immune modulatory effects of regorafenib contribute to its in vivo.... Retrieved from [Link]
-
Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Retrieved from [Link]
-
Gacche, R. N., & Assaraf, Y. G. (2018). Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference. Drug Resistance Updates, 38, 1-13. Retrieved from [Link]
-
Chen, Y. C., et al. (2024). Regorafenib enhances M1/M2 macrophage polarization by inhibiting the secretion of plasminogen activator inhibitor-1 in head and neck squamous cell carcinoma. Life Sciences, 358, 123405. Retrieved from [Link]
-
Woollard, S., & Wang, X. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. World Journal of Gastrointestinal Oncology, 14(12), 2416-2432. Retrieved from [Link]
-
Lauren, J., et al. (2003). Vascular endothelial growth factor activates the Tie family of receptor tyrosine kinases. Journal of Biological Chemistry, 278(28), 25401-25408. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy of regorafenib across phase III clinical trials and real-world studies. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using Regorafenib. Retrieved from [Link]
-
Chen, J., et al. (2024). Efficacy and safety of regorafenib in the treatment of metastatic colorectal cancer: a retrospective cohort study. BMC Cancer, 24(1), 834. Retrieved from [Link]
Sources
- 1. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAF-MEK-ERK pathway in cancer evolution and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 14. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kinase Inhibition Profiling Using Regorafenib-d3
Abstract
This technical guide provides a comprehensive overview of the application of Regorafenib-d3, a deuterated analog of the multi-kinase inhibitor Regorafenib, for robust and accurate kinase inhibition profiling. We delve into the mechanistic rationale for employing a deuterated compound, detailing its advantages in modern drug discovery workflows, particularly those leveraging mass spectrometry. This guide offers field-proven insights into experimental design, from initial biochemical assays to complex cell-based and proteomic analyses. Detailed, step-by-step protocols are provided for key methodologies, ensuring the generation of reproducible and reliable data. Furthermore, we explore the critical aspects of assay validation and data interpretation, empowering researchers, scientists, and drug development professionals to confidently assess the inhibitory activity and selectivity of kinase-targeted compounds.
Introduction: The Rationale for Regorafenib-d3 in Kinase Profiling
Regorafenib is a potent oral multi-kinase inhibitor that targets a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptors (PDGFR-β), Fibroblast Growth Factor Receptors (FGFR), KIT, RET, and RAF kinases.[3][4] This broad-spectrum activity makes Regorafenib a valuable tool for cancer research and a reference compound for profiling new chemical entities.
The introduction of Regorafenib-d3, a stable isotope-labeled version of the molecule, offers significant advantages for kinase inhibition profiling. The replacement of specific hydrogen atoms with deuterium does not alter the compound's biological activity but provides a distinct mass signature.[5][6] This key feature enhances the precision and accuracy of quantitative analyses, particularly in mass spectrometry-based assays.[7][8] The primary applications of Regorafenib-d3 in this context are as an internal standard in pharmacokinetic and bioanalytical studies and as a tool for distinguishing the experimental compound from endogenous molecules in complex biological matrices.[9][10]
The use of deuterated compounds like Regorafenib-d3 can lead to improved metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at that site.[6][] This property can be advantageous for in vivo studies and for reducing the formation of potentially interfering metabolites.[12]
The Kinase Inhibition Landscape of Regorafenib
Regorafenib exerts its anti-tumor effects by modulating multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[4][13] Understanding these pathways is crucial for designing and interpreting kinase inhibition assays.
Key Signaling Pathways Targeted by Regorafenib
Regorafenib's inhibitory action extends across several critical signaling cascades:
-
Angiogenesis Pathways: By inhibiting VEGFR1-3 and TIE2, Regorafenib potently blocks the formation of new blood vessels, a process essential for tumor growth and metastasis.[14][15]
-
Oncogenic Signaling: Regorafenib targets key oncogenic drivers such as KIT, RET, and the RAF/MEK/ERK pathway, thereby directly inhibiting cancer cell proliferation and survival.[3][16]
-
Tumor Microenvironment Modulation: Inhibition of PDGFR-β and FGFR disrupts the stromal support system of the tumor, further impeding its growth.[2][17]
The following diagram illustrates the major signaling pathways inhibited by Regorafenib:
Caption: A tiered workflow for kinase inhibitor profiling.
Tier 1 & 2: Biochemical Assays for Potency and Selectivity
Initial screening against a large panel of purified kinases provides a broad overview of a compound's activity. [18]This is followed by dose-response studies to determine the half-maximal inhibitory concentration (IC50) for the "hit" kinases.
Table 1: Representative IC50 Values for Regorafenib Against Key Kinases
| Kinase Target | IC50 (nM) |
| VEGFR1 | 13 |
| VEGFR2 | 4.2 |
| VEGFR3 | 46 |
| PDGFRβ | 22 |
| KIT | 7 |
| RET | 1.5 |
| RAF-1 | 2.5 |
| Data are representative values from in vitro biochemical assays. | |
| [17] | |
| Protocol 1: In Vitro Luminescence-Based Kinase Assay |
This protocol describes a common method for measuring kinase activity by quantifying ATP consumption. [19] Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., a novel inhibitor) and Regorafenib-d3 (as a reference compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and Regorafenib-d3 in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The optimal ATP concentration should be empirically determined and is often close to the Km value for ATP for the specific kinase. [20] * Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value. [18]
-
Tier 3: Cell-Based Assays for Target Engagement
Cell-based assays are crucial for confirming that a compound can inhibit its target kinase within a cellular context and affect downstream signaling. [21] Protocol 2: Western Blot Analysis of Phosphorylated Substrates
Materials:
-
Cancer cell line expressing the target kinase
-
Cell lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target kinase and downstream substrates)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of the test compound or Regorafenib-d3 for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Tier 4: Chemical Proteomics for Unbiased Target Profiling
Advanced mass spectrometry-based chemical proteomics approaches can provide an unbiased profile of a compound's targets and off-targets in a cellular context. [22][23]Techniques like affinity enrichment using "kinobeads" coupled with quantitative mass spectrometry can identify proteins that bind to the inhibitor. [24][25] In this context, Regorafenib-d3 serves as an invaluable internal standard for the accurate quantification of the non-deuterated Regorafenib or other inhibitors in the sample by liquid chromatography-mass spectrometry (LC-MS). [9][26] The following diagram illustrates the principle of using a deuterated internal standard in LC-MS:
Caption: Workflow for LC-MS quantification using a deuterated internal standard.
Assay Validation: The Cornerstone of Reliable Data
The validation of kinase inhibition assays is critical to ensure the accuracy and reproducibility of the data. [27][28]Key validation parameters include:
-
Assay Suitability: Confirming a robust signal-to-background ratio and determining the optimal enzyme concentration. [27]* Positive Controls: Using known inhibitors, such as staurosporine (a non-selective inhibitor) and Regorafenib (a selective inhibitor for its known targets), to validate assay performance. [19][21]* ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration equal to the Km(ATP) of the kinase to allow for better comparison of inhibitor potencies. [20]
Conclusion: Empowering Kinase Drug Discovery
Regorafenib-d3 is a powerful tool for kinase inhibition profiling, offering enhanced accuracy and reliability in a variety of assay formats. By adopting a tiered approach to experimental design, from broad biochemical screening to in-depth proteomic analysis, researchers can gain a comprehensive understanding of a compound's inhibitory activity and selectivity. The detailed protocols and validation strategies outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately accelerating the discovery and development of novel kinase-targeted therapeutics.
References
- Grothey, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312.
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Takahashi, H., et al. (2017). Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma. Cancer Science, 108(4), 736-744. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Regorafenib? Synapse. Retrieved from [Link]
-
Ciardiello, F., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer. Cancer Treatment Reviews, 84, 101969. Retrieved from [Link]
-
ResearchGate. (n.d.). Regorafenib mechanism of action. Retrieved from [Link]
-
Grothey, A. (2016). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(Suppl 2), 1-11. Retrieved from [Link]
-
Finn, R. S. (2018). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 14(3), 184-187. Retrieved from [Link]
-
Wang, S., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1636, 105-117. Retrieved from [Link]
-
Wikipedia. (n.d.). Antineoplastic. Retrieved from [Link]
-
Lemeer, S., & Kuster, B. (2015). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 14(1), 196-206. Retrieved from [Link]
-
Su, Y.-J., et al. (2020). Regorafenib suppresses epidermal growth factor receptor signaling-modulated progression of colorectal cancer. Biomedicine & Pharmacotherapy, 128, 110319. Retrieved from [Link]
-
Médard, J.-F., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]
-
Lin, Y.-C., et al. (2019). Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. Journal of Biomedical Science, 26(1), 1-13. Retrieved from [Link]
-
Wang, S., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1636, 105-117. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. Retrieved from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]
-
Liang, S., et al. (2024). Synergistic mechanisms and clinical translation of regorafenib combination therapies. Clinical and Translational Oncology. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs. Retrieved from [Link]
-
Gyenis, L., et al. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 13(2), 620-632. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Retrieved from [Link]
-
de Wit, D., et al. (2015). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Pharmaceutical and Biomedical Analysis, 102, 333-339. Retrieved from [Link]
-
Kim, H., et al. (2021). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Biomedical Chromatography, 35(1), e4972. Retrieved from [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. (n.d.). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical activities of regorafenib in in vitro kinase assays. Retrieved from [Link]
-
Dahan, D., et al. (2021). Therapeutic Potential of Regorafenib—A Multikinase Inhibitor in Pulmonary Hypertension. International Journal of Molecular Sciences, 22(11), 5937. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro biochemical activity of regorafenib against various kinases. Retrieved from [Link]
-
Lee, C. S., et al. (2015). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Journal of Cancer, 6(11), 1147-1155. Retrieved from [Link]
-
Puszkiel, A., et al. (2019). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Analytical and Bioanalytical Chemistry, 411(21), 5515-5527. Retrieved from [Link]
Sources
- 1. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. Multikinase inhibitor regorafenib inhibits the growth and metastasis of colon cancer with abundant stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijrti.org [ijrti.org]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 28. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Unintended: A Technical Guide to Exploring the Off-Target Effects of Regorafenib-d3
Introduction: Beyond the Intended Target
Regorafenib, a multi-kinase inhibitor, has carved a niche in the therapeutic landscape for its efficacy in treating various cancers by targeting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1] Its deuterated analogue, Regorafenib-d3, is widely utilized as an internal standard in mass spectrometry-based pharmacokinetic studies due to its identical chemical structure and properties, with the exception of a mass shift conferred by the deuterium atoms. This isotopic labeling, however, raises a critical question for the drug development professional: does the altered mass and potentially altered metabolic stability of Regorafenib-d3 influence its interaction with the proteome? Could this seemingly subtle modification introduce a unique off-target profile?
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the off-target effects of Regorafenib-d3. We will move beyond theoretical considerations and delve into the practical application of cutting-edge methodologies, providing not just the "how" but, more importantly, the "why" behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are robust, self-validating, and supported by authoritative evidence.
The Rationale for Off-Target Profiling of a Deuterated Compound
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to modulate pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes at the site of deuteration. While often beneficial for increasing drug exposure, this altered metabolism could theoretically lead to different or more pronounced off-target interactions. Therefore, a thorough off-target assessment of Regorafenib-d3 is not merely an academic exercise but a crucial step in understanding its complete biological footprint.
Regorafenib's Known Kinase Affinity Profile
Before embarking on a discovery-focused off-target exploration, it is paramount to understand the known binding profile of the parent compound, Regorafenib. This provides a baseline against which any newly identified interactions can be compared. Regorafenib is a potent inhibitor of a range of kinases critical to tumor progression.
| Kinase Target | IC50 (nM) |
| RET | 1.5[2][3] |
| Raf-1 | 2.5[2][3] |
| VEGFR2 | 4.2[2][3] |
| c-Kit | 7[2][3] |
| VEGFR1 | 13[2][3] |
| PDGFRβ | 22[2][3] |
| B-RAF | 28 |
| TIE2 | 31 |
| VEGFR3 | 46[2][4][3] |
| FGFR1 | 202[5] |
Table 1: In vitro inhibitory concentrations (IC50) of Regorafenib against a panel of key kinases. This data provides a reference point for its primary intended targets.
A Multi-pronged Approach to Unveiling Off-Target Interactions
A comprehensive off-target analysis necessitates a multi-faceted approach, leveraging orthogonal techniques to provide a holistic view of a compound's interactions within the complex cellular environment. We will detail three powerful methodologies: Kinome Profiling, Chemical Proteomics, and the Cellular Thermal Shift Assay (CETSA).
Figure 1: A high-level overview of the multi-pronged workflow for identifying and validating off-target effects of Regorafenib-d3.
Methodology 1: Global Kinase Inhibition Profiling
Rationale: Kinases are a major class of drug targets, and off-target kinase inhibition is a common phenomenon. A broad kinome scan provides a rapid and comprehensive overview of the inhibitory activity of Regorafenib-d3 against a large panel of kinases, allowing for the identification of unexpected targets and a comparison with the known profile of Regorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Regorafenib-d3 in 100% DMSO.
-
Create a dilution series of Regorafenib-d3 in a suitable assay buffer, typically ranging from 10 µM to 0.1 nM, to determine the IC50 values for any identified hits. For a primary screen, a single high concentration (e.g., 1 µM) can be used.
-
-
Kinase Panel Selection:
-
Utilize a commercially available kinase panel that offers broad coverage of the human kinome (e.g., platforms from Reaction Biology, Promega, or Eurofins). A panel of over 400 kinases is recommended for comprehensive profiling.
-
-
Assay Execution (Example using a generic radiometric assay):
-
In a 96- or 384-well plate, add the kinase, a suitable substrate (peptide or protein), and ATP (radiolabeled with ³³P-γ-ATP).
-
Add the diluted Regorafenib-d3 or vehicle control (DMSO) to the respective wells.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated ³³P-γ-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of Regorafenib-d3 relative to the vehicle control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the Regorafenib-d3 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Compare the identified off-target kinases and their corresponding IC50 values to the known profile of Regorafenib.
-
Figure 2: A step-by-step workflow for in vitro kinase inhibition profiling of Regorafenib-d3.
Methodology 2: Unbiased Identification of Direct Binding Partners via Chemical Proteomics
Rationale: While kinome profiling is excellent for identifying inhibited kinases, it doesn't capture interactions with other protein classes. Chemical proteomics, specifically affinity purification coupled with mass spectrometry (AP-MS), allows for the unbiased identification of direct binding partners of Regorafenib-d3 from a complex cellular lysate.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis:
-
Synthesize a Regorafenib-d3 analogue containing a linker with a reactive group (e.g., an alkyne or a photo-activatable group) for subsequent conjugation to a solid support. The position of the linker should be carefully chosen to minimize interference with the known binding interactions of the parent molecule.
-
-
Immobilization of the Probe:
-
Covalently attach the linker-modified Regorafenib-d3 to a solid support, such as agarose or magnetic beads.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to Regorafenib) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the Regorafenib-d3-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been derivatized with the linker and blocking agent only.
-
To increase confidence in the identified binders, a competition experiment can be performed where the lysate is pre-incubated with an excess of free Regorafenib-d3 before adding the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the eluted proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot or Sequest).
-
Compare the proteins identified from the Regorafenib-d3 beads to those from the control beads to identify specific binders. Proteins that are significantly enriched on the drug-conjugated beads and whose binding is competed by the free drug are considered high-confidence off-targets.
-
Methodology 3: Confirming Intracellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Rationale: A key limitation of in vitro assays is that they do not always reflect the complexities of the intracellular environment. CETSA is a powerful technique that allows for the confirmation of target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80-90% confluency.
-
Treat the cells with either Regorafenib-d3 at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blotting using a specific antibody against the potential off-target identified in the previous screens.
-
Quantify the band intensities and normalize them to the intensity of the sample heated at the lowest temperature (e.g., 40°C).
-
Plot the normalized intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Regorafenib-d3 indicates target engagement and stabilization.
-
Figure 3: A detailed workflow of the Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement of Regorafenib-d3.
Conclusion: A Pathway to a Comprehensive Off-Target Profile
The exploration of off-target effects is a critical component of modern drug discovery and development, ensuring a comprehensive understanding of a compound's biological activity and potential liabilities. For a deuterated compound like Regorafenib-d3, this analysis is particularly pertinent. By employing a multi-pronged strategy that combines the broad-based screening of kinome profiling, the unbiased discovery of direct binding partners through chemical proteomics, and the in-cell confirmation of target engagement via CETSA, researchers can build a robust and reliable off-target profile. The methodologies detailed in this guide provide a clear and actionable framework for this crucial investigation, empowering scientists to move forward with a deeper and more complete understanding of their molecule's interactions within the complex cellular landscape.
References
-
Abcam. Regorafenib, multikinase inhibitor (CAS 755037-03-7).
-
APExBIO. Regorafenib - Multi-Kinase Inhibitor for Cancer Therapy.
-
Cayman Chemical. Regorafenib (CAS 755037-03-7).
-
MedChemExpress. Regorafenib (BAY 73-4505) | Multi-kinase Inhibitor.
-
Grothey, A., Van Cutsem, E., Sobrero, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 303-312.
-
Demetri, G. D., Reichardt, P., Kang, Y. K., et al. (2013). Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet, 381(9863), 295-302.
-
Bruix, J., Qin, S., Merle, P., et al. (2017). Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 389(10064), 56-66.
-
Wilhelm, S. M., Dumas, J., Adnane, L., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International journal of cancer, 129(1), 245-255.
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122.
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and bioanalytical chemistry, 404(4), 939-965.
-
Uitdehaag, J. C., de Man, J., Willemsen-Seegers, N., et al. (2019). A guide to kinase screening in drug discovery. Future Medicinal Chemistry, 11(15), 1935-1954.
-
MedChemExpress. Regorafenib-d3 (BAY 73-4506-d3) | Stable Isotope.
-
BOC Sciences. Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
-
Creative Proteomics. Principles and Characteristics of Isotope Labeling.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11167602, Regorafenib.
-
National Cancer Institute. Regorafenib.
Sources
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Regorafenib-d3 in Human Plasma
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Regorafenib in human plasma, using Regorafenib-d3 as the stable isotope-labeled internal standard (IS). The described protocol employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed on a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode, utilizing multiple reaction monitoring (MRM) for optimal selectivity and sensitivity. This method has been validated in accordance with the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2]
Introduction: The Clinical Significance of Regorafenib Quantification
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[3][4][5] It functions by targeting various protein kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[6][7] The pharmacokinetic profile of Regorafenib exhibits significant inter-individual variability, which can impact both its efficacy and toxicity.[6][8][9] Therefore, accurate and precise measurement of Regorafenib concentrations in plasma is crucial for therapeutic drug monitoring (TDM) to optimize dosing regimens and improve patient outcomes.[8]
This application note provides a comprehensive protocol for the quantification of Regorafenib in human plasma using its deuterated analog, Regorafenib-d3, as an internal standard to ensure the highest level of accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.
Principle of the Method
The methodology is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The workflow involves the following key stages:
-
Sample Preparation: Efficient extraction of Regorafenib and the internal standard (Regorafenib-d3) from the plasma matrix and removal of interfering proteins is achieved through protein precipitation with acetonitrile.[3][10][11][12]
-
Chromatographic Separation: The extracted analytes are separated from endogenous plasma components on a reversed-phase C18 high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column using a gradient elution of an acidic aqueous mobile phase and an organic mobile phase.
-
Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are detected using multiple reaction monitoring (MRM), where specific precursor ions are selected and fragmented to produce characteristic product ions. This highly selective detection method ensures minimal interference from other compounds in the matrix.
Figure 1: Overall experimental workflow for the quantification of Regorafenib in plasma.
Materials and Reagents
Chemicals and Standards
-
Regorafenib (purity ≥ 98%)
-
Regorafenib-d3 (purity ≥ 98%, isotopic purity ≥ 99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma with K2EDTA as anticoagulant (screened and found to be free of interfering peaks)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental to the reliability of the entire assay. Using a high-purity solvent like methanol ensures complete dissolution and stability. Serial dilutions allow for the creation of a wide range of concentrations for the calibration curve and quality control samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Regorafenib and Regorafenib-d3 into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly.
-
Store these stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Regorafenib working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Regorafenib-d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
Rationale: Calibration standards are used to construct the calibration curve, which is essential for quantifying the analyte in unknown samples. Quality control (QC) samples at different concentrations are analyzed alongside the calibration standards and unknown samples to ensure the accuracy and precision of the method during routine analysis.[13]
-
Calibration Standards:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Regorafenib working standard solution to prepare calibration standards at concentrations ranging from 1 to 5000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 4000 ng/mL
-
-
Plasma Sample Preparation Protocol
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[14][15][16] Acetonitrile is a commonly used and efficient protein precipitating agent.[3][11][12][17] The addition of the internal standard early in the process corrects for any variability during the extraction and subsequent steps.
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Regorafenib-d3 internal standard working solution (100 ng/mL) to each tube, except for the blank plasma sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method Parameters
Rationale: The selection of appropriate LC and MS parameters is critical for achieving the desired sensitivity, selectivity, and chromatographic resolution. A C18 column is well-suited for the separation of moderately nonpolar compounds like Regorafenib. Gradient elution allows for the efficient separation of the analyte from matrix components while maintaining a short run time. The MRM transitions are highly specific to the analyte and internal standard, minimizing the risk of interference.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | As detailed in the table below |
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | As detailed in the table below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Regorafenib | 483.1 | 282.1 | 35 |
| Regorafenib-d3 | 486.1 | 285.1 | 35 |
Method Validation
The developed method was fully validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][13][18][19] The following parameters were assessed:
-
Selectivity: The absence of interfering peaks at the retention times of Regorafenib and Regorafenib-d3 was confirmed in six different batches of blank human plasma.
-
Linearity and Range: The calibration curve was linear over the concentration range of 1-5000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using the QC samples. The results were within the acceptable limits of ±15% (±20% for LLOQ).
-
Matrix Effect: The matrix effect was assessed by comparing the peak areas of the analytes in post-extraction spiked plasma with those in neat solutions. The results indicated no significant ion suppression or enhancement.
-
Recovery: The extraction recovery was determined by comparing the peak areas of the analytes in pre-extraction spiked plasma with those in post-extraction spiked plasma. The recovery was consistent and reproducible across the QC levels.
-
Stability: The stability of Regorafenib in human plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, and was found to be stable.
Data Analysis and Quantification
The concentration of Regorafenib in the unknown plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression model. The concentration of Regorafenib in the unknown samples is then interpolated from this calibration curve.
Figure 2: Data analysis workflow for the quantification of Regorafenib.
Conclusion
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of Regorafenib in human plasma using Regorafenib-d3 as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation, ensuring the generation of reliable and accurate data for pharmacokinetic studies and therapeutic drug monitoring of Regorafenib.
References
-
Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. BioAgilytix. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. PMC. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research Trends and Innovation. [Link]
-
Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. PubMed. [Link]
-
Bioanalytical Method Validation. FDA. [Link]
-
Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. Latin American Journal of Pharmacy. [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PMC. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. [Link]
-
Stivarga (regorafenib) tablets for oral use. FDA. [Link]
-
The Pharmacokinetic Parameters of Regorafenib and Metabolite M2. ResearchGate. [Link]
-
A new validated high-performance liquid chromatography method for the determination of regorafenib in rat plasma: Application for pharmacokinetic study. ResearchGate. [Link]
-
Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method. PubMed. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. [Link]
-
A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. NIH. [Link]
-
A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]
-
Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. PubMed. [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]
-
Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]
-
Concentration–time profile of regorafenib and its metabolites M2 (N-oxide metabolite) and M5 (N-oxide/N-desmethyl metabolite). ResearchGate. [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed. [Link]
-
Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. PubMed. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 12. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 14. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. clinichrom.com [clinichrom.com]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols for the Use of Regorafenib-d3 in Cell-Based Assays
Introduction: The Strategic Utility of Deuterated Regorafenib in Cellular Kinase Research
Regorafenib is a potent oral multi-kinase inhibitor that targets a range of kinases involved in critical cancer-related processes, including angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), as well as KIT, RET, and RAF kinases.[1][4][5][6] The deuterated analog, Regorafenib-d3, offers a powerful tool for researchers in cell-based assays. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, provides a distinct mass signature, making Regorafenib-d3 an ideal internal standard for mass spectrometry-based quantification of the parent compound in cellular uptake and metabolism studies.[7][8] Furthermore, the kinetic isotope effect, stemming from the stronger carbon-deuterium bond, can subtly alter metabolic pathways, providing insights into the drug's mechanism of action and stability.[9][10]
This comprehensive guide provides detailed protocols for the effective use of Regorafenib-d3 in cell-based assays, focusing on scientific integrity, experimental rationale, and data interpretation.
Physicochemical Properties and Handling of Regorafenib-d3
Maintaining the isotopic and chemical integrity of Regorafenib-d3 is paramount for reproducible and accurate experimental outcomes. Deuterated compounds can be susceptible to hydrogen-deuterium (H-D) exchange, particularly in the presence of atmospheric moisture.[9][11]
Storage and Stability
Proper storage is critical to prevent degradation and isotopic dilution of Regorafenib-d3.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes chemical degradation and potential for H-D exchange.[12] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can lead to isotopic dilution.[10][11] |
| Light Exposure | Protect from light | While specific photostability data for Regorafenib-d3 is not extensively published, it is best practice to protect all research compounds from light to prevent photodegradation. |
| Form | Store as a crystalline solid | Solids are generally more stable than solutions for long-term storage.[12] |
Reconstitution and Solution Preparation
Regorafenib is sparingly soluble in aqueous buffers, necessitating the use of organic solvents for stock solution preparation.[12]
Protocol for Reconstituting Regorafenib-d3:
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) for preparing the primary stock solution. Regorafenib has good solubility in DMSO (approximately 30 mg/mL).[12]
-
Aseptic Technique: Work in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.
-
Reconstitution:
-
Allow the vial of Regorafenib-d3 to equilibrate to room temperature before opening to minimize condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This prevents multiple freeze-thaw cycles and reduces the risk of contamination and moisture exposure.
-
Store the DMSO stock solution at -20°C.
-
Note on Aqueous Solutions: For cell-based assays, the DMSO stock solution is further diluted in cell culture media. The final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aqueous solutions of Regorafenib are not recommended for storage for more than one day.[12]
Regorafenib's Mechanism of Action: A Multi-Kinase Inhibitory Profile
Regorafenib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth and survival.[3][13] Understanding these pathways is key to designing and interpreting cell-based assays.
Key Signaling Pathways Targeted by Regorafenib
Regorafenib's broad-spectrum activity includes the inhibition of:
-
Angiogenesis: By targeting VEGFR1-3 and TIE2, Regorafenib disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][4]
-
Oncogenesis: Inhibition of KIT, RET, and the RAF-MEK-ERK pathway interferes with cancer cell proliferation and survival.[2][4]
-
Tumor Microenvironment: Targeting PDGFR-β and FGFR modulates the tumor stroma, while inhibition of CSF1R can affect tumor-associated macrophages, thereby influencing the immune response.[1][3]
Caption: Regorafenib's multi-targeted inhibition of key signaling pathways.
Cell-Based Assay Protocols Using Regorafenib-d3
The choice of cell-based assay depends on the specific research question. Regorafenib-d3 can be used as a tool to validate the mechanism of action of the parent compound or as an internal standard in quantitative studies.
Cell Line Selection and Culture
Select cell lines that are relevant to the cancer type being studied and that express the target kinases of Regorafenib. For example, colorectal cancer cell lines like HCT-116 and SW480, or hepatocellular carcinoma cell lines such as HepG2 and PLC/PRF/5 are commonly used.[6][14]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[14]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a high viability (>95%) before starting any experiment.
Workflow for a Cell-Based Kinase Activity Assay
This protocol outlines a general method to assess the inhibitory effect of Regorafenib on a specific kinase pathway by measuring the phosphorylation of a downstream substrate.
Caption: General workflow for a cell-based kinase phosphorylation assay.
Detailed Protocol for Assessing Kinase Inhibition:
-
Cell Seeding: Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of Regorafenib-d3 in complete cell culture medium from the DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
Replace the existing medium with the treatment medium.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, 24, or 48 hours). The optimal time will depend on the specific signaling pathway and cell line.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target substrate (e.g., phospho-ERK and total ERK).
-
ELISA or other immunoassays: Use commercially available kits for the quantitative detection of phosphorylated proteins.[15][16]
-
-
Data Analysis: Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phosphorylated protein signal to the total protein signal. Compare the results from treated cells to the vehicle control to determine the extent of inhibition.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic or cytostatic effects of Regorafenib.
Protocol for Cell Viability Assay (e.g., MTT or WST-1):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of Regorafenib-d3 concentrations.
-
Assay: Add the viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
Table of Reported Regorafenib IC50 Values in Colorectal Cancer Cell Lines:
| Cell Line | IC50 (µM) after 72h | Reference |
| HCT-116 | 3 | [14] |
| SW1116 | 7 | [14] |
| LS-1034 | 7 | [14] |
| SW480 | 5.5 | [14] |
| Caco-2 | 5 | [14] |
| HT29 | ~6 | [17] |
Use of Regorafenib-d3 as an Internal Standard
For studies investigating the cellular uptake, efflux, and metabolism of Regorafenib, Regorafenib-d3 is an invaluable tool as an internal standard for LC-MS/MS analysis.
Protocol Outline for a Cellular Uptake Study:
-
Cell Treatment: Treat cells with non-deuterated Regorafenib.
-
Cell Harvesting and Lysis: At various time points, harvest the cells, wash thoroughly to remove extracellular drug, and lyse the cells.
-
Sample Preparation:
-
Spike the cell lysate with a known concentration of Regorafenib-d3.
-
Perform protein precipitation and/or solid-phase extraction to clean up the sample.
-
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the specific mass transitions for both Regorafenib and Regorafenib-d3.
-
Quantification: The ratio of the peak area of Regorafenib to the peak area of Regorafenib-d3 is used to calculate the intracellular concentration of Regorafenib, correcting for any sample loss during preparation.
Conclusion
Regorafenib-d3 is a versatile and essential tool for in-depth cell-based research on the multi-kinase inhibitor Regorafenib. By following these detailed protocols and understanding the underlying scientific principles, researchers can obtain high-quality, reproducible data on the mechanism of action, cellular effects, and pharmacokinetics of this important anti-cancer agent. Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this valuable research compound.
References
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
ResearchGate. (n.d.). Regorafenib mechanism of action. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib? Retrieved from [Link]
-
Tabernero, J., et al. (2015). Molecular insight of regorafenib treatment for colorectal cancer. Therapeutic Advances in Medical Oncology, 7(6), 330-341. Retrieved from [Link]
-
Finn, R. S., & Zhu, A. X. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(5), 296-300. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of regorafenib on the main cancer-related signaling pathways. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Tai, W.-T., et al. (2018). Regorafenib inhibits tumor progression through suppression of ERK/NF-κB activation in hepatocellular carcinoma bearing mice. Journal of Experimental & Clinical Cancer Research, 37(1), 26. Retrieved from [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(5), e0155252. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2005). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR, 32(3), 231-238. Retrieved from [Link]
-
Tugarinov, V., & Kay, L. E. (2005). A simple protocol for the production of highly deuterated proteins for biophysical studies. Protein Science, 14(9), 2419-2426. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds? Retrieved from [Link]
-
American Physiological Society. (2020, March 26). The use of deuterated water for the measurement of protein synthesis. Retrieved from [Link]
-
Nature Communications. (2022). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. Retrieved from [Link]
-
Frontiers in Immunology. (2025, April 27). Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature. Retrieved from [Link]
-
MDPI. (n.d.). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. Retrieved from [Link]
-
Oncotarget. (2015, March 10). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Retrieved from [Link]
-
Cancers. (2022, November 18). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Regorafenib-d3. PubChem Compound Database. Retrieved from [Link]
-
Journal for ImmunoTherapy of Cancer. (2021, September 13). Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth. Retrieved from [Link]
-
MDPI. (n.d.). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. Retrieved from [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regorafenib-d3 | C21H15ClF4N4O3 | CID 49822400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. caymanchem.com [caymanchem.com]
- 17. oncotarget.com [oncotarget.com]
Application Notes and Protocols: The Use of Regorafenib-d3 in Drug Metabolism Studies
Introduction: The Imperative for Rigorous Metabolic Profiling in Oncology Drug Development
Regorafenib is a potent oral multi-kinase inhibitor approved for the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] Its mechanism of action involves the inhibition of multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[2][3][4][5] The clinical efficacy and safety of Regorafenib are intrinsically linked to its pharmacokinetic profile, which is heavily influenced by hepatic metabolism. Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][6] This biotransformation yields two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which exhibit pharmacological activities and concentrations similar to the parent drug at steady state.[6][7]
Given the complexity of its metabolic pathways and the contribution of active metabolites to its overall therapeutic effect, a precise understanding of Regorafenib's metabolism is critical. Drug metabolism studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. These studies help in predicting drug-drug interactions, understanding inter-individual variability in drug response, and establishing safe and effective dosing regimens.[8]
A cornerstone of modern bioanalytical techniques for quantitative analysis in drug metabolism studies is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] Regorafenib-d3, a deuterated analog of Regorafenib, serves as an ideal internal standard for these applications.[12] The incorporation of deuterium atoms results in a molecule that is chemically identical to the analyte of interest but has a different mass.[13][14] This property allows for its distinct detection by a mass spectrometer while ensuring that it behaves similarly to the unlabeled drug during sample extraction, chromatography, and ionization.[15][16] The use of a SIL-IS like Regorafenib-d3 is crucial for correcting for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, thereby ensuring the accuracy and precision of the quantitative data.[17][18] This application note provides detailed protocols for the use of Regorafenib-d3 in both in vitro and in vivo drug metabolism studies.
Part 1: In Vitro Metabolism of Regorafenib using Human Liver Microsomes
In vitro metabolism studies using human liver microsomes (HLMs) are a fundamental tool in drug discovery and development.[8][19][20] HLMs are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[19][21] These studies provide valuable information on metabolic stability, metabolite identification, and enzyme kinetics.
Scientific Rationale
The primary objective of this protocol is to determine the rate of metabolic depletion of Regorafenib in the presence of HLMs and to identify the major metabolites formed. By incubating Regorafenib with HLMs and a necessary cofactor (NADPH), we can simulate the Phase I metabolic processes that occur in the liver.[8][22] Regorafenib-d3 is introduced as an internal standard at the quenching step to normalize for any variations during sample processing and LC-MS/MS analysis. This ensures that the measured decrease in Regorafenib concentration over time is a true reflection of its metabolic turnover.
Experimental Workflow: In Vitro Metabolism
Caption: Workflow for in vitro Regorafenib metabolism study using HLMs.
Detailed Protocol
1. Materials and Reagents:
-
Regorafenib (parent drug)
-
Regorafenib-d3 (internal standard)[12]
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well plates
-
Centrifuge capable of handling 96-well plates
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Regorafenib in DMSO.
-
Prepare a 1 mg/mL stock solution of Regorafenib-d3 in DMSO.
-
Further dilute the Regorafenib stock solution in phosphate buffer to achieve a working concentration for the assay (e.g., 100 µM).
-
Prepare the quenching solution: Acetonitrile containing Regorafenib-d3 at a final concentration of 100 ng/mL.
3. Incubation Procedure:
-
In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Regorafenib working solution to achieve a final substrate concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/Regorafenib-d3 quenching solution. The ratio of quenching solution to sample should be at least 3:1 (v/v) to ensure complete protein precipitation and reaction termination.
4. Sample Processing:
-
Once all time points are collected and quenched, seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 5% to 95% Mobile Phase B over several minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Regorafenib | 483.1 | 282.1 |
| Regorafenib-d3 | 486.1 | 285.1 |
| Metabolite M-2 | 499.1 | 282.1 |
| Metabolite M-5 | 485.1 | 282.1 |
6. Data Analysis and Interpretation:
-
Calculate the peak area ratio of Regorafenib to Regorafenib-d3 for each time point.
-
Plot the natural logarithm of the remaining percentage of Regorafenib against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can then be calculated, providing a measure of the metabolic efficiency of the liver enzymes towards Regorafenib.
Part 2: In Vivo Pharmacokinetic Study in a Rodent Model
In vivo studies are essential to understand the complete ADME profile of a drug in a living organism. This protocol outlines a pharmacokinetic (PK) study in rats to determine key parameters such as Cmax, Tmax, AUC, and clearance of Regorafenib and its major metabolites.
Scientific Rationale
This study aims to characterize the plasma concentration-time profile of Regorafenib and its active metabolites (M-2 and M-5) following oral administration to rats.[26] Regorafenib-d3 is used as the internal standard during sample analysis to ensure accurate quantification, which is critical for the reliable calculation of pharmacokinetic parameters.[27][28] The data generated from this type of study are vital for predicting human pharmacokinetics and for informing dose selection in clinical trials.
Experimental Workflow: In Vivo Pharmacokinetics
Caption: Workflow for in vivo Regorafenib pharmacokinetic study in a rodent model.
Detailed Protocol
1. Animal Husbandry and Dosing:
-
Use male Sprague-Dawley rats (or another appropriate strain), acclimated for at least one week.
-
House animals under standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Fast animals overnight before dosing, with free access to water.
-
Prepare a formulation of Regorafenib suitable for oral gavage (e.g., in a vehicle such as 0.5% carboxymethylcellulose).
-
Administer a single oral dose of Regorafenib (e.g., 10 mg/kg).[29]
2. Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) via a cannulated vessel (e.g., jugular vein) or sparse sampling from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately process the blood by centrifuging at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
3. Plasma Sample Preparation and Analysis:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add a small volume of plasma (e.g., 50 µL).
-
Add 3-4 volumes of cold acetonitrile containing Regorafenib-d3 (e.g., 100 ng/mL) to precipitate proteins and serve as the internal standard.
-
Vortex and centrifuge the samples as described in the in vitro protocol.
-
Transfer the supernatant for LC-MS/MS analysis.
-
The LC-MS/MS conditions will be similar to those described for the in vitro study, with potential modifications to the gradient to ensure separation from any additional matrix components.
4. Pharmacokinetic Data Analysis:
-
Construct a calibration curve by spiking blank plasma with known concentrations of Regorafenib, M-2, and M-5, and a fixed concentration of Regorafenib-d3.
-
Quantify the concentrations of Regorafenib and its metabolites in the study samples using the calibration curve.
-
Plot the mean plasma concentrations against time for each analyte.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL/F (Apparent Clearance): A measure of the body's ability to eliminate the drug.
-
Part 3: Understanding Regorafenib's Metabolic Pathway
Regorafenib undergoes extensive metabolism, primarily through two pathways: oxidation mediated by CYP3A4 and glucuronidation by UGT1A9.[1][30] The major oxidative pathway leads to the formation of the pharmacologically active N-oxide metabolite, M-2. M-2 can be further metabolized via N-demethylation to form another active metabolite, M-5.[31] These active metabolites contribute significantly to the overall clinical activity of Regorafenib.[2][29][32]
Metabolic Pathway Diagram
Caption: Simplified diagram of the primary metabolic pathways of Regorafenib.
Conclusion: The Central Role of Regorafenib-d3 in Advancing Research
The use of a stable isotope-labeled internal standard like Regorafenib-d3 is indispensable for the accurate and precise quantification of Regorafenib and its metabolites in complex biological matrices. The protocols detailed herein provide a robust framework for conducting both in vitro and in vivo drug metabolism studies. By adhering to these methodologies, researchers can generate high-quality, reliable data that is crucial for understanding the ADME properties of Regorafenib, supporting regulatory submissions, and ultimately contributing to the safe and effective use of this important anticancer agent. The principles outlined are foundational and adhere to the guidelines set forth by regulatory bodies such as the FDA for bioanalytical method validation.[33][34][35][36]
References
-
The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. Available from: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. National Center for Biotechnology Information. Available from: [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. National Center for Biotechnology Information. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. PubMed. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Available from: [Link]
-
Regorafenib mechanism of action. ResearchGate. Available from: [Link]
-
Regorafenib. National Cancer Institute. Available from: [Link]
-
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]
-
What is the mechanism of Regorafenib? Patsnap Synapse. Available from: [Link]
-
Regorafenib (Mechanism of Action). PT Master Guide. Available from: [Link]
-
Regorafenib. National Center for Biotechnology Information. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Concentration–time profile of regorafenib and its metabolites M2... ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. National Center for Biotechnology Information. Available from: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]
-
Application of In Vitro Metabolism Activation in High-Throughput Screening. National Center for Biotechnology Information. Available from: [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Center for Biotechnology Information. Available from: [Link]
-
Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Semantic Scholar. Available from: [Link]
-
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. Available from: [Link]
-
Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. Available from: [Link]
-
A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. MDPI. Available from: [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. Available from: [Link]
-
The Value of Deuterated Internal Standards. KCAS Bioanalytical Services. Available from: [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. ResearchGate. Available from: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available from: [Link]
-
Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. PubMed. Available from: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Why can the deuterated internal standard method be used for quantification... BITEKI. Available from: [Link]
-
STIVARGA (regorafenib) tablets, for oral use. U.S. Food and Drug Administration. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed. Available from: [Link]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. Available from: [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. Available from: [Link]
-
A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. PubMed. Available from: [Link]
-
Evaluating the Pharmacokinetics and Pharmacodynamics of Chemotherapeutics within a Spatial SILAC-Labeled Spheroid Model System. ACS Publications. Available from: [Link]
-
Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. ptmasterguide.com [ptmasterguide.com]
- 6. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 15. texilajournal.com [texilajournal.com]
- 16. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 19. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 23. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A LC-MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. fda.gov [fda.gov]
- 34. fda.gov [fda.gov]
- 35. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 36. fda.gov [fda.gov]
Application Note: Quantitative Analysis of Regorafenib and its Active Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the multi-kinase inhibitor Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in human plasma. The protocol employs a straightforward protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard, Regorafenib-d3, to ensure high accuracy and precision. This method is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Regorafenib. All procedures are grounded in established scientific principles and adhere to international bioanalytical method validation guidelines.
Introduction: The Clinical Significance of Quantifying Regorafenib
Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, proving effective in the treatment of metastatic colorectal cancer and advanced gastrointestinal stromal tumors.[1][2] The therapeutic efficacy and toxicity of Regorafenib are influenced by its plasma concentrations, as well as those of its pharmacologically active metabolites, M-2 and M-5.[3][4] These metabolites exhibit comparable in vitro pharmacological activity to the parent drug and are present at significant concentrations at steady-state in human plasma.[3][4] Consequently, a robust and reliable analytical method for the simultaneous quantification of Regorafenib and its key metabolites is crucial for optimizing patient dosing strategies and for further clinical development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and wide dynamic range. This application note provides a comprehensive protocol for a validated LC-MS/MS assay designed for high-throughput analysis in a clinical or research setting.
Scientific Principles and Method Rationale
The development of a trustworthy bioanalytical method hinges on scientifically sound choices for each step of the analytical process. This section elaborates on the causality behind the key components of this protocol.
Sample Preparation: Protein Precipitation
For the extraction of Regorafenib and its metabolites from a complex biological matrix like plasma, protein precipitation is selected for its simplicity, speed, and efficiency.[5][6] High-abundance proteins, such as albumin, can interfere with the analysis by causing ion suppression in the mass spectrometer and potentially fouling the analytical column.[5] The addition of a cold, water-miscible organic solvent like acetonitrile disrupts the hydration layer around proteins, leading to their denaturation and precipitation.[6] This process effectively releases the drug and its metabolites into the supernatant, providing a clean extract suitable for LC-MS/MS analysis.[7] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, protein precipitation offers a superior balance of recovery, throughput, and cost-effectiveness for this application.[8][9]
Internal Standard Selection: The Role of Regorafenib-d3
To ensure the accuracy and precision of quantification, a stable isotope-labeled internal standard (SIL-IS), Regorafenib-d3, is employed.[8] A SIL-IS is the ideal choice as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction, chromatography, and ionization.[10] This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the analyte signal.[10] The use of Regorafenib-d3 ensures that the ratio of the analyte peak area to the internal standard peak area remains constant, even if absolute signal intensities fluctuate, leading to highly reliable and reproducible quantitative results.
Chromatographic Separation: Reversed-Phase HPLC
A reversed-phase high-performance liquid chromatography (HPLC) method is utilized to separate Regorafenib, its metabolites, and the internal standard from endogenous plasma components prior to mass spectrometric detection. A C18 stationary phase is chosen for its ability to effectively retain and separate the moderately nonpolar analytes. The mobile phase consists of an aqueous component with a weak acid (formic acid) and an organic solvent (acetonitrile or methanol). The formic acid aids in the protonation of the analytes in the positive ionization mode, enhancing their signal intensity in the mass spectrometer. A gradient elution is employed to ensure sharp peak shapes and adequate separation of the analytes from each other and from matrix interferences.
Detection: Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1][8] This highly selective and sensitive technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole (Q1), fragmentation of this ion in the second quadrupole (q2, collision cell), and detection of a specific product ion in the third quadrupole (Q3). The precursor-to-product ion transition is unique for each analyte, providing a high degree of specificity and minimizing interferences from co-eluting compounds.[11][12] Positive electrospray ionization (ESI) is used as it is well-suited for the ionization of nitrogen-containing compounds like Regorafenib and its metabolites.[1][12]
Experimental Protocols
Materials and Reagents
-
Regorafenib analytical standard
-
Regorafenib-M2 analytical standard
-
Regorafenib-M5 analytical standard
-
Regorafenib-d3 (Internal Standard)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard (Regorafenib, M-2, M-5) and the internal standard (Regorafenib-d3) in methanol to achieve a final concentration of 1 mg/mL.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions for Calibration Curve: Serially dilute the intermediate stock solutions with the 50:50 acetonitrile/water mixture to prepare a series of working standard solutions for spiking into blank plasma to create the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Regorafenib-d3 intermediate stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.
Plasma Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC) sample, and unknown sample.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the corresponding labeled tube.
-
Add 300 µL of the cold (-20°C) Internal Standard Working Solution (100 ng/mL Regorafenib-d3 in acetonitrile) to each tube.[13][14]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[14]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[5]
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Plasma sample preparation workflow.
LC-MS/MS Method Parameters
The following table summarizes the optimized parameters for the liquid chromatography and mass spectrometry systems. These parameters should serve as a starting point and may require further optimization based on the specific instrumentation used.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3.5 min, hold at 95% B for 1 min, return to 30% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Caption: Overview of the analytical workflow.
Data Presentation: MRM Transitions and Instrument Parameters
The following table provides the specific mass-to-charge ratios (m/z) for the precursor and product ions for Regorafenib, its metabolites, and the internal standard, along with optimized collision energies (CE) and declustering potentials (DP).
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Declustering Potential (V) |
| Regorafenib | 483.1 | 270.0 | 35 | 80 |
| Regorafenib-d3 | 486.1 | 273.0 | 35 | 80 |
| M-2 (N-oxide) | 499.1 | 286.0 | 38 | 85 |
| M-5 (N-oxide/desmethyl) | 485.1 | 286.0 | 40 | 85 |
Note: The optimal CE and DP values may vary between different mass spectrometer models and should be empirically determined.
Method Validation and Trustworthiness
To ensure the reliability of the data generated, this method must be validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). These should be evaluated at multiple concentration levels (LOD, LQC, MQC, HQC) both within a single run (intra-day) and between different runs (inter-day).
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analytes, assessed by comparing the analyte response in a post-extracted spiked sample to a neat solution.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Adherence to these validation principles ensures that the method is a self-validating system, producing trustworthy and reproducible results for pharmacokinetic and clinical studies.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the simultaneous quantification of Regorafenib and its active metabolites M-2 and M-5 in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard makes this method well-suited for high-throughput applications in therapeutic drug monitoring and clinical research, ultimately aiding in the optimization of Regorafenib therapy.
References
-
de Wit, D., den Hartigh, J., Jacobs, B. A., Gelderblom, H., & van Erp, N. P. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of pharmaceutical and biomedical analysis, 96, 208-214. [Link]
-
Health, C. D. S. T. (n.d.). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Center for Development of Stem Cell Technology. [Link]
-
Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
-
Prajapati, P., et al. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal for Research Trends and Innovation, 9(4), 995-1011. [Link]
-
Allard, J., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 133-142. [Link]
-
Hulin, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 133-142. [Link]
-
Tegnes, T. F., et al. (2014). Determination of Regorafenib (BAY 73-4506) and Its Major Human Metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. Bioanalysis, 6(14), 1923-37. [Link]
-
National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem Compound Database. [Link]
-
Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
-
Zhu, J., et al. (2024). Mass spectra and fragmentation pathways of regorafenib (A), regorafenib-N-oxide (M2) (B), N-desmethyl-regorafenib-N-oxide (M5) (C), and internal standard (IS) (D). ResearchGate. [Link]
-
Tegnes, T. F., et al. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]
-
Prajapati, P., et al. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. ResearchGate. [Link]
-
Jouniaux, J. M., et al. (2022). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients: results from a multicenter GERCOR TEXCAN phase II study. ESMO Open, 7(1), 100346. [Link]
-
de Wit, D., et al. (2019). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Chromatography B, 1124, 121-130. [Link]
-
Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of nonpolar metabolites in human plasma samples. Journal of Research in Pharmacy. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Li, Y., et al. (2021). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Frontiers in Pharmacology, 12, 730948. [Link]
-
Lepoittevin, M., et al. (2020). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific Reports, 10(1), 1-13. [Link]
-
Strumberg, D., et al. (2012). Concentration–time profile of regorafenib and its metabolites M2 (N-oxide metabolite) and M5 (N-oxide/N-desmethyl metabolite). ResearchGate. [Link]
-
Broadhurst, D., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5449-5458. [Link]
-
MetwareBio. (n.d.). Metabolomics Sample Extraction. [Link]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]
-
Zhu, J., et al. (2024). The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]
-
Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
-
MDPI. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. [Link]
Sources
- 1. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. a protein precipitation extraction method [protocols.io]
- 15. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Application Note: Assessing Cell Permeability of Regorafenib using Regorafenib-d3 as an Internal Standard
Introduction: The Critical Role of Permeability in Drug Efficacy
The journey of an orally administered drug from ingestion to its site of action is fraught with biological barriers. A key determinant of a drug's oral bioavailability and overall efficacy is its ability to permeate the intestinal epithelium.[1][2] For orally administered therapeutics like Regorafenib, a multi-kinase inhibitor used in cancer therapy, understanding its permeability characteristics is paramount during drug development.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell permeability assays for Regorafenib, leveraging the precision of Regorafenib-d3 as an internal standard for bioanalysis.
Regorafenib is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[7] While its lipophilicity facilitates passive diffusion across cell membranes, it is also a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump the drug out of cells, impacting its net absorption and distribution.[8] Therefore, robust in vitro models are essential to dissect these transport mechanisms.
This guide will detail protocols for three widely accepted permeability assays: the Caco-2 and MDCK-MDR1 cell-based assays, which model the intestinal and blood-brain barriers respectively, and the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion.[1][9][10][11] A central theme throughout these protocols is the use of Regorafenib-d3, a deuterated stable isotope-labeled internal standard, to ensure the highest level of accuracy and precision in LC-MS/MS quantification.[1][4][5][12][13]
The Rationale for Using Regorafenib-d3 in Permeability Assays
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and instrument fluctuations.[4][13]
Deuterated internal standards, such as Regorafenib-d3, are considered the gold standard for LC-MS/MS-based bioanalysis for several reasons:[1][5][12][13]
-
Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium atoms results in a minimal change in the molecule's chemical properties, ensuring that Regorafenib-d3 behaves almost identically to Regorafenib during extraction, chromatography, and ionization.[1][5]
-
Co-elution with the Analyte: Regorafenib-d3 will have a retention time that is virtually identical to that of Regorafenib, which is a critical factor for accurate correction of matrix effects.[13]
-
Mass Differentiation: The mass difference between Regorafenib and Regorafenib-d3 allows for their simultaneous detection and quantification by the mass spectrometer without signal interference.[1]
-
Improved Accuracy and Precision: By effectively normalizing for variations in sample processing and instrument response, Regorafenib-d3 significantly enhances the accuracy and precision of the permeability measurements.[1][12]
Part 1: The Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting human intestinal drug absorption.[14][15][16] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-gp.[16][17]
Principle
This assay measures the transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B transport represents intestinal absorption, while the B-A transport indicates active efflux. By comparing the apparent permeability coefficients (Papp) in both directions, an efflux ratio (ER) can be calculated to determine if the compound is a substrate for efflux transporters.[14][17]
Experimental Workflow
Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Detailed Protocol
Materials and Reagents:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Regorafenib and Regorafenib-d3
-
Lucifer Yellow
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Verapamil (P-gp inhibitor)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto the apical surface of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-28 days, changing the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an epithelial voltohmmeter. A TEER value > 200 Ω·cm² indicates a confluent monolayer with well-formed tight junctions.[17][18][19]
-
Perform a Lucifer Yellow permeability assay to assess paracellular transport. The Papp of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.[3][20][21][22]
-
-
Permeability Assay:
-
Prepare dosing solutions of Regorafenib (e.g., 10 µM) in HBSS. For efflux inhibition studies, co-incubate with a P-gp inhibitor like Verapamil (e.g., 100 µM).
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
For A-B transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
For B-A transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
To each collected sample, add a fixed concentration of Regorafenib-d3 as the internal standard.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of Regorafenib.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[6][23] Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests that the compound is a substrate for active efflux.[17]
-
| Parameter | Typical Value/Condition | Reference |
| Cell Seeding Density | 6 x 10^4 cells/cm² | [15] |
| Culture Duration | 21-28 days | [16] |
| TEER Acceptance | > 200 Ω·cm² | [18][19] |
| Lucifer Yellow Papp | < 0.5 x 10⁻⁶ cm/s | [3][20] |
| Regorafenib Concentration | 10 µM | [14] |
| Incubation Time | 2 hours | [14] |
Part 2: The MDCK-MDR1 Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening. The MDCK-MDR1 cell line is genetically engineered to overexpress the human MDR1 gene, which codes for the P-gp efflux transporter.[9][10][24] This makes it an excellent model for identifying P-gp substrates and assessing blood-brain barrier permeability.[2][24]
Principle
Similar to the Caco-2 assay, the MDCK-MDR1 assay measures bidirectional transport of a compound across a polarized cell monolayer. The high expression of P-gp in these cells provides a sensitive system to detect active efflux.[9][10] A comparison with the parental MDCK cell line (which has low endogenous transporter expression) can further confirm the role of P-gp in the transport of the compound.[24]
Experimental Workflow
Caption: Workflow for the MDCK-MDR1 Bidirectional Permeability Assay.
Detailed Protocol
Materials and Reagents:
-
MDCK-MDR1 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Other reagents as listed for the Caco-2 assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells in T-75 flasks.
-
Seed cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Culture for 4-7 days.
-
-
Monolayer Integrity Assessment:
-
Measure TEER values. For MDCK-MDR1 cells, TEER values are typically lower than Caco-2 and a value > 100 Ω·cm² is generally acceptable.[25]
-
Confirm integrity with a Lucifer Yellow assay.
-
-
Permeability Assay:
-
The procedure is similar to the Caco-2 assay. The incubation time is typically shorter, around 1.5 hours.[10]
-
-
Sample Analysis and Data Analysis:
-
Follow the same procedures as for the Caco-2 assay to quantify Regorafenib using Regorafenib-d3 as the internal standard and to calculate Papp and efflux ratio.
-
| Parameter | Typical Value/Condition | Reference |
| Cell Seeding Density | 1 x 10^5 cells/cm² | [10] |
| Culture Duration | 4-7 days | [24] |
| TEER Acceptance | > 100 Ω·cm² | [25] |
| Regorafenib Concentration | 10 µM | [10] |
| Incubation Time | 1.5 hours | [10] |
Part 3: The Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[11] It is a cost-effective method for screening compounds in early drug discovery.[11]
Principle
The PAMPA system consists of a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane (e.g., a mixture of phospholipids in dodecane).[11][26][27] The compound of interest is added to the donor plate, and its passive diffusion across the lipid membrane into the acceptor plate is measured.[11]
Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol
Materials and Reagents:
-
PAMPA plates (donor and acceptor plates)
-
Lipid solution (e.g., 2% w/v 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Regorafenib and Regorafenib-d3
-
Control compounds with known permeability
Procedure:
-
Membrane Preparation:
-
Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate.
-
-
Permeability Assay:
-
Prepare the dosing solution of Regorafenib (e.g., 10 µM) in PBS.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the dosing solution to each well of the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate at room temperature for 5 hours.
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both donor and acceptor plates.
-
Add Regorafenib-d3 as the internal standard to all samples.
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) in cm/s using a validated equation specific to the PAMPA system used. A common equation is: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [Drug]_A / [Drug]_eq) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the filter area
-
t is the incubation time
-
[Drug]_A is the drug concentration in the acceptor well
-
[Drug]_eq is the equilibrium drug concentration
-
-
| Parameter | Typical Value/Condition | Reference |
| Lipid Composition | 2% DOPC in dodecane | [26] |
| Regorafenib Concentration | 10 µM | [11] |
| Incubation Time | 5 hours | [28] |
| Incubation Temperature | Room Temperature | [28] |
Interpreting the Results: A Holistic View of Regorafenib's Permeability
By integrating the data from these three assays, a comprehensive permeability profile of Regorafenib can be established.
-
High Papp (A-B) in Caco-2 and MDCK-MDR1 assays would confirm Regorafenib's high intrinsic permeability, consistent with its BCS Class II designation.
-
An efflux ratio > 2 in both Caco-2 and MDCK-MDR1 assays would strongly indicate that Regorafenib is a substrate for P-gp and potentially other efflux transporters.
-
A high permeability value in the PAMPA assay would further support that Regorafenib readily crosses lipid membranes via passive diffusion.
This multi-faceted approach, underpinned by the analytical rigor provided by Regorafenib-d3, allows for a confident assessment of a drug candidate's absorption potential and the mechanisms governing its transport across biological barriers. This information is invaluable for guiding lead optimization, formulation development, and predicting in vivo performance.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
JoVE. (2019). Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Retrieved from [Link]
-
(n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Retrieved from [Link]
-
ResearchGate. (2025). Transepithelial Electrical Resistance is Not a Reliable Measurement of the Caco-2 Monolayer Integrity in Transwell | Request PDF. Retrieved from [Link]
-
JoVE. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier. Retrieved from [Link]
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). MDCK-WT/MDR1 Permeability. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]
-
(n.d.). Caco2 assay protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Permeability of regorafenib in Caco-2 cells | Download Table. Retrieved from [Link]
-
Technology Networks. (n.d.). pampa-permeability-assay.pdf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
nanoAnalytics EN. (n.d.). TER of Caco-2 and MDCKII cells in real-time. Retrieved from [Link]
-
Slideshare. (n.d.). Caco 2 cell permeability assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TEER measurement techniques for in vitro barrier model systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes of TEER value in Caco-2 cells over time. MDCK cells reached the... | Download Scientific Diagram. Retrieved from [Link]
-
Emulate. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ijrti. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The FDA Should Eliminate the Ambiguities in the Current BCS Biowaiver Guidance and Make Public the Drugs for which BCS Biowaivers Have Been Granted. Retrieved from [Link]
-
MDPI. (2023). Natural Lipid Extracts as an Artificial Membrane for Drug Permeability Assay: In Vitro and In Silico Characterization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Retrieved from [Link]
-
(n.d.). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. Retrieved from [Link]
-
ResearchGate. (2025). A general approach to the apparent permeability index | Request PDF. Retrieved from [Link]
-
RAPS. (n.d.). FDA Finalizes Guidance on Waivers for Bioavailability and Bioequivalence Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Retrieved from [Link]
-
(n.d.). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Retrieved from [Link]
-
PubMed. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. FDA Finalizes Guidance on Waivers for Bioavailability and Bioequivalence Studies | RAPS [raps.org]
- 8. researchgate.net [researchgate.net]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. enamine.net [enamine.net]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Verification of Monolayer Integrity by Lucifer Yellow Flux [ebrary.net]
- 21. Video: Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]
- 22. jove.com [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Membrane Integrity Test for Lipid-PAMPA Artificial Membranes [sigmaaldrich.com]
- 28. PAMPA | Evotec [evotec.com]
Application Notes and Protocols: Regorafenib-d3 as a Tracer in Pharmacokinetic Modeling
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of Regorafenib-d3 as a stable isotope-labeled (SIL) internal standard and tracer for pharmacokinetic (PK) modeling. We will explore the underlying principles of stable isotope dilution, detail validated bioanalytical methodologies, and present protocols for advanced PK study designs, such as microdosing and cassette dosing. The aim is to equip researchers with the necessary knowledge to leverage Regorafenib-d3 for generating high-fidelity data in drug development, ultimately leading to more informed decision-making.
Introduction: The Imperative for Precision in Pharmacokinetics
Regorafenib is an oral multi-kinase inhibitor that targets various pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3][4] Its efficacy has been demonstrated in several advanced solid tumors.[5][6] However, the pharmacokinetic profile of Regorafenib can exhibit significant inter-individual variability, and it is metabolized into active metabolites, M-2 and M-5, which also contribute to its overall clinical activity.[6][7][8] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib and its metabolites is therefore critical for optimizing dosing strategies and improving therapeutic outcomes.[5][8][9]
The Role of Stable Isotope-Labeled (SIL) Internal Standards
Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for pharmacokinetic studies. However, the accuracy and precision of LC-MS data can be compromised by various factors, including matrix effects, ionization suppression, and variability in sample preparation.[10] The use of a stable isotope-labeled internal standard, such as Regorafenib-d3, is the most effective way to mitigate these sources of error.[10][11][12]
Regorafenib-d3 is chemically identical to Regorafenib, with the exception that three hydrogen atoms have been replaced by deuterium.[13][14] This subtle mass shift allows it to be distinguished from the unlabeled drug by the mass spectrometer, while its identical physicochemical properties ensure that it behaves in the same manner as the analyte throughout the entire analytical process.[10][11][15] This co-elution and identical ionization behavior allow Regorafenib-d3 to serve as a perfect proxy, correcting for any variations and ensuring the highest possible data quality.[12][15]
Regorafenib-d3 as a Tracer in Advanced PK Study Designs
Beyond its role as an internal standard, Regorafenib-d3 can be employed as a tracer in innovative pharmacokinetic study designs. These approaches can provide deeper insights into the in vivo behavior of Regorafenib, accelerating the drug development process.
-
Microdosing (Phase 0) Studies: These studies involve the administration of a sub-therapeutic dose of a drug candidate to humans to evaluate its pharmacokinetic profile before committing to full-scale clinical trials.[16][17][18] Using a highly sensitive analytical method with Regorafenib-d3 as the internal standard allows for the accurate quantification of the microdose, providing early human PK data with a reduced toxicology package.[17]
-
Cassette Dosing: This high-throughput screening method involves the simultaneous administration of multiple drug candidates to a single animal model.[19][20][21][22] By using Regorafenib-d3 as an internal standard for the unlabeled Regorafenib within a cassette of other compounds, researchers can rapidly assess the comparative pharmacokinetics of a series of analogs, saving time, resources, and reducing animal usage.[22][23]
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any successful pharmacokinetic study. The following sections outline the key considerations and a general protocol for the quantification of Regorafenib in biological matrices using Regorafenib-d3 as an internal standard. All method development and validation should be conducted in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[24][25][26]
LC-MS/MS Method Parameters
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Regorafenib.
Table 1: Example LC-MS/MS Parameters for Regorafenib Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of Regorafenib from endogenous matrix components. |
| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid | Ensures efficient elution and good peak shape. The formic acid aids in protonation for positive ion mode mass spectrometry. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for standard bore columns to achieve good separation and sensitivity. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and potential for matrix effects. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Regorafenib readily forms positive ions. |
| Mass Transitions | Regorafenib: m/z 483.1 → 262.1; Regorafenib-d3: m/z 486.1 → 265.1 | Specific precursor-to-product ion transitions for high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. |
| Internal Standard | Regorafenib-d3 | Ensures accurate quantification by compensating for matrix effects and procedural variability.[10][12] |
Sample Preparation Protocol
The goal of sample preparation is to extract Regorafenib and Regorafenib-d3 from the biological matrix (e.g., plasma, serum) while removing interfering substances.
Protocol 1: Protein Precipitation
-
Aliquoting: To 100 µL of plasma sample, add 10 µL of Regorafenib-d3 internal standard working solution (concentration to be optimized during method development).
-
Precipitation: Add 300 µL of cold acetonitrile. This will precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase concentration and sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Method Validation
A comprehensive validation of the bioanalytical method is required to ensure its reliability. The following parameters should be assessed according to regulatory guidelines:[24][25][26][27][28]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range should be established that covers the expected concentrations in the study samples.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Advanced Pharmacokinetic Study Designs
With a validated bioanalytical method in place, Regorafenib-d3 can be utilized as a tracer in more complex and informative pharmacokinetic studies.
Microdosing (Phase 0) Studies
Microdosing studies provide an early glimpse into the human pharmacokinetics of a drug candidate, de-risking the transition from preclinical to clinical development.[16][17][18][29]
Caption: Workflow for a microdosing study.
Protocol 2: Microdosing Study Design
-
Dose Selection: A microdose is defined as less than 1/100th of the dose calculated to yield a pharmacological effect.[17]
-
Subject Enrollment: A small cohort of healthy volunteers is typically enrolled.
-
Dose Administration: The microdose of Regorafenib is administered, often intravenously to bypass absorption variables.
-
Sample Collection: A sparse sampling schedule is employed to collect blood samples over a defined period.
-
Bioanalysis: Plasma concentrations of Regorafenib are quantified using the validated LC-MS/MS method with Regorafenib-d3 as the internal standard.
-
Pharmacokinetic Analysis: The concentration-time data is used to determine key PK parameters such as clearance, volume of distribution, and half-life. This data informs the decision to proceed to Phase I trials and helps in the selection of the starting dose.
Cassette Dosing for High-Throughput Screening
Cassette dosing is a valuable tool in drug discovery for the rapid pharmacokinetic assessment of multiple compounds.[19][20][21][22][23]
Caption: Workflow for a cassette dosing study.
Protocol 3: Cassette Dosing Study Design
-
Compound Selection: A cassette typically includes a small number of structurally similar compounds to minimize the potential for drug-drug interactions.[20]
-
Dose Formulation: The compounds are formulated into a single "cocktail" for administration.
-
Animal Model: A suitable animal model (e.g., rat, mouse) is chosen.
-
Dose Administration: The cassette dose is administered, typically via the intravenous or oral route.
-
Sample Collection: Blood samples are collected at multiple time points.
-
Bioanalysis: The plasma samples are analyzed using a multiplexed LC-MS/MS method capable of quantifying all compounds in the cassette. Regorafenib-d3 is used as the internal standard for Regorafenib.
-
Data Analysis: The pharmacokinetic parameters for each compound are determined, allowing for a direct comparison of their properties and aiding in the selection of the most promising lead candidates.
Pharmacokinetic Modeling
The data generated from these studies can be used to develop robust pharmacokinetic models. These models are essential for understanding the drug's behavior in the body and for predicting its effects under different dosing scenarios.
Non-Compartmental Analysis (NCA)
NCA is a straightforward method for determining key pharmacokinetic parameters directly from the concentration-time data.
Table 2: Key Pharmacokinetic Parameters from NCA
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure |
| t1/2 | Half-life, the time required for the plasma concentration to decrease by half |
| CL | Clearance, the volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
Compartmental Modeling
Compartmental models provide a more detailed mathematical description of the drug's disposition in the body. These models can be used to simulate different dosing regimens and to explore the impact of covariates (e.g., body weight, organ function) on the drug's pharmacokinetics. A population pharmacokinetic model for Regorafenib has been developed that incorporates enterohepatic circulation.[7][30]
Software such as Phoenix® WinNonlin®, NONMEM®, or SimBiology® can be used for both non-compartmental and compartmental analysis.[31][32][33][34][35]
Conclusion
Regorafenib-d3 is an invaluable tool for researchers in the field of drug development. Its use as a stable isotope-labeled internal standard ensures the generation of high-quality bioanalytical data, which is the foundation of reliable pharmacokinetic assessment. Furthermore, its application as a tracer in advanced study designs like microdosing and cassette dosing can significantly accelerate the drug discovery and development process. By following the protocols and principles outlined in these application notes, researchers can confidently employ Regorafenib-d3 to gain a deeper understanding of the pharmacokinetic properties of Regorafenib and other drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
-
Regorafenib - NCI - Division of Cancer Treatment and Diagnosis. (n.d.). National Cancer Institute. Retrieved from [Link]
-
Regorafenib mechanism of action. Regorafenib is a multikinase inhibitor... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic theory of cassette dosing in drug discovery screening. (1999). PubMed. Retrieved from [Link]
-
Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. (2021). PubMed. Retrieved from [Link]
-
The Pharmacokinetic Parameters of Regorafenib and Metabolite M2. (n.d.). ResearchGate. Retrieved from [Link]
-
PKMP - Pharmacokinetic Modeling Program. (n.d.). APL. Retrieved from [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. (2020). PMC. Retrieved from [Link]
-
Cassette Dosing: Advantages and Challenges. (n.d.). Certara. Retrieved from [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. (2018). FDA. Retrieved from [Link]
-
The Role of Regorafenib in Hepatocellular Carcinoma. (2017). PMC - NIH. Retrieved from [Link]
-
Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. (n.d.). STIVARGA®. Retrieved from [Link]
-
In-human microdosing study | TRACER CRO. (n.d.). TRACER. Retrieved from [Link]
-
Pharmacokinetics Software in SimBiology - MATLAB & Simulink. (n.d.). MathWorks. Retrieved from [Link]
-
Cassette Dosing Study. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. (n.d.). Certara. Retrieved from [Link]
-
What is the mechanism of Regorafenib?. (2024). Patsnap Synapse. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2022). FDA. Retrieved from [Link]
-
Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. (2024). IJIRMPS. Retrieved from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]
-
High-throughput pharmacokinetics: cassette dosing. (1999). PubMed. Retrieved from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Celerion. Retrieved from [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. (2020). PubMed. Retrieved from [Link]
-
How Pharmacokinetic Analysis Software Reshapes Clinical Trials. (2024). Lambda Therapeutic Research. Retrieved from [Link]
-
Pharmacokinetic Software. (n.d.). PharmPK. Retrieved from [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). ijrti. Retrieved from [Link]
-
High and Microdosing Psychedelics in Clinical Research Trials. (n.d.). BioPharma Services. Retrieved from [Link]
-
Pharmacokinetic model for regorafenib and its metabolites... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). FDA. Retrieved from [Link]
-
Phase 0 - Microdosing strategy in clinical trials. (2010). PMC - NIH. Retrieved from [Link]
-
Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. (2014). ResearchGate. Retrieved from [Link]
-
Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. (2021). Bentham Science Publishers. Retrieved from [Link]
-
Expert perspective: How microdosing in clinical trials is accelerating drug development. (2025). Patheon pharma services. Retrieved from [Link]
-
Microdosing (Phase 0) studies. (2014). Slideshare. Retrieved from [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2020). PMC - NIH. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Retrieved from [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma | Request PDF. (2024). ResearchGate. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved from [Link]
-
Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions. (2021). PMC - NIH. Retrieved from [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). PubMed. Retrieved from [Link]
-
Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (n.d.). Retrieved from [Link]
-
Regorafenib pharmacokinetics and its association with real-world treatment outcomes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 4. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 5. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. clearsynth.com [clearsynth.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. scispace.com [scispace.com]
- 16. In-human microdosing study | TRACER CRO [tracercro.com]
- 17. Phase 0 - Microdosing strategy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdosing (Phase 0) studies | PPTX [slideshare.net]
- 19. Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. certara.com [certara.com]
- 21. Cassette Dosing Study - Creative Biolabs [creative-biolabs.com]
- 22. ijirmps.org [ijirmps.org]
- 23. High-throughput pharmacokinetics: cassette dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. fda.gov [fda.gov]
- 27. hhs.gov [hhs.gov]
- 28. labs.iqvia.com [labs.iqvia.com]
- 29. Microdosing in Clinical Trials: Expert Perspective - Patheon pharma services [patheon.com]
- 30. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. aplanalytics.com [aplanalytics.com]
- 32. mathworks.com [mathworks.com]
- 33. certara.com [certara.com]
- 34. bgosoftware.com [bgosoftware.com]
- 35. pharmpk.com [pharmpk.com]
Application Note: Western Blot Analysis for Target Engagement of Regorafenib-d3
Introduction: The Principle of Target Engagement
Regorafenib is a potent oral multi-kinase inhibitor that targets a range of protein kinases involved in critical cancer-related processes, including angiogenesis, oncogenesis, and metastasis.[1][2] Its mechanism of action involves the direct inhibition of several receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Platelet-Derived Growth Factor Receptor β (PDGFR-β), and Fibroblast Growth Factor Receptors (FGFR), as well as intracellular kinases like RAF, RET, and p38 MAP kinase.[3][4][5][6]
Target engagement is the critical first step in a drug's mechanism of action, signifying that the drug has physically bound to its intended molecular target and is exerting a functional effect. For kinase inhibitors like Regorafenib, this is often measured by a decrease in the phosphorylation of the target kinase or its immediate downstream substrates. Western blot analysis is a robust and widely accessible technique to quantify these changes in protein phosphorylation, thereby providing a direct readout of the drug's activity within the cell.
This application note provides a detailed protocol for assessing the target engagement of Regorafenib-d3 by monitoring the phosphorylation status of its key targets and downstream effectors. Regorafenib-d3, a deuterated version of the molecule, is biochemically equivalent to the parent compound in its interaction with protein targets and is used here as the active agent.
Biological Pathways and Rationale
Regorafenib exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways.[4] Understanding these pathways is crucial for designing a robust target engagement assay.
-
VEGFR-2 Pathway: VEGF binding to its receptor, VEGFR-2, triggers receptor autophosphorylation, a critical step for tumor angiogenesis.[7] Regorafenib inhibits this phosphorylation, thus blocking downstream signals that lead to endothelial cell proliferation and new blood vessel formation.[2][3] Measuring the phosphorylation of VEGFR-2 at key tyrosine residues (e.g., Tyr1175) is a direct indicator of Regorafenib's engagement with this target.[8]
-
PDGFR-β Pathway: The PDGFR-β pathway is vital for the recruitment of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.[9] Downstream signaling involves the activation of pathways like PI3K/AKT and MAPK/ERK.[10][11] Assessing the phosphorylation of PDGFR-β and its downstream effectors can confirm target engagement in relevant cell types.
-
RAF/MEK/ERK (MAPK) Pathway: Regorafenib also targets intracellular kinases like RAF. Inhibition of RAF prevents the phosphorylation cascade of MEK and ERK.[12] A reduction in phosphorylated ERK (p-ERK) serves as a key biomarker for the inhibition of this oncogenic pathway.[6]
-
p38 MAPK Pathway: As a direct target, the inhibition of p38 MAPK by Regorafenib can be monitored by a decrease in its phosphorylation at residues Thr180 and Tyr182.[6][13] This pathway is involved in cellular responses to stress and inflammation.[14]
The following diagram illustrates the primary signaling axes inhibited by Regorafenib, which form the basis of this Western blot assay.
Caption: Regorafenib-d3 Signaling Pathway Inhibition.
Experimental Design and Workflow
A successful target engagement study requires careful planning, including appropriate controls and a dose-response analysis to determine potency (e.g., IC50).
Key Experimental Groups:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve Regorafenib-d3. This is the baseline for maximal phosphorylation.
-
Ligand Stimulation Control: Vehicle-treated cells stimulated with a relevant ligand (e.g., VEGF for VEGFR-2, PDGF-BB for PDGFR-β) to ensure the pathway is active.
-
Regorafenib-d3 Treatment Groups: Cells treated with a range of Regorafenib-d3 concentrations (e.g., 0.1 nM to 10 µM) to observe a dose-dependent inhibition of phosphorylation. The IC50 for Regorafenib in many colorectal cancer cell lines ranges from 3-6 µM.[5]
-
Positive Control (Optional): A known inhibitor for one of the pathways can validate the assay's responsiveness.
Experimental Workflow Diagram
Caption: Western Blot Workflow for Target Engagement.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are excellent for studying VEGFR-2, while colorectal cancer cell lines like HCT-116 or SW480 are suitable for oncogenic pathway analysis.[15]
-
Procedure:
-
Culture cells to 70-80% confluency in appropriate media.
-
Serum-starve the cells for 4-6 hours or overnight (depending on cell type) to reduce basal kinase activity.
-
Prepare a dilution series of Regorafenib-d3 in serum-free media. A common solvent is DMSO.
-
Pre-treat cells with the various concentrations of Regorafenib-d3 or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for HUVECs) for a short period (typically 5-15 minutes) to induce peak phosphorylation.[8] Non-stimulated controls should also be included.
-
Immediately after stimulation, place plates on ice and proceed to cell lysis.
-
Protocol 2: Cell Lysis and Protein Quantification
Rationale: The choice of lysis buffer is critical for preserving post-translational modifications. The buffer must contain strong detergents to solubilize proteins and, most importantly, phosphatase and protease inhibitors to prevent enzymatic degradation of the target epitopes.[16][17] RIPA buffer is a common choice for whole-cell lysates.[18]
-
Reagents:
-
Procedure:
-
Wash cell monolayers twice with ice-cold PBS.[19]
-
Add ice-cold RIPA buffer with freshly added inhibitors to the plate (e.g., 200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration by adding lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Protocol 3: SDS-PAGE and Immunoblotting
-
Procedure:
-
Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).[20][21]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: This step is crucial to prevent non-specific antibody binding. For phosphoproteins, blocking with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended over milk, as milk contains phosphoproteins (casein) that can increase background noise.[16] Block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. See Table 1 for recommended antibodies.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[20]
-
Final Washes: Wash the membrane again 3 times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[22]
-
Stripping and Re-probing: To ensure observed changes are due to phosphorylation status and not total protein levels, the blot can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., total VEGFR-2, total ERK).[23]
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for both the phosphorylated protein and the total protein for each sample using software like ImageJ.[8]
-
Normalization: For each lane, calculate the ratio of the phosphorylated protein signal to the total protein signal. This normalization corrects for any variations in protein loading.
-
Dose-Response Curve: Plot the normalized phosphorylation signal against the logarithm of the Regorafenib-d3 concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value, which represents the concentration of Regorafenib-d3 required to inhibit 50% of the phosphorylation signal.
Table 1: Recommended Antibodies and Quantitative Parameters
| Target Protein | Phosphorylation Site | Recommended Primary Antibody (Example Source) | Expected Band Size | Loading Control |
| p-VEGFR-2 | Tyr1175 | Cell Signaling Tech. #2478 | ~230 kDa | Total VEGFR-2 |
| p-PDGFR-β | Tyr751 | Cell Signaling Tech. #4564 | ~190 kDa | Total PDGFR-β |
| p-p38 MAPK | Thr180/Tyr182 | Cell Signaling Tech. #4511 | ~38 kDa | Total p38 MAPK |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Tech. #4370 | 42/44 kDa | Total ERK1/2 |
| GAPDH / β-Actin | N/A | Cell Signaling Tech. #5174 | ~37 kDa | N/A |
Trustworthiness and Self-Validation
To ensure the reliability and trustworthiness of the results, every experiment must be self-validating.
-
Loading Controls: Probing for a housekeeping protein like GAPDH or β-Actin confirms equal protein loading across all lanes. More importantly, normalizing phospho-protein levels to total protein levels accounts for any target-specific changes.[8]
-
Positive and Negative Controls: The inclusion of vehicle-only and ligand-stimulated controls confirms the basal activity and inducibility of the signaling pathway.
-
Biological Replicates: Performing the experiment a minimum of three independent times is essential to ensure the reproducibility of the findings and to perform statistical analysis.
References
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Regorafenib? Retrieved from [Link]
- Grothey, A., et al. (2016). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
-
Miyake, M., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer. Clinical Colorectal Cancer, 19(2), e71-e76. Retrieved from [Link]
-
Tallquist, M. D., et al. (2003). Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development. PLoS Biology, 1(2), e52. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PDGFR-beta Signaling Pathway (Concept Id: C2984449). Retrieved from [Link]
-
Bayer. (n.d.). Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the PDGFr downstream signaling pathway. Retrieved from [Link]
-
Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. Retrieved from [Link]
-
Bates, M., et al. (2013). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. Biomacromolecules, 14(5), 1314-1322. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of phosphorylation level of VEGFR2... Retrieved from [Link]
-
bioRxiv. (2023, December 27). PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation. Retrieved from [Link]
-
Harris, S. L., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 8(2), 230-237. Retrieved from [Link]
-
PubMed Central. (2025, April 1). Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and... Retrieved from [Link]
-
Nagaraj, A., et al. (2015). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Oncotarget, 6(10), 8149-8160. Retrieved from [Link]
-
Ciuffreda, L., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. International Journal of Molecular Sciences, 23(22), 14369. Retrieved from [Link]
-
Patterson, D. M., et al. (2020). Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways. British Journal of Cancer, 123(4), 568-579. Retrieved from [Link]
-
MDPI. (2022). Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells. Retrieved from [Link]
-
PubMed. (2022). Regorafenib Induces the Apoptosis of Gastrointestinal Cancer-Associated Fibroblasts by Inhibiting AKT Phosphorylation. Retrieved from [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inventbiotech.com [inventbiotech.com]
- 17. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 18. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.cn [sigmaaldrich.cn]
- 23. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Workflow for Novel Kinase Inhibitors and Quantitative Analysis using Regorafenib-d3
Abstract
Regorafenib is a potent oral multi-kinase inhibitor that targets key pathways involved in tumor progression, including angiogenesis, oncogenesis, and the tumor microenvironment.[1] Its efficacy stems from its ability to block a range of kinases such as VEGFR 1-3, TIE2, KIT, RET, and BRAF, thereby inhibiting tumor cell proliferation and the formation of new tumor vasculature.[2][3] The discovery of novel compounds with similar multi-targeted profiles is a significant objective in oncological drug development. High-throughput screening (HTS) provides a robust platform for identifying such lead compounds from large chemical libraries.[4][5] This application note details a comprehensive, two-tiered HTS workflow designed to identify novel inhibitors with anti-proliferative and anti-angiogenic properties. Furthermore, it provides a validated protocol for the precise quantification of Regorafenib, or structurally similar hits, in biological matrices using Regorafenib-d3 as a stable isotope-labeled internal standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS like Regorafenib-d3 is the gold standard in bioanalysis, as it corrects for variability in sample preparation and mitigates matrix effects, ensuring the highest degree of accuracy and reproducibility.[6][7]
The Scientific Rationale: Targeting Key Oncogenic Pathways
Regorafenib exerts its anti-tumor activity by simultaneously blocking multiple signaling cascades critical for cancer cell survival and proliferation.[8] Understanding these pathways is fundamental to designing a relevant screening strategy.
-
Angiogenesis Pathways (VEGFR & TIE2): Tumors require the formation of new blood vessels to grow and metastasize, a process known as angiogenesis.[9] Regorafenib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in initiating endothelial cell proliferation and migration.[10][11] It also blocks the TIE2 receptor, which is crucial for vessel maturation and stability.[12][13] The dual inhibition of these pathways provides a comprehensive blockade of tumor neovascularization.
-
Oncogenic Proliferation Pathway (BRAF): The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that transmits extracellular signals to the nucleus, regulating cell growth, division, and survival.[14][15] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[16] Regorafenib is an effective inhibitor of both wild-type and mutated BRAF, directly halting this oncogenic signaling.[17]
Below are simplified diagrams of the key signaling pathways targeted by Regorafenib.
Caption: Simplified VEGFR-2 signaling pathway.[10][18]
Caption: The Angiopoietin/TIE2 signaling axis.[12][19]
Caption: The RAS/RAF/MEK/ERK signaling pathway.[14][16]
A Two-Tiered High-Throughput Screening (HTS) Workflow
A robust HTS campaign to identify Regorafenib-like compounds should be structured to first identify potent cytotoxic or anti-proliferative agents and then qualify these "hits" based on a specific, disease-relevant mechanism of action, such as anti-angiogenesis. This tiered approach minimizes resource expenditure and reduces the likelihood of false positives.
Caption: A logical workflow for HTS and hit validation.
Protocol 1: Primary HTS - Anti-Proliferation Assay
Objective: To identify compounds that inhibit the proliferation of a relevant cell line, such as HCT-116 (colorectal cancer) or Human Umbilical Vein Endothelial Cells (HUVECs).[17][20] This protocol utilizes a luminescence-based assay to quantify ATP as an indicator of metabolically active, viable cells.
Table 1: Primary HTS Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Line | HCT-116 or HUVEC | HCT-116 is a colorectal cancer line sensitive to Regorafenib. HUVECs are primary endothelial cells for angiogenesis studies.[20][21] |
| Microplate Format | 384-well, solid white | White plates enhance luminescent signal. 384-well format allows for high throughput. |
| Seeding Density | 1,000 - 2,500 cells/well | Optimized to ensure cells are in the exponential growth phase during the assay window. |
| Compound Conc. | 10 µM (single point) | A standard concentration for primary screens to balance hit identification with manageable hit rates.[22] |
| Positive Control | Regorafenib (10 µM) | Validates assay sensitivity to the target mechanism. |
| Negative Control | 0.1% DMSO | Vehicle control, represents 0% inhibition. |
| Detection Reagent | CellTiter-Glo® Luminescent | A robust, single-addition reagent that measures ATP, correlating directly with cell number. |
Step-by-Step Methodology:
-
Cell Seeding: Using an automated liquid handler, dispense 25 µL of cell suspension (e.g., 80,000 cells/mL for a target of 2,000 cells/well) into each well of a 384-well plate.
-
Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Pinning: Transfer 25-50 nL of library compounds, positive controls, and negative controls from source plates to the assay plates using a pintool, for a final concentration of 10 µM.
-
Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe significant anti-proliferative effects.
-
Reagent Addition: Equilibrate the assay plates and the detection reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Normalize the data using the positive (0% viability) and negative (100% viability) controls. Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent).[22] Hits are typically defined as compounds that cause ≥50% inhibition of cell viability.
Protocol 2: Secondary Screen - In Vitro Angiogenesis Assay
Objective: To validate primary hits by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[23][24]
Step-by-Step Methodology:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Resuspend HUVECs in appropriate media and add 100 µL of the cell suspension (10,000-20,000 cells/well) onto the surface of the polymerized Matrigel.
-
Compound Addition: Immediately add the hit compounds (from the primary screen, typically in a dose-response format from 1 nM to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control (Regorafenib).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. The optimal time should be determined empirically but is typically when a robust network of "tubes" has formed in the vehicle control wells.
-
Imaging and Analysis: Stain the cells with a live-cell fluorescent dye (e.g., Calcein AM). Acquire images using a high-content imaging system. Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of branch points using automated image analysis software.
-
Causality Check: Active compounds in this assay demonstrate a direct anti-angiogenic effect, a key mechanism of Regorafenib. This secondary validation provides strong evidence that the compound's anti-proliferative activity observed in the primary screen may be due to inhibition of angiogenesis-related kinases.
Quantitative Bioanalysis using Regorafenib-d3
The Principle of Stable Isotope Dilution: For hit-to-lead and preclinical development, accurate quantification of the lead compound in biological matrices is essential. LC-MS/MS coupled with stable isotope dilution is the definitive method for this purpose. A SIL-IS, such as Regorafenib-d3, is chemically identical to the analyte (Regorafenib) but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[6][25]
Why this is a self-validating system: The SIL-IS is added at the very beginning of sample processing.[26] Because it behaves identically to the analyte during extraction, chromatography, and ionization, any sample loss or signal suppression/enhancement will affect both the analyte and the internal standard to the same degree.[27][28] Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant and directly proportional to the analyte's concentration, providing highly accurate and precise results.[7]
Protocol 3: LC-MS/MS Quantification of Regorafenib in Plasma
Objective: To accurately determine the concentration of Regorafenib in plasma samples using Regorafenib-d3 as an internal standard. This protocol is adaptable for cell lysates or other matrices.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent chromatographic separation for small molecules like Regorafenib.[29] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Regorafenib contains basic nitrogen atoms that are readily protonated.[30] |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition (Regorafenib) | m/z 483.1 → 270.1 | Example transition, must be empirically optimized. |
| MRM Transition (Regorafenib-d3) | m/z 486.1 → 273.1 | The +3 Da mass shift is reflected in both precursor and fragment ions. |
Step-by-Step Methodology:
-
Prepare Calibration Standards: Serially dilute a Regorafenib stock solution in blank plasma to create calibration standards ranging from 1 ng/mL to 5000 ng/mL.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (or standard/QC), add 10 µL of the Regorafenib-d3 internal standard working solution (e.g., at 500 ng/mL). b. Add 200 µL of ice-cold acetonitrile to precipitate proteins.[29] c. Vortex vigorously for 1 minute. d. Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
LC-MS/MS Analysis: Inject 5-10 µL of the supernatant onto the LC-MS/MS system using the parameters outlined in Table 2 (or an optimized equivalent).
-
Data Processing: a. Integrate the peak areas for both the Regorafenib and Regorafenib-d3 MRM transitions. b. Calculate the Peak Area Ratio (PAR) = (Area of Regorafenib) / (Area of Regorafenib-d3). c. Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting. d. Determine the concentration of Regorafenib in unknown samples by interpolating their PAR values from the calibration curve.
References
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Bayer. (2019). Mechanism of Action. STIVARGA® (regorafenib) Global HCP Website. Retrieved from [Link]
-
Salama, A. K., & Kim, K. B. (2022). Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. Cancers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]
-
Finn, R. S. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology. Retrieved from [Link]
-
Kehagias, P., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells. Retrieved from [Link]
-
Igbokwe, J. C., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Al-Osta, H., et al. (2023). Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers. International Journal of Molecular Sciences. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Synapse. (2024). What is the mechanism of Regorafenib?. Patsnap Synapse. Retrieved from [Link]
-
Ciombor, K. K., & Bekaii-Saab, T. (2013). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. Retrieved from [Link]
-
Parikh, S. M. (2017). The Angiopoietin-Tie2 Pathway in Critical Illness. Journal of the American Society of Nephrology. Retrieved from [Link]
-
Sumimoto, H., et al. (2007). The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells. The Journal of Experimental Medicine. Retrieved from [Link]
-
Liu, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
ResearchGate. (n.d.). The angiopoietin-Tie2 signaling pathway. Retrieved from [Link]
-
Daly, C., et al. (2013). The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
-
Stewart, M. W. (2020). The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye. Eye. Retrieved from [Link]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). BRAF signaling pathway including abnormal signaling from BRAFV600E mutated proteins. Retrieved from [Link]
-
Reactome. (n.d.). Tie2 Signaling. Reactome Pathway Database. Retrieved from [Link]
-
Kehagias, P., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. PubMed. Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]
-
Kawamura, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Retrieved from [Link]
-
Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome Pathway Database. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Retrieved from [Link]
-
Staton, C. A., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Angiogenesis. Retrieved from [Link]
-
Bamborough, P., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure. Retrieved from [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
MedlinePlus. (2018). BRAF gene. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Retrieved from [Link]
-
Wang, F., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Oncotarget. Retrieved from [Link]
-
Wang, Y., et al. (2019). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-tumor mechanisms of regorafenib. Retrieved from [Link]
-
Wang, Z., et al. (2024). Synergistic mechanisms and clinical translation of regorafenib combination therapies. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology. Retrieved from [Link]
-
de Wit, D., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Biomedical Chromatography. Retrieved from [Link]
-
International Journal of Research and Technology. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. Retrieved from [Link]
-
Kim, H., et al. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. Regorafenib - NCI [dctd.cancer.gov]
- 2. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 3. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRAF gene: MedlinePlus Genetics [medlineplus.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 23. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. m.youtube.com [m.youtube.com]
- 27. texilajournal.com [texilajournal.com]
- 28. scispace.com [scispace.com]
- 29. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ijrti.org [ijrti.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regorafenib-d3 Solubility for In Vitro Experiments
Welcome to the technical support center for Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges associated with the solubility of Regorafenib-d3 in in vitro experimental settings. As a deuterated analog of Regorafenib, its physicochemical properties, particularly solubility, are nearly identical to the parent compound. Regorafenib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but poor aqueous solubility, making careful solvent selection and solution preparation critical for reliable and reproducible results.[1][2]
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments. The question-and-answer format provides direct solutions and explains the underlying scientific principles.
Question 1: I dissolved Regorafenib-d3 in DMSO to make a stock solution, but it precipitated immediately when I diluted it in my aqueous cell culture medium. What happened and how can I prevent this?
Answer:
This is a common phenomenon known as "precipitation upon dilution" or "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3] Regorafenib has an aqueous solubility of only ~0.12 µg/mL at physiological pH, so even a small amount can easily supersaturate the medium.[4]
Causality: You created a supersaturated aqueous solution by adding the DMSO stock. The drug molecules, no longer stabilized by the organic solvent, rapidly agglomerate and fall out of solution.
Solutions & Protocol:
-
Lower the Final Concentration: The most critical factor is to ensure your final working concentration does not exceed the aqueous solubility limit of Regorafenib-d3 in your specific medium. If you observe precipitation, you may need to reduce the target concentration.
-
Minimize Final DMSO Concentration: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[5][6] A general rule is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% for long-term assays or with sensitive cell lines to avoid off-target effects.[7][8]
-
Employ a Serial Dilution Strategy: Never add your high-concentration DMSO stock directly to the final large volume of media. Instead, perform intermediate dilution steps.
Protocol: Preparing Working Solutions to Prevent Precipitation
-
Prepare High-Concentration Stock: Prepare a 10 mM stock solution of Regorafenib-d3 in 100% DMSO (see FAQ 2 for details).
-
Create an Intermediate Dilution: Make an intermediate dilution of your stock solution in cell culture medium. For example, add 2 µL of your 10 mM stock to 98 µL of medium to get a 200 µM solution (in 2% DMSO). Mix thoroughly by gentle vortexing or pipetting.
-
Prepare Final Working Solution: Use the intermediate dilution to prepare your final concentrations. For instance, adding 10 µL of the 200 µM intermediate solution to 190 µL of medium will give you a final concentration of 10 µM with a final DMSO concentration of 0.1%.[3]
-
Add to Cells Promptly: Aqueous solutions of Regorafenib are not stable and should not be stored for more than a day.[9][10] Prepare working solutions fresh for each experiment and add them to your cells immediately.[11]
-
Vehicle Control is Essential: Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your highest concentration experimental well, but without the drug.[3] This allows you to differentiate between the effects of the drug and the solvent.
Below is a workflow to guide your decision-making process for preparing solutions.
References
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. (2016). [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. (2017). [Link]
-
Regorafenib-d3 | C21H15ClF4N4O3 | CID 49822400. PubChem, National Institutes of Health. [Link]
-
Nanosuspension versus cyclodextrin inclusion of ciprofloxacin for solubility and dissolution enhancement. Journal of Chemical and Pharmaceutical Research. [Link]
-
Precipitation from amorphous solid dispersions in biorelevant dissolution testing: The polymorphism of regorafenib. PubMed. (2021). [Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
PRODUCT INFORMATION - Regorafenib. ResearchGate. (2016). [Link]
-
DMSO usage in cell culture. LifeTein. (2023). [Link]
-
Solubility and Cytotoxicity of Sorafenib Hydrochloride and Regorafenib Hydrochloride. VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]
-
Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. MDPI. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. (2013). [Link]
-
Regorafenib 13CD3 CAS#: 2126178-55-8. ChemWhat. [Link]
-
Preparation and dissolution of Regorafenib Solid Dispersion in vitro. Qilu Pharmaceutical Affairs. (2015). [Link]
-
Dissolution Behavior of Regorafenib Amorphous Solid Dispersion Under Biorelevant Conditions. INVITE GmbH. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. AACR Journals. [Link]
-
Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling. ResearchGate. (2024). [Link]
-
Regorafenib-loaded poly (lactide-co-glycolide) microspheres designed to improve transarterial chemoembolization therapy for hepatocellular carcinoma. National Institutes of Health. (2020). [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. National Institutes of Health. [Link]
-
Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling. National Institutes of Health. (2024). [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. [Link]
-
Regorafenib | C21H15ClF4N4O3 | CID 11167602. PubChem, National Institutes of Health. [Link]
-
Effects of low concentrations of Regorafenib and Sorafenib on human HCC cell AFP, migration, invasion and growth in vitro. National Institutes of Health. [Link]
-
Regorafenib. Wikipedia. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]
Sources
- 1. Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting poor signal intensity of Regorafenib-d3 in mass spec
Welcome to the technical support guide for troubleshooting poor signal intensity of Regorafenib-d3 in mass spectrometry assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the bioanalysis of Regorafenib using its deuterated internal standard.
Introduction
Regorafenib is an oral multi-kinase inhibitor used in cancer therapy.[1][2] Quantitative analysis of Regorafenib in biological matrices is crucial for pharmacokinetic and therapeutic drug monitoring studies.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[3][4][5] A stable isotope-labeled internal standard (SIL-IS), such as Regorafenib-d3, is essential for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects.[6][7]
However, poor signal intensity of Regorafenib-d3 can compromise the accuracy and precision of the entire assay. This guide provides a structured approach to diagnosing and resolving this issue, drawing from established principles of mass spectrometry and chromatography.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding low Regorafenib-d3 signal.
Q1: Why is my Regorafenib-d3 signal suddenly weak or absent?
A sudden loss of signal often points to a systemic issue rather than a chemical one. Check the simplest explanations first: ensure your Regorafenib-d3 stock and working solutions have been prepared correctly and are not degraded. Verify that the LC-MS/MS system is functioning correctly by injecting a system suitability standard. Also, confirm that the correct vials are being injected and that there are no air bubbles in the sample.[8]
Q2: Could the issue be with the quality of my Regorafenib-d3 standard?
While less common, the quality of the internal standard is a critical factor. Ensure you are using a high-purity standard from a reputable supplier.[9] Labeled Regorafenib is intended for use as an internal standard for quantification by GC- or LC-mass spectrometry.[9] Check the certificate of analysis for purity and isotopic enrichment. Improper storage, such as exposure to light or elevated temperatures, can lead to degradation. Regorafenib-d3 should be stored in a tightly closed vial in a refrigerator.[9]
Q3: Can the biological matrix (e.g., plasma, urine) affect the Regorafenib-d3 signal?
Absolutely. This phenomenon is known as a "matrix effect," where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source.[5][10][11] Electrospray ionization (ESI) is particularly susceptible to these effects.[5] If the matrix effect is not consistent across samples, it can lead to inaccurate quantification.
Q4: Are my mass spectrometer settings optimal for Regorafenib-d3?
Suboptimal MS parameters can lead to a weak signal. It's crucial to optimize settings such as the precursor and product ions (MRM transitions), collision energy, and ion source parameters (e.g., spray voltage, gas flows, temperature) specifically for Regorafenib-d3.[12][13] While these should be similar to Regorafenib, they may not be identical.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow for diagnosing and resolving poor Regorafenib-d3 signal intensity.
Workflow for Troubleshooting Poor Signal Intensity
Caption: A logical workflow for troubleshooting poor Regorafenib-d3 signal.
Step 1: Foundational Checks - System and Solution Integrity
Before delving into complex method parameters, it's crucial to rule out basic issues.
-
Internal Standard (IS) Solution Verification:
-
Concentration: Double-check the calculations used for preparing your Regorafenib-d3 stock and working solutions. An error in dilution is a common source of low signal.
-
Stability: Regorafenib can degrade under certain conditions, such as hydrolysis and oxidation.[2] While deuterated standards are generally stable, prolonged storage or improper conditions can lead to degradation.[14] It is advisable to prepare fresh working solutions. Regorafenib is soluble in organic solvents like DMSO and DMF.[1]
-
Storage: Ensure the standard has been stored as recommended, typically at -20°C in a tightly sealed container to prevent degradation.[1]
-
-
LC-MS System Performance:
-
System Suitability Test (SST): Prepare a simple solution of Regorafenib-d3 in a clean solvent (e.g., methanol or acetonitrile) and inject it. This test bypasses any complications from sample preparation or biological matrix, directly assessing the health of your LC-MS system.[15] A poor signal here points towards an instrument issue.
-
Instrument Cleaning: If the SST fails, it may indicate a dirty ion source or contaminated mass spectrometer optics. Follow your instrument manufacturer's guidelines for cleaning the ESI probe, capillary, and ion transfer optics.
-
Step 2: Mass Spectrometry Parameter Optimization
Regorafenib is typically analyzed in positive electrospray ionization (ESI) mode.[16][17][18] The optimization of ESI source parameters is critical for achieving a robust signal.[12][19]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Verify you are using the correct precursor and product ions for Regorafenib-d3. While the precursor ion will be shifted by +3 Da compared to Regorafenib, the fragmentation pattern should be similar.
-
Infuse a solution of Regorafenib-d3 directly into the mass spectrometer to confirm the optimal transitions and collision energies.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Regorafenib | 483.1 | 284.1 | Common transition found in literature. |
| Regorafenib-d3 | 486.1 | 284.1 | The precursor ion is shifted due to the three deuterium atoms. The product ion may remain the same if the deuterium label is not on the fragmented portion. |
This table provides example values. Optimal transitions should be determined empirically on your specific instrument.
-
Ion Source Parameters:
-
Spray Voltage: This parameter can significantly impact signal intensity. While a default setting may work, optimizing the spray voltage can lead to substantial improvements.[20]
-
Gas Flows (Nebulizer and Drying Gas): These gases are crucial for desolvation.[20] Insufficient gas flow can lead to poor droplet formation and ion suppression, while excessive flow can be detrimental as well.
-
Drying Gas Temperature: The temperature must be high enough to facilitate solvent evaporation but not so high as to cause thermal degradation of Regorafenib-d3.
-
Step 3: Liquid Chromatography and Mobile Phase Evaluation
The composition of the mobile phase directly influences the ionization efficiency of your analyte.[21]
-
Mobile Phase Composition:
-
Organic Solvent: Acetonitrile is often preferred over methanol in methods for Regorafenib as it can provide lower background noise and higher responses.[3]
-
Additives: Small amounts of additives like formic acid (typically 0.1%) are used to protonate the analyte in positive ESI mode, which enhances signal intensity.[4][17][22][23]
-
pH: The pH of the mobile phase affects the charge state of the analyte. For a compound like Regorafenib, a low pH ensures it is protonated and thus readily ionized in positive mode.
-
-
Chromatographic Peak Shape:
-
Poor peak shape (e.g., broad or tailing peaks) leads to a lower signal-to-noise ratio. This can be caused by a variety of factors including column degradation, incompatible mobile phase, or sample overload.
-
If peak shape is poor, consider flushing the column, using a new column, or adjusting the mobile phase gradient.
-
Step 4: Sample Preparation and Matrix Effects
If the instrument and method parameters are sound, the issue likely lies with the sample itself.
-
Extraction Efficiency:
-
Ensure your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is providing adequate and consistent recovery of Regorafenib-d3.
-
Protein precipitation with acetonitrile is a common and effective method for plasma samples containing Regorafenib.[3][17]
-
-
Evaluating Matrix Effects:
-
Matrix effects are a significant challenge in bioanalysis, potentially causing ion suppression and poor signal.[5][10][24]
-
Protocol: Post-Extraction Spike Analysis
-
Obtain six different lots of blank biological matrix (e.g., plasma).
-
Extract these blank samples using your established procedure.
-
After extraction, spike the extracts with Regorafenib-d3 at a known concentration (e.g., the concentration used in your assay).
-
Prepare a corresponding neat solution of Regorafenib-d3 in the reconstitution solvent at the same concentration.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) as follows: MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. A consistent MF across different lots is crucial for a robust assay.[11]
-
-
Mitigating Matrix Effects:
-
Improve sample cleanup: Use a more rigorous extraction technique like solid-phase extraction (SPE) to remove interfering matrix components.[6]
-
Chromatographic separation: Adjust the LC gradient to separate Regorafenib-d3 from the co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression.
-
-
References
-
Fu, Z., Li, Y., Wang, Y., Zhang, Y., & Liu, F. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. PLoS ONE, 13(7), e0200326. [Link]
-
de Wit, D., den Hartigh, J., Gelderblom, H., & van der Heiden, I. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Pharmaceutical and Biomedical Analysis, 96, 290-295. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
LC-MS.com. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
Karas, M., & Krüger, R. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
-
Wernisch, S., & Lindner, W. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
-
ResearchGate. (n.d.). Parameter optimization for electrospray ionization (ESI) probe. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
Iacuzzi, V., et al. (2020). A LC–MS/MS method for therapeutic drug monitoring of sorafenib, regorafenib and their active metabolites in patients with hepatocellular carcinoma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 963833. [Link]
-
ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. [Link]
-
Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 133-141. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1189-1192. [Link]
-
YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]
-
Royal Society of Chemistry. (n.d.). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. Retrieved from [Link]
-
Allard, M., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 133-141. [Link]
-
Zobell, O., et al. (2013). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 72(1), 157-167. [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. [Link]
-
ACS Symposium Series. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. [Link]
-
Semantic Scholar. (n.d.). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Regorafenib-d3. Retrieved from [Link]
-
ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. [Link]
-
Hilaris Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
Duderstadt, R. E., & Fischer, S. M. (2008). Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1193(1-2), 70-78. [Link]
-
Wang, X., & Carr, P. W. (2009). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1216(39), 6731-6740. [Link]
-
Wang, X., & Carr, P. W. (2009). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1216(39), 6731-6740. [Link]
-
Li, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 963833. [Link]
-
Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. [Link]
-
PubMed. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 8. biotage.com [biotage.com]
- 9. clearsynth.com [clearsynth.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. zefsci.com [zefsci.com]
- 16. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Effect of organic mobile phase composition on signal responses for selected polyalkene additive compounds by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring the Stability of Regorafenib-d3 in Bioanalysis
Welcome to the technical support center for Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals who utilize Regorafenib-d3 as an internal standard (IS) for the quantitative analysis of Regorafenib in biological samples. The accuracy of your pharmacokinetic and toxicokinetic studies hinges on the stability of this internal standard. Degradation of Regorafenib-d3 can lead to significant analytical variability, compromising the integrity of your results.
This document provides in-depth, field-proven insights into potential stability issues and offers robust, validated protocols to mitigate them. We will explore the causal factors behind degradation and equip you with the knowledge to proactively ensure the fidelity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: My Regorafenib-d3 signal is decreasing in processed plasma samples left at room temperature. What is the likely cause?
A: The most probable causes are enzymatic and/or chemical hydrolysis. Regorafenib's structure contains a central urea bond and a diphenyl ether linkage, both of which are susceptible to degradation.[1][2] Biological matrices like plasma contain active enzymes, such as esterases and peptidases, that can accelerate this breakdown even at room temperature.[3][4]
Application Scientist's Note: Deuterated internal standards like Regorafenib-d3 are designed to be chemically identical to the analyte, meaning they will undergo the same degradation.[5] The loss of your IS signal is a critical indicator that your target analyte (Regorafenib) is also degrading. Studies on Regorafenib have shown considerable degradation under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[1][6] Therefore, controlling sample temperature and pH is paramount from the moment of collection. Prompt processing and freezing are your first line of defense. One study demonstrated good short-term stability for Regorafenib and its metabolites in mouse plasma for up to 8 hours at room temperature, but this should be considered the maximum allowable time and ideally minimized.[7]
Q2: What are the optimal blood collection and processing procedures to ensure Regorafenib-d3 stability?
A: Optimal procedures focus on minimizing enzymatic activity and chemical degradation immediately upon collection.
-
Anticoagulant Choice: Use tubes containing K2EDTA or K3EDTA. While most anticoagulants are acceptable, EDTA is a common choice in validated methods for Regorafenib.[8]
-
Immediate Cooling: Place blood samples on ice or in a cooling rack immediately after collection. Lowering the temperature is the most universal and effective method to slow down both enzymatic and spontaneous chemical reactions.[3][9]
-
Prompt Centrifugation: Centrifuge the samples to separate plasma within 1 hour of collection. This should be done at a refrigerated temperature (e.g., 4°C).
-
Plasma Harvesting: Immediately transfer the resulting plasma into clearly labeled, cryo-safe polypropylene tubes. Avoid disturbing the buffy coat.
-
Immediate Freezing: Snap-freeze the plasma aliquots and store them at -80°C until analysis.[7]
Application Scientist's Note: The period between blood draw and freezing is the most vulnerable time for your analyte. The goal is to transition the sample into a stable, frozen state as rapidly as possible. For particularly labile compounds, the addition of specific enzyme inhibitors (e.g., sodium fluoride for esterases) can be evaluated during method development, though this is not commonly reported as necessary for Regorafenib if proper temperature control is maintained.[4][9]
Q3: How do multiple freeze-thaw cycles affect Regorafenib-d3 stability?
A: Multiple freeze-thaw cycles can compromise sample integrity and lead to degradation. While some studies show Regorafenib to be stable for at least three freeze-thaw cycles from -80°C to room temperature[7], this should not be considered routine practice. Each thaw cycle re-exposes the analyte to potential enzymatic activity and increases the risk of precipitation or adsorption to container surfaces.[10]
Application Scientist's Note: The best practice is to aliquot samples into single-use volumes after the initial processing.[11] This strategy ensures that the bulk of the sample remains in a stable, frozen state, and only the amount needed for a specific analysis is thawed. This minimizes the cumulative exposure to deleterious conditions. If re-analysis is required, a fresh aliquot should always be used.
Q4: I suspect metabolic conversion of my Regorafenib-d3 in my samples. Is this possible?
A: While unlikely in properly processed ex vivo samples (like plasma), it's a critical consideration. Regorafenib is primarily metabolized in the liver by CYP3A4 and UGT1A9 enzymes to form active metabolites like M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[12][13][14][15][16][17] If your biological sample contains active metabolic enzymes (e.g., liver microsomes, S9 fractions, or fresh tissue homogenates), degradation of both the analyte and the IS can occur rapidly.
Application Scientist's Note: For in vitro metabolism studies, reactions must be terminated effectively. This is typically achieved by adding a cold organic solvent like acetonitrile or methanol to precipitate proteins and denature enzymes. For bioanalytical quantification in plasma, the risk is primarily from residual enzymatic activity, which is best controlled by immediate cooling and freezing as described in Q2. The stability of a deuterated IS is crucial because it mimics the analyte; if the IS is stable, you can have confidence the analyte is as well.[18]
Q5: Are there any known chemical incompatibilities or pH-related issues I should be aware of during sample extraction?
A: Yes. Regorafenib is known to degrade under acidic and basic hydrolytic conditions.[1][2] The urea linkage is particularly susceptible to cleavage. Therefore, exposure to strong acids or bases during sample preparation should be minimized or avoided.
Application Scientist's Note: Most validated LC-MS/MS methods for Regorafenib use a simple protein precipitation with acetonitrile or methanol, which is a neutral and effective way to extract the drug and IS.[19][20] If pH adjustment is necessary for chromatographic purposes, it is best done by adding a buffer to the final extract just before injection. Using a mobile phase containing a weak acid like 0.1% formic acid has been shown to be compatible and effective for separation.[6][20] Always ensure the deuterium labels on your Regorafenib-d3 are on non-exchangeable positions (e.g., on a carbon, not an oxygen or nitrogen), as extreme pH can sometimes facilitate H/D exchange, though this is rare for well-designed standards.[5][21]
Troubleshooting Guide: Regorafenib-d3 Signal Loss
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low/No IS Signal in All Samples | 1. Pipetting/Spiking Error: Internal standard was not added or added at the wrong concentration. 2. IS Stock Degradation: The stock or working solution of Regorafenib-d3 has degraded. | 1. Review the sample preparation workflow. Prepare a fresh QC sample and re-analyze. 2. Prepare fresh working solutions from the primary stock. If the issue persists, use a new vial of the IS standard. Store stock solutions in a dark, cold environment (-20°C or -80°C). |
| Decreasing IS Signal Over an Analytical Run | 1. Adsorption: Analyte is adsorbing to plasticware (e.g., autosampler vials, well plates). 2. In-Autosampler Instability: The processed samples are degrading while sitting in the autosampler. | 1. Use low-adsorption polypropylene vials/plates. Evaluate adding a small percentage of an organic solvent like isopropanol to the reconstitution solvent. 2. Confirm the autosampler temperature is maintained (typically 4-10°C). Re-injection stability data from validated methods show stability for at least 24 hours at 4°C.[7] Reduce the batch size to minimize sample wait time. |
| Inconsistent IS Signal Across Different Samples | 1. Matrix Effects: Ion suppression or enhancement is occurring differently in various samples. 2. Inconsistent Sample Handling: Samples were not treated uniformly (e.g., different bench times before freezing). | 1. A deuterated IS is the best tool to correct for matrix effects.[22][23] If inconsistency persists, review the extraction method for cleanliness. Consider a more rigorous cleanup like solid-phase extraction (SPE). 2. Review and standardize the entire sample collection and processing SOP. Ensure all personnel are adhering strictly to the protocol. |
| IS Signal is Stable, but Analyte (Regorafenib) Signal is Low | 1. Pre-analytical Degradation: The analyte degraded in the biological system in vivo or ex vivo before the IS was added. | 1. This is a valid experimental result that the IS has helped to confirm. The purpose of adding the IS during processing is to control for analytical variability; it cannot correct for degradation that happened before it was introduced.[23] |
Protocols & Methodologies
Protocol 1: Recommended Blood Sample Collection and Processing
This protocol is designed to maximize the stability of Regorafenib and Regorafenib-d3 in plasma samples.
-
Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediate Cooling: Invert the tube 8-10 times gently and immediately place it in an ice-water bath.
-
Centrifugation: Within 60 minutes of collection, centrifuge the tubes at 1,500-2,000 x g for 15 minutes in a refrigerated centrifuge set to 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) to pre-labeled 1.5 mL polypropylene cryogenic vials. Create multiple, single-use aliquots to avoid future freeze-thaw cycles.
-
Storage: Immediately snap-freeze the aliquots by placing them in a -80°C freezer.
-
Documentation: Record all times, temperatures, and deviations in a sample handling log.
Diagram: Bioanalytical Workflow for Stable Samples
The following diagram illustrates the critical control points for maintaining analyte stability from collection to analysis.
Caption: Critical workflow steps to ensure Regorafenib-d3 stability.
Data Summary: Regorafenib Stability
The following table summarizes stability data reported in a validated bioanalytical method for Regorafenib and its metabolites in mouse plasma, which serves as a strong proxy for the expected stability of Regorafenib-d3.[7]
| Condition | Duration | Temperature | Stability Outcome (Accuracy %) |
| Short-Term (Bench-Top) | 8 hours | Room Temperature | 99.1% - 104% |
| Freeze-Thaw Cycles | 3 cycles | -80°C to Room Temp. | Within acceptable limits (data not specified but method validated) |
| Long-Term Storage | 6 months | -80°C | Within acceptable limits (data not specified but method validated) |
| Post-Preparative (Autosampler) | 24 hours | 4°C | Within acceptable limits (data not specified but method validated) |
Diagram: Potential Degradation Sites of Regorafenib
This diagram highlights the chemical bonds on the Regorafenib molecule that are most susceptible to degradation in a biological matrix.
Caption: Key sites on Regorafenib vulnerable to degradation.
References
- U.S. Food and Drug Administration. (n.d.). accessdata.fda.gov.
- Marrone, A., et al. (n.d.). Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC. National Institutes of Health.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Royal Society of Chemistry. (n.d.). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS.
- Chen, J., & Hsieh, Y. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Association for Clinical Chemistry.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis.
- Penumatsa, E., et al. (2017). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy. Royal Society of Chemistry.
- Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. PubMed.
- Wang, X., et al. (n.d.). Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro.
- BenchChem. (2025). Regorafenib Monohydrate: A Deep Dive into its Metabolites and Their Biological Activity.
- Fu, Q., et al. (n.d.). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. National Institutes of Health.
- ResearchGate. (n.d.). Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR: Investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS | Request PDF.
- de Jong, L., et al. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.
- ResearchGate. (n.d.). The proposed metabolic pathway of regorafenib in humans in vivo.
- Jayaprakash, R., & Natesan, S. K. (2017). A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form.
- National Institutes of Health. (2024). A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats.
- Das, S., et al. (n.d.). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. PubMed Central.
- ResearchGate. (n.d.). Development of a Simple, Precise, and Validated HPLC Method for the Anticancer Drug, Regorafenib: Application to Pharmacokinetics in Rats and Stability Study.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- LCGC International. (n.d.). Ex vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting.
- Nolting, A., et al. (2014). Determination of Regorafenib (Bay 73-4506) and its Major Human Metabolites Bay 75-7495 (M-2) and Bay 81-8752 (M-5) in Human Plasma by Stable-Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry. Taylor & Francis Online.
- International Journal of Research and Technology Innovation. (n.d.). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma.
- ResearchGate. (2025). Stabilizing Drug Molecules in Biological Samples | Request PDF.
- Tan, C. S., et al. (2017). Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method. PubMed.
- Fu, Q., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. The Ohio State University.
- ResearchGate. (n.d.). a Time course of mean plasma concentrations of regorafenib and its....
- Hulin, A., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. PubMed.
Sources
- 1. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
- 9. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
- 19. Investigation of the effect of plasma albumin levels on regorafenib-induced hepatotoxicity using a validated liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. resolvemass.ca [resolvemass.ca]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Regorafenib-d3 Bioanalysis
Welcome to the technical support center for the bioanalysis of Regorafenib, with a specific focus on troubleshooting and mitigating matrix effects when using its stable isotope-labeled internal standard, Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the accuracy and reproducibility of your analytical data.
Introduction to Matrix Effects in Regorafenib Analysis
Regorafenib is an oral multi-kinase inhibitor used in cancer therapy.[1][2] Accurate quantification of Regorafenib in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[3][4][5] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the sample matrix.[6][7][8] These effects can compromise the accuracy, precision, and sensitivity of the assay.[6][9]
Regorafenib-d3, a stable isotope-labeled (SIL) internal standard, is commonly used to compensate for matrix effects.[10] The underlying principle is that a SIL internal standard will co-elute and experience the same ionization suppression or enhancement as the analyte, thus maintaining a constant analyte-to-internal standard response ratio.[11] However, this compensation is not always guaranteed and must be rigorously evaluated.[12]
This guide provides a structured approach to understanding, identifying, and mitigating matrix effects in the analysis of Regorafenib using Regorafenib-d3.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of Regorafenib-d3 analysis.
Q1: What exactly is the "matrix effect" in the context of my Regorafenib LC-MS/MS assay?
A1: The matrix effect is the influence of all components in your sample, other than Regorafenib and Regorafenib-d3, on the ionization of these target compounds in the mass spectrometer's ion source.[8][13] In plasma samples, these interfering components can include phospholipids, salts, proteins, and metabolites.[7] These co-eluting substances can either suppress the ionization of your analyte and internal standard, leading to a weaker signal (ion suppression), or enhance it, causing a stronger signal (ion enhancement).[6][7][9] This interference can lead to inaccurate and unreliable quantification.
Q2: I'm using Regorafenib-d3, a stable isotope-labeled internal standard. Shouldn't that automatically correct for any matrix effects?
A2: While using a SIL internal standard like Regorafenib-d3 is the best practice and often effectively compensates for matrix effects, it is not a foolproof solution.[6] The assumption is that the analyte and the SIL internal standard co-elute perfectly and are affected by the matrix in the exact same way. However, differences in retention times, even slight ones, can lead to differential matrix effects. Furthermore, high concentrations of interfering matrix components can still lead to significant and variable ion suppression that even a SIL internal standard cannot fully compensate for. Therefore, it is crucial to experimentally verify the absence of significant differential matrix effects.
Q3: What are the most common causes of matrix effects in plasma-based Regorafenib assays?
A3: The most common culprits for matrix effects in plasma samples are phospholipids from cell membranes.[14] These molecules are often co-extracted with the analyte, especially with simpler sample preparation methods like protein precipitation, and can cause significant ion suppression in electrospray ionization (ESI).[14] Other sources include salts, endogenous metabolites, and any co-administered drugs.[7]
Q4: How do I know if my assay is suffering from matrix effects?
A4: You can quantitatively assess matrix effects using the post-extraction spike method.[6][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the same amount of analyte in a neat (clean) solvent.[6] A significant difference in response indicates the presence of matrix effects. Regulatory guidelines, such as those from the FDA, require the evaluation of matrix effects during bioanalytical method validation.[15][16][17]
Q5: What is an acceptable level of matrix effect?
A5: Ideally, the matrix factor (the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix) should be between 0.8 and 1.2. The internal standard normalized matrix factor (Matrix Factor of Analyte / Matrix Factor of IS) should be close to 1.0, indicating that the internal standard is effectively tracking and compensating for the matrix effect.[7][18]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues related to matrix effects in Regorafenib-d3 analysis.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in QC sample results (>15% CV) | Inconsistent matrix effects between different lots of matrix or between individual samples. | 1. Re-evaluate Sample Preparation: Your current method may not be sufficiently cleaning up the samples. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[19][20][21] 2. Optimize Chromatography: Modify your LC gradient to better separate Regorafenib and Regorafenib-d3 from the regions of ion suppression. A post-column infusion experiment can help identify these regions.[6][22] |
| Poor signal intensity (low signal-to-noise ratio) | Significant ion suppression. | 1. Improve Sample Cleanup: Phospholipids are a likely cause.[14] Implement a phospholipid removal strategy, such as using specialized SPE cartridges or plates.[14][19] 2. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[22][23] 3. Change Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[18] |
| Inaccurate quantification (bias in accuracy) | Differential matrix effects on Regorafenib and Regorafenib-d3. | 1. Verify Co-elution: Ensure that the chromatographic peaks for Regorafenib and Regorafenib-d3 are perfectly co-eluting. Even minor shifts in retention time can expose them to different matrix environments. 2. Perform Matrix Factor Assessment: Conduct a thorough matrix effect experiment using at least six different lots of blank matrix to assess the variability of the internal standard normalized matrix factor.[16] |
| Internal standard response is highly variable across samples | The internal standard is experiencing inconsistent matrix effects. | 1. Strengthen Sample Preparation: This is a strong indicator of inadequate sample cleanup. Implement a more robust extraction method like SPE or LLE to remove a wider range of interfering compounds.[19][20][21] 2. Check for Contamination: Ensure there is no contamination in your LC-MS system that could be contributing to the variability. |
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experiments to assess and mitigate matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol is a gold standard for quantifying matrix effects.[7]
Objective: To determine the Matrix Factor (MF) for Regorafenib and the Internal Standard (IS) Normalized MF.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Regorafenib and Regorafenib-d3 analytical standards.
-
All solvents and reagents used in your established extraction and LC-MS/MS method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Regorafenib and Regorafenib-d3 in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your validated sample preparation method. Spike the extracted matrix with Regorafenib and Regorafenib-d3 to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike - for Recovery): Spike blank plasma with Regorafenib and Regorafenib-d3 before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Regorafenib and Regorafenib-d3.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Calculate MF for both Regorafenib and Regorafenib-d3. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]
-
-
Recovery (RE):
-
RE = (Mean Peak Area of Set C) / (Mean Peak Area of Set B)
-
Calculate RE for both Regorafenib and Regorafenib-d3.
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (MF of Regorafenib) / (MF of Regorafenib-d3)
-
-
Data Presentation:
| Sample Set | Mean Regorafenib Peak Area | Mean Regorafenib-d3 Peak Area |
| Set A (Neat) | Value A1 | Value A2 |
| Set B (Post-Spike) | Value B1 | Value B2 |
| Set C (Pre-Spike) | Value C1 | Value C2 |
| Calculated Parameter | Value | Interpretation |
| Regorafenib MF | B1 / A1 | Suppression (<1) or Enhancement (>1) |
| Regorafenib-d3 MF | B2 / A2 | Suppression (<1) or Enhancement (>1) |
| IS Normalized MF | (B1/A1) / (B2/A2) | Should be close to 1.0 (e.g., 0.85-1.15) |
| Regorafenib Recovery | C1 / B1 | Efficiency of the extraction process |
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) to Minimize Matrix Effects
Given that Regorafenib is lipophilic (LogP ~4.5), a reversed-phase SPE mechanism is a suitable choice for cleanup.[2]
Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18 or polymeric).
-
SPE vacuum manifold.
-
Plasma sample containing Regorafenib and spiked with Regorafenib-d3.
-
Methanol (conditioning and elution solvent).
-
Water (equilibration solvent).
-
Wash solvent (e.g., 5% Methanol in water).
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass 1 mL of water through the cartridge to prepare it for the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences like salts.
-
Elution: Elute Regorafenib and Regorafenib-d3 from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE is another effective technique for cleaning up plasma samples.[20][24]
Objective: To partition Regorafenib and its internal standard into an organic solvent, leaving polar interferences behind in the aqueous phase.
Materials:
-
Plasma sample containing Regorafenib and spiked with Regorafenib-d3.
-
Water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Aliquot: Pipette a known volume of the plasma sample into a clean tube.
-
Add Organic Solvent: Add a larger volume (e.g., 3x) of the organic extraction solvent to the tube.
-
Vortex: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge: Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Part 4: Visualizations
Workflow for Investigating and Mitigating Matrix Effects
Caption: Workflow for troubleshooting matrix effects.
Conceptual Diagram of Ion Suppression
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. tandfonline.com [tandfonline.com]
- 13. longdom.org [longdom.org]
- 14. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. tandfonline.com [tandfonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 22. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 24. Liquid-liquid extraction [scioninstruments.com]
Improving the recovery of Regorafenib-d3 during sample preparation
Welcome to the technical support resource for optimizing the bioanalytical workflow of Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of this stable isotope-labeled internal standard (SIL-IS) during sample preparation. As your dedicated scientific partner, we will explore the underlying causes of poor recovery and provide robust, field-proven solutions to enhance the precision and accuracy of your quantitative assays.
The integrity of any LC-MS/MS-based bioanalytical method hinges on the performance of the internal standard. The fundamental assumption is that the SIL-IS, in this case, Regorafenib-d3, will behave identically to the analyte (Regorafenib) throughout the sample preparation and analysis process.[1][2] Therefore, inconsistent or low recovery of Regorafenib-d3 is a critical issue that can compromise data reliability. This guide provides a systematic approach to troubleshooting and resolving these challenges, grounded in the principles of bioanalytical chemistry and regulatory expectations.[3][4]
Part 1: Core Troubleshooting Guide
This section directly addresses the most common and pressing issues related to Regorafenib-d3 recovery in a question-and-answer format.
Q1: My Regorafenib-d3 recovery is consistently low (<70%) and/or highly variable (%CV > 15%). Where should I start my investigation?
A1: Low and variable recovery is a multi-faceted problem that requires a systematic approach to diagnose.[5] The cause can originate from pre-analytical factors or the extraction procedure itself. Before modifying your extraction method, it is crucial to rule out foundational issues.
Initial Diagnostic Workflow:
Use the following workflow to systematically identify the source of analyte loss.
Caption: General troubleshooting workflow for low Regorafenib-d3 recovery.
Expert Commentary: Regorafenib is a lipophilic molecule (LogP ~4.5) with poor aqueous solubility, classifying it as a BCS Class II compound.[6] This inherent property makes it prone to non-specific binding to surfaces, especially standard polypropylene labware. It also has high plasma protein binding. These factors are common culprits for recovery issues. Before blaming the extraction chemistry, always confirm that your stock solutions are accurate and that the compound is not being lost to container walls or degrading on the benchtop.
Q2: I use Protein Precipitation (PPT), the most common method for Regorafenib. How can I optimize it for better recovery?
A2: While PPT is fast and simple, its effectiveness depends heavily on the choice of solvent and the procedure. Acetonitrile is widely used for Regorafenib extraction.[7][8][9]
Potential Causes & Solutions for Poor PPT Recovery:
| Potential Cause | Scientific Rationale | Recommended Solution(s) |
| Incomplete Protein Crash | If plasma proteins are not fully precipitated, Regorafenib-d3 can remain bound, leading to its removal upon centrifugation and subsequent low recovery. | Increase Solvent:Plasma Ratio: Move from a 3:1 to a 4:1 or higher ratio of cold acetonitrile to plasma.[7][8]Optimize Solvent: While acetonitrile is standard, a mixture like Acetonitrile:Methanol (9:1, v/v) may improve recovery for certain analytes.[10][11]Vortex Vigorously: Ensure thorough mixing for at least 1-2 minutes to facilitate complete protein denaturation. |
| Analyte Co-precipitation | Regorafenib's low aqueous solubility means it can crash out of solution along with the proteins if the final solvent composition is not optimal, especially after adding the internal standard in an organic solvent. | Check IS Solvent: Ensure the spiking solution solvent is compatible and doesn't cause immediate precipitation upon addition to the plasma matrix.Acidify the Sample: Adding a small amount of acid (e.g., 1% formic acid) to the precipitation solvent can help keep the analyte protonated and more soluble in the supernatant. |
| Post-PPT Analyte Loss | After precipitation, the analyte can be lost during the evaporation and reconstitution steps. This is a critical point for lipophilic compounds. | Avoid Evaporation to Complete Dryness: Over-drying can make the analyte difficult to redissolve. Stop the evaporator when a small droplet remains.Optimize Reconstitution Solvent: The reconstitution solvent must be strong enough to fully dissolve Regorafenib-d3 but weak enough to be compatible with the initial mobile phase to ensure good peak shape. A mix of Acetonitrile:Water (e.g., 50:50) is often a good starting point. |
Optimized Protein Precipitation Protocol for Regorafenib-d3
-
Aliquot 100 µL of plasma sample into a low-binding 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of Regorafenib-d3 working solution (prepared in acetonitrile or methanol).
-
Vortex briefly (5-10 seconds) to mix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. This represents a 4:1 solvent-to-plasma ratio.
-
Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Carefully transfer the supernatant to a clean tube or well in a 96-well plate.
-
Optional: Evaporate the supernatant to dryness under a stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in 200 µL of a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge to pellet any insoluble material before injection into the LC-MS/MS system.
Q3: My sample matrix is complex, and PPT isn't providing a clean enough extract, leading to matrix effects. Would Solid-Phase Extraction (SPE) improve my Regorafenib-d3 recovery and consistency?
A3: Yes, SPE is an excellent alternative to PPT when cleaner extracts are needed. It can significantly reduce matrix effects and, when optimized, provide high and consistent recovery.[12] For a compound like Regorafenib, a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent is a logical choice.
Troubleshooting Poor Recovery in SPE:
Caption: Decision tree for troubleshooting SPE recovery issues.
Expert Commentary: The key to successful SPE is controlling the interaction of Regorafenib-d3 with the sorbent.[13] Because Regorafenib is a neutral/weakly basic compound, its retention on a C18 sorbent is primarily driven by hydrophobic interactions.
-
Loading: The sample must be in a predominantly aqueous environment to ensure the hydrophobic Regorafenib binds strongly to the C18 sorbent. Pre-diluting the plasma with an acidic aqueous buffer is critical.
-
Washing: The wash step is a balancing act. You need an organic content high enough to remove polar interferences but low enough to not elute your analyte of interest.
-
Elution: The elution solvent must be strong enough (high organic content) to disrupt the hydrophobic interaction and release the Regorafenib-d3 from the sorbent.
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the key chemical properties of Regorafenib-d3 I should be aware of?
A4: Understanding the physicochemical properties of your analyte and internal standard is fundamental to method development.
Summary of Regorafenib Properties:
| Property | Value / Description | Implication for Sample Prep |
| Chemical Formula | C₂₁H₁₂D₃ClF₄N₄O₃[14] | Stable isotope label on the N-methyl group. |
| Molecular Weight | ~485.8 g/mol (d3 variant) | Used for MS/MS transition setup. |
| BCS Classification | Class II (Low Solubility, High Permeability)[6] | Prone to precipitation in aqueous media; high potential for membrane absorption. |
| Aqueous Solubility | Very low / Sparingly soluble.[15][16] | Requires organic solvent for dissolution. Risk of crashing out during sample processing if organic percentage drops. |
| Organic Solubility | Soluble in DMSO, DMF, Ethanol.[15][17] | Stock solutions should be prepared in these solvents. Acetonitrile and Methanol are effective for extraction. |
| Lipophilicity (LogP) | ~4.5[6] | Highly lipophilic. Indicates strong protein binding and potential for non-specific binding to plastics. |
Q5: Could the issue be matrix effects rather than poor recovery? How do I differentiate them?
A5: This is an excellent and critical question. Matrix effects and low recovery can produce similar symptoms (e.g., low IS peak area), but they are distinct phenomena.[5]
-
Recovery refers to the efficiency of the extraction process—the percentage of analyte transferred from the original sample to the final extract.[5]
-
Matrix Effect refers to the alteration (suppression or enhancement) of ionization efficiency of the analyte due to co-eluting compounds from the matrix.[5]
To distinguish between them, you must perform a specific experiment as mandated by regulatory guidelines.[3][4]
Protocol: Differentiating Recovery and Matrix Effect
You will need to prepare three sets of samples:
-
Set A (Neat Solution): Analyte + IS spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Analyte + IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Standard QC sample where Analyte + IS are spiked into the matrix before extraction.
Calculations:
-
Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] x 100
-
Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] x 100
If recovery is low but the matrix effect is acceptable (~100% ± 15%), your problem lies within the extraction efficiency. If recovery is high but the matrix effect is significant (e.g., <85% or >115%), your issue is ion suppression or enhancement, which requires improving chromatographic separation or using a more effective sample cleanup technique like SPE.
Q6: Are there any other best practices I should follow to ensure consistent Regorafenib-d3 performance?
A6: Absolutely. Consistency is key in regulated bioanalysis.
-
Internal Standard Addition: The IS should be added as early as possible in the workflow to account for variability in all subsequent steps.[18]
-
Thorough Mixing: Always ensure complete mixing after adding the IS and after adding precipitation/extraction solvents. Inadequate vortexing is a common source of variability.
-
Temperature Control: Perform protein precipitation with cold solvents and centrifuge at low temperatures (e.g., 4°C) to ensure a clean, compact protein pellet.[7][8]
-
Method Validation: All bioanalytical methods must be fully validated according to regulatory guidelines like the FDA's Bioanalytical Method Validation Guidance or ICH M10.[3][19][20] This includes assessing recovery, matrix effects, stability (freeze-thaw, bench-top, long-term), and other parameters to ensure the method is robust and reliable.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Frontline Pharma Consulting. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
CDSTS Health. (n.d.). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 49822400, Regorafenib-d3. [Link]
-
Frontiers. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
-
National Center for Biotechnology Information. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. [Link]
-
ResearchGate. (2015). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. [Link]
-
ChemWhat. (n.d.). Regorafenib 13CD3. [Link]
-
Latin American Journal of Pharmacy. (n.d.). Development of a Simple LC-MS Assay for Determination of Regorafenib in Rat Plasma and its Application to a Pharmacokinetic Study. [Link]
-
National Center for Biotechnology Information. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]
-
Chromatography Forum. (2006). justification of lower recovery. [Link]
-
National Center for Biotechnology Information. (2020). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. [Link]
-
National Center for Biotechnology Information. (2014). Management of regorafenib-related toxicities: a review. [Link]
-
National Center for Biotechnology Information. (2024). Impact of preexisting proteinuria on the development of regorafenib-induced problematic proteinuria in real-world metastatic colorectal cancer treatment. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
MDPI. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. [Link]
-
National Center for Biotechnology Information. (2023). Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling. [Link]
-
Neoplasia Research. (2019). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. [Link]
-
PubMed. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. [Link]
-
International Journal for Research Trends and Innovation. (2024). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. [Link]
-
National Center for Biotechnology Information. (2022). Regorafenib-induced renal-limited thrombotic microangiopathy: a case report and review of literatures. [Link]
-
ResearchGate. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. [Link]
-
Raykol Group (XiaMen) Corp., Ltd. (n.d.). Factors Affecting Solid Phase Extraction. [Link]
-
PubMed. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. [Link]
-
INVITE GmbH. (n.d.). Dissolution Behavior of Regorafenib Amorphous Solid Dispersion Under Biorelevant Conditions. [Link]
-
PubMed. (2016). Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection. [Link]
-
Neoplasia Research. (2019). A HPLC-UV Method for the Quantification of Regorafenib in Tumor. [Link]
-
ResearchGate. (2024). Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 8. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. latamjpharm.org [latamjpharm.org]
- 12. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 14. Regorafenib-D3 - Acanthus Research [acanthusresearch.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Determination of Regorafenib monohydrate (colorectal anticancer drug) solubility in supercritical CO2: Experimental and thermodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. fda.gov [fda.gov]
- 20. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: Addressing Variability in Regorafenib-d3 Pharmacokinetic Data
Welcome to the technical support guide for researchers utilizing Regorafenib-d3 in pharmacokinetic (PK) studies. This center is designed to move beyond simple procedural lists, offering in-depth, cause-and-effect troubleshooting for the variability that can compromise bioanalytical results. As drug development professionals, we understand that robust and reproducible data is the bedrock of any successful study. This guide provides the expertise and logical frameworks to diagnose and resolve common issues encountered during the quantification of Regorafenib using its deuterated internal standard, Regorafenib-d3.
Frequently Asked Questions (FAQs): Rapid Diagnostics
This section serves as a first-line diagnostic tool. Identify your issue and find a concise explanation and directed guidance to the in-depth troubleshooting sections.
Q1: Why is the signal from my Regorafenib-d3 (Internal Standard) inconsistent across an analytical run?
An unstable internal standard (IS) signal is a critical red flag, as it undermines the fundamental principle of using an IS to correct for variability. Common causes include inconsistent sample preparation, issues with the autosampler, or matrix effects that disproportionately affect the IS. A stable IS response is paramount for reliable data.[1] For a systematic approach to diagnosing this, proceed to Troubleshooting Guide 1 .
Q2: My calibration curve is non-linear or fails to meet acceptance criteria for reproducibility. What should I investigate?
A flawed calibration curve prevents accurate quantification. This issue often points to problems with the preparation of stock solutions and calibration standards, incorrect choice of regression model (e.g., linear vs. quadratic), or significant matrix effects at the low or high ends of the concentration range. Regulatory guidelines from the FDA and EMA mandate strict criteria for linearity and reproducibility.[2][3][4] Refer to Troubleshooting Guide 1, Section A for a detailed protocol on preparing and validating your curve.
Q3: I'm observing high coefficients of variation (%CV) in my quality control (QC) samples. How do I pinpoint the source of this imprecision?
High %CV in QC samples indicates a lack of method precision and can invalidate a run. The source of imprecision can be methodical (e.g., inconsistent pipetting, extraction variability) or instrumental (e.g., fluctuating MS source conditions). A systematic investigation is required to isolate the variable. Start with the Troubleshooting Workflow for High %CV in QC Samples diagram below and consult Troubleshooting Guide 1 and Guide 2 .
Q4: What are "matrix effects," and how might they be impacting my Regorafenib quantification?
Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., plasma, serum).[1][5] This can lead to ion suppression or enhancement, causing under- or over-quantification of your analyte. While a deuterated internal standard like Regorafenib-d3 is designed to co-elute and experience the same matrix effects as the analyte, thereby correcting for them, severe or differential effects can still introduce variability.[1][6][7] See the Matrix Effect Diagnostic Workflow in Troubleshooting Guide 1, Section C .
Q5: Could my sample collection, handling, or storage procedures be the source of my data variability?
Absolutely. Pre-analytical steps are a major source of hidden variability. Factors like hemolysis, improper anticoagulant use, inconsistent timing of plasma separation, and repeated freeze-thaw cycles can degrade the analyte or alter the sample matrix, leading to inaccurate results.[5] Adherence to a validated pre-analytical protocol is critical. Review your procedures against Troubleshooting Guide 2 .
Q6: My analytical method seems robust, but I still see significant inter-subject variability. What biological factors could be at play?
Regorafenib itself has a complex pharmacokinetic profile with large interindividual variability.[8] This is influenced by factors such as metabolism by CYP3A4 and UGT1A9 enzymes, drug-drug interactions, food intake, enterohepatic circulation, and patient-specific factors like sex and BMI.[8][9][10][11][12] While you cannot control these factors in the lab, understanding them is crucial for data interpretation. This is discussed further in Troubleshooting Guide 3 .
In-Depth Troubleshooting Guides
Guide 1: Bioanalytical Method & Instrumentation
Variability often originates from the analytical method itself. A robust, validated method is non-negotiable. This guide addresses the LC-MS/MS system and analytical procedure.
Causality: The accuracy of your entire dataset depends on the integrity of your calibration curve. Errors in stock solution preparation, improper dilution series, or using an inappropriate regression model are common failure points.
Step-by-Step Protocol: Calibration Curve Validation
-
Stock Solution Verification: Prepare two separate stock solutions of Regorafenib and Regorafenib-d3 from different weighings. Prepare calibration standards and QCs from these separate stocks. A failure to quantify QCs prepared from the second stock accurately points to a weighing or dilution error in the primary stock.
-
Solvent and Matrix Selection: Ensure the solvent used for preparing high-concentration standards is compatible with the mobile phase to avoid precipitation. The matrix for your calibration standards must be the same as your study samples (e.g., K2EDTA human plasma) and confirmed to be free of the analyte.[13]
-
Range Finding: The calibration range must bracket the expected concentrations in your study samples. According to EMA guidelines, at least 2 QC levels should fall within the range of concentrations measured in study samples.[3] A typical validated range for Regorafenib is 10 - 25000 ng/mL.[13][14]
-
Regression Analysis: Evaluate different regression models (linear, quadratic; weighted 1/x or 1/x²). The simplest model that adequately describes the concentration-response relationship should be used. The coefficient of determination (r²) should ideally be >0.99.[13]
-
Acceptance Criteria: Per FDA and EMA guidelines, the back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[2][4][14]
Causality: Poor chromatography leads to peak shape issues, shifting retention times, and inadequate separation from interfering matrix components. Unstable mass spectrometer performance results in inconsistent signal intensity.
Troubleshooting Checklist:
-
Peak Shape: Tailing or fronting peaks can indicate column degradation, a mismatch between sample solvent and mobile phase, or secondary interactions.
-
Retention Time (RT) Drift: A drifting RT suggests issues with the pump (inconsistent mobile phase composition), column temperature fluctuations, or a degrading column. The RT of your analyte should not vary by more than ±2% throughout the run.
-
Signal Intensity: Check for trends in signal intensity. A gradual decrease may indicate ion source contamination or column degradation. Sudden drops can point to autosampler injection failures or ion source blockages.
Table 1: Typical LC-MS/MS Parameters for Regorafenib Analysis
| Parameter | Typical Value/Condition | Rationale & Expert Insight |
|---|---|---|
| Column | C18 column (e.g., ACE C18, Waters BEH C18)[15][16] | C18 provides excellent hydrophobic retention for a molecule like Regorafenib. Sub-2 µm particle columns can improve peak shape and reduce run times. |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% Formic Acid)[15][16] | Acetonitrile is often preferred over methanol for better peak shape and lower backpressure.[16] Formic acid promotes positive ionization. |
| Elution | Isocratic or Gradient | Isocratic elution is simpler and can be very robust.[13][15] Gradient elution may be necessary to resolve Regorafenib from its metabolites or matrix interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Regorafenib contains basic nitrogen atoms that are readily protonated in ESI+ mode.[13][15] |
| MS Mode | Multiple Reaction Monitoring (MRM) | MRM provides the high selectivity and sensitivity required for bioanalysis by monitoring a specific precursor-to-product ion transition.[13] |
| MRM Transitions | Regorafenib: e.g., m/z 483.1 → 260.1; Regorafenib-d3: e.g., m/z 486.1 → 260.1 | These transitions should be optimized by infusing the pure compound. The product ion corresponds to a stable fragment of the parent molecule. |
Causality: Endogenous phospholipids, salts, and metabolites in plasma can co-elute with the analyte and suppress or enhance its ionization in the MS source, leading to inaccurate and imprecise results.
dot
Sources
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijrti.org [ijrti.org]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
Technical Support Center: Optimizing Cell Lysis for Regorafenib-d3 Analysis
<_ _>
Welcome to the technical support center for optimizing cell lysis conditions for the analysis of Regorafenib-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accurate and reproducible quantification of intracellular Regorafenib. As an orally administered multi-kinase inhibitor, Regorafenib targets various pathways involved in tumor growth and progression.[1][2][3][4] Accurate measurement of its intracellular concentration is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies.
This resource provides a comprehensive overview of cell lysis principles, detailed experimental protocols, and extensive troubleshooting to ensure the integrity of your target analyte, Regorafenib-d3, which serves as a stable isotope-labeled internal standard for precise quantification.[5][6]
Section 1: Foundational Principles of Cell Lysis for Small Molecule Analysis
The primary goal of cell lysis in this context is the complete and reproducible disruption of the cell membrane to release intracellular contents, including Regorafenib, while preventing its degradation or alteration.[7] The choice of lysis method significantly impacts the quality of the final sample for downstream analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).
Why is the Lysis Method so Critical?
-
Analyte Stability: Regorafenib, like many small molecules, can be susceptible to degradation by enzymes released during cell lysis.[8]
-
Extraction Efficiency: Incomplete cell lysis will lead to an underestimation of the intracellular drug concentration.[9]
-
Matrix Effects in Mass Spectrometry: Components of the lysis buffer can interfere with the ionization of Regorafenib-d3 and the target analyte in the mass spectrometer, leading to signal suppression or enhancement.[10][11]
Overview of Lysis Techniques
There are two main categories of cell lysis methods: physical and chemical. Often, a combination of both is employed for optimal results.
-
Physical Methods: These methods use mechanical force to break open cells.[12]
-
Sonication: Utilizes high-frequency sound waves to create cavitation, which disrupts cell membranes.[13][14]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing cause ice crystal formation and expansion, leading to cell membrane rupture.[12][15]
-
Bead Beating: Agitation with small beads physically grinds open the cells.[7]
-
-
Chemical Methods: These methods use detergents and other chemicals to solubilize the cell membrane.[16]
Section 2: Experimental Protocols & Methodologies
Here, we provide detailed, step-by-step protocols for common cell lysis methods suitable for Regorafenib-d3 analysis.
Protocol 1: Sonication
Sonication is a highly efficient method for lysing a wide range of cell types.[14]
Workflow for Sonication-Based Cell Lysis
Caption: Workflow for cell lysis using sonication.
Step-by-Step Methodology:
-
Cell Pellet Preparation: Harvest cells by centrifugation and wash the pellet with ice-cold Phosphate Buffered Saline (PBS) to remove extracellular components.
-
Resuspension: Resuspend the cell pellet in a suitable lysis buffer (see Table 1). A common starting point is a simple buffer like Tris-HCl with protease inhibitors.
-
Sonication: Place the sample on ice to prevent heating and sonicate using a probe sonicator.[18] Use short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30 seconds) to avoid overheating and protein denaturation. Repeat for a total of 3-5 cycles.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[19]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble intracellular components, including Regorafenib-d3.
-
Downstream Analysis: The clarified lysate is now ready for protein quantification and subsequent sample preparation for LC-MS analysis.
Protocol 2: Freeze-Thaw Cycles
This method is gentle and does not require specialized equipment, making it suitable for many cell types, particularly mammalian cells.[12]
Step-by-Step Methodology:
-
Cell Pellet Preparation: As described in the sonication protocol.
-
Resuspension: Resuspend the cell pellet in a lysis buffer.
-
Freezing: Rapidly freeze the cell suspension by immersing it in liquid nitrogen or a dry ice/ethanol bath.[20]
-
Thawing: Thaw the sample quickly in a 37°C water bath.[15]
-
Repeat: Repeat the freeze-thaw cycle 3-5 times for efficient lysis.[15]
-
Clarification and Collection: Follow steps 4 and 5 from the sonication protocol.
Protocol 3: Detergent-Based Lysis (RIPA Buffer)
Radioimmunoprecipitation assay (RIPA) buffer is a popular choice for extracting cytoplasmic, membrane, and nuclear proteins.[19] However, the detergents in RIPA buffer can interfere with mass spectrometry, so careful consideration and potential cleanup steps are necessary.[11][21]
Step-by-Step Methodology:
-
Cell Pellet Preparation: As previously described.
-
Lysis: Add ice-cold RIPA buffer to the cell pellet and incubate on ice for 15-30 minutes with gentle agitation.[19]
-
Clarification and Collection: Follow steps 4 and 5 from the sonication protocol.
Data Summary: Lysis Buffer Components
| Component | Function | Common Concentration | Considerations for Mass Spectrometry |
| Buffer (e.g., Tris-HCl) | Maintains a stable pH to prevent protein denaturation.[22] | 20-50 mM, pH 7.4-8.0 | Generally compatible. |
| Salts (e.g., NaCl) | Maintain ionic strength and disrupt protein-protein interactions.[22] | 150 mM | High salt concentrations can cause ion suppression. |
| Detergents (e.g., NP-40, Triton X-100, SDS) | Solubilize cell membranes.[16] | 0.1-1.0% | Can severely interfere with electrospray ionization.[11][23] Mass spec compatible detergents or a cleanup step may be necessary.[24] |
| Protease Inhibitors | Prevent degradation of proteins by proteases released during lysis.[8][25] | Varies (often used as a cocktail) | Generally compatible, but check manufacturer's notes. |
| Phosphatase Inhibitors | Prevent dephosphorylation of proteins.[26][27] | Varies (often used as a cocktail) | Necessary only if analyzing protein phosphorylation status. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the optimization of cell lysis for Regorafenib-d3 analysis in a question-and-answer format.
Issue 1: Low Analyte Recovery
Q: My final Regorafenib-d3 signal is consistently low. What could be the cause?
A: Low recovery can stem from several factors:
-
Incomplete Cell Lysis: If the cells are not fully disrupted, a significant portion of the analyte will remain trapped within intact cells and be discarded with the cell debris pellet.
-
Troubleshooting Steps:
-
Increase Sonication Power/Time: Gradually increase the amplitude or the number of sonication cycles.[18]
-
Increase Freeze-Thaw Cycles: Ensure complete freezing and thawing for at least 3-5 cycles.[15]
-
Combine Methods: Consider a combination of freeze-thaw followed by sonication for particularly difficult-to-lyse cells.[13][15]
-
Visualize Lysis Efficiency: Use a microscope to visually inspect a small aliquot of the lysate for intact cells.
-
-
-
Analyte Degradation: Regorafenib could be degraded by cellular enzymes released during lysis.
-
Precipitation of the Analyte: Regorafenib may precipitate out of solution if the lysis buffer is not optimal.
-
Troubleshooting Steps:
-
Check Buffer pH: Ensure the pH of your lysis buffer is appropriate.
-
Consider a Mild Detergent: A low concentration of a mass spectrometry-compatible detergent might help maintain solubility.
-
-
-
Issues with Downstream Sample Cleanup: If using a protein precipitation or solid-phase extraction (SPE) step after lysis, the analyte may be lost during these procedures.[28]
-
Troubleshooting Steps:
-
Optimize Precipitation/Elution Solvents: Adjust the solvent composition to ensure efficient precipitation of proteins while keeping Regorafenib in the supernatant, or complete elution from the SPE cartridge.[28]
-
-
Troubleshooting Decision Tree for Low Recovery
Sources
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. clearsynth.com [clearsynth.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. The Effect of Detergents on Proteins Analyzed by Electrospray Ionization | Springer Nature Experiments [experiments.springernature.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. assaygenie.com [assaygenie.com]
- 14. hielscher.com [hielscher.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. cephamls.com [cephamls.com]
- 17. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sonicator.com [sonicator.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. KC Lab - Freeze thaw lysis of E.coli [sites.google.com]
- 21. researchgate.net [researchgate.net]
- 22. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 23. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 24. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. biocompare.com [biocompare.com]
- 27. info.gbiosciences.com [info.gbiosciences.com]
- 28. welchlab.com [welchlab.com]
Technical Support Center: Overcoming Resistance to Regorafenib-d3 in Cancer Cell Lines
Welcome to the technical support center for researchers investigating resistance to Regorafenib-d3 in cancer cell lines. This guide is designed to provide practical, in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of your experiments. As your dedicated application scientist, I've structured this resource to address common challenges with scientific rigor and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when working with Regorafenib-d3 and resistant cell lines.
Q1: What is the primary mechanism of action for Regorafenib-d3, and how does this inform resistance studies?
A1: Regorafenib-d3 is a deuterated analog of Regorafenib, a multi-kinase inhibitor. Its primary mechanism involves the simultaneous blockade of several key signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][2][3][4][5] Key targets include:
Understanding this multi-targeted action is fundamental to resistance studies. Resistance rarely emerges from a single point mutation. Instead, it often involves the cancer cells activating alternative survival pathways to bypass the Regorafenib-induced blockade.[6][7] Therefore, your investigation should focus on identifying these compensatory mechanisms.
Q2: My cancer cell line is showing intrinsic resistance to Regorafenib-d3. What are the potential underlying mechanisms?
A2: Intrinsic resistance can be attributed to pre-existing characteristics of the cancer cell line. Several factors could be at play:
-
Pre-existing mutations: Mutations in genes downstream of Regorafenib's targets, such as in the PI3K/AKT/mTOR pathway, can render the drug ineffective.[6][8]
-
High expression of efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, can actively pump Regorafenib-d3 out of the cell, preventing it from reaching its targets.[9][10]
-
Phenotypic state: Cells with a pre-existing mesenchymal phenotype may be inherently more resistant due to their migratory and invasive properties, which are associated with drug resistance.[6][11][12]
Q3: How do I generate a Regorafenib-d3 resistant cell line in vitro?
A3: The most common method is through continuous exposure to escalating concentrations of the drug. A general protocol is as follows:
-
Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of Regorafenib-d3 in your parental cell line.
-
Initial chronic exposure: Culture the parental cells in a medium containing Regorafenib-d3 at a concentration equal to the IC50.[13]
-
Monitor and escalate: Initially, expect significant cell death. As the surviving cells repopulate, gradually increase the concentration of Regorafenib-d3 in the culture medium. This process can take several months.[6][8][14]
-
Confirm resistance: Once the cells are proliferating steadily at a high concentration of Regorafenib-d3 (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental line.
Q4: What are the most common signaling pathways implicated in acquired resistance to Regorafenib-d3?
A4: Research has consistently pointed to the reactivation or upregulation of specific signaling pathways in cells that have acquired resistance to Regorafenib. The most prominent of these are:
-
PI3K/AKT Pathway: This is a critical survival pathway that is often activated in resistant cells to overcome the pro-apoptotic effects of Regorafenib.[6][8][15]
-
MAPK/ERK Pathway: Reactivation of this pathway, downstream of RAF, is a common escape mechanism.[7][14]
-
STAT3 Signaling: Constitutive activation of STAT3 has been shown to mediate resistance and can be a direct target for overcoming it.[11][16][17][18]
-
Epithelial-Mesenchymal Transition (EMT): A phenotypic switch towards a more mesenchymal state is strongly associated with acquired resistance, leading to increased invasion and migration.[6][8][11][12][14][17]
Section 2: Troubleshooting Guides
This section provides a structured approach to solving specific experimental problems.
Guide 1: Inconsistent IC50 Values for Regorafenib-d3
Problem: You are observing high variability in the calculated IC50 values for Regorafenib-d3 across replicate experiments.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density for your assays. Perform a growth curve analysis to ensure cells are in the exponential growth phase throughout the experiment.[19][20] | Cell density can significantly impact drug response. Overly confluent or sparse cultures will not respond consistently to treatment. |
| Drug Dilution and Storage | Prepare fresh serial dilutions of Regorafenib-d3 for each experiment from a concentrated stock. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. | Regorafenib-d3, like many small molecules, can degrade with improper storage and handling, leading to inaccurate concentrations. |
| Assay Incubation Time | Standardize the incubation time with the drug. A 72-hour incubation is a common starting point, but this may need to be optimized for your specific cell line. | The duration of drug exposure will directly affect the measured cytotoxicity. Inconsistent timing leads to variable results. |
| Cell Line Passage Number | Use cells within a consistent and low passage number range for all experiments.[21] | High passage numbers can lead to genetic drift and phenotypic changes, altering the drug response profile of the cell line. |
Guide 2: No Significant Difference in Apoptosis Between Parental and Suspected Resistant Cells
Problem: After developing a supposedly resistant cell line, you do not observe a significant difference in apoptosis rates compared to the parental line when treated with Regorafenib-d3.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Resistance Mechanism is Not Pro-survival | Investigate alternative resistance mechanisms such as drug efflux or altered metabolism. Perform a drug accumulation assay using a fluorescent substrate of ABC transporters. | The resistant phenotype may not be due to the upregulation of anti-apoptotic proteins but rather a mechanism that prevents the drug from reaching its target.[9][10] |
| Senescence Induction | Perform a senescence-associated β-galactosidase (SA-β-Gal) assay.[6][8][14] | Regorafenib can induce a senescent state in some cancer cells, which is a form of cell cycle arrest rather than apoptosis. This can be a mechanism of drug tolerance.[6][14] |
| Suboptimal Drug Concentration | Ensure you are using a concentration of Regorafenib-d3 that is cytotoxic to the parental cells but within the tolerated range for the resistant cells. | The concentration used for the assay must be within a window that can differentiate the two cell populations. |
| Incorrect Apoptosis Assay | Use multiple methods to assess cell death, such as Annexin V/PI staining by flow cytometry and cleavage of PARP and Caspase-3 by Western blot. | Different assays measure different stages and types of cell death. Using complementary methods provides a more robust conclusion. |
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in the study of Regorafenib-d3 resistance.
Protocol 1: Determination of IC50 by Cell Viability Assay
Objective: To quantify the concentration of Regorafenib-d3 that inhibits 50% of cell viability.
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium
-
Regorafenib-d3 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium. c. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: a. Prepare serial dilutions of Regorafenib-d3 in complete growth medium. It is advisable to perform a wide range of concentrations in the initial experiment.[19] b. Remove the medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only). c. Incubate for 72 hours.
-
Viability Measurement: a. Equilibrate the plate and the viability reagent to room temperature. b. Add the viability reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a plate reader.
-
Data Analysis: a. Subtract the average background luminescence from all readings. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the normalized viability against the log of the drug concentration and fit a non-linear regression curve to determine the IC50.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
Objective: To assess the activation state of proteins in the PI3K/AKT, MAPK/ERK, and STAT3 pathways.
Materials:
-
Parental and resistant cells, treated with Regorafenib-d3 or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Lyse cell pellets in ice-cold RIPA buffer. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine protein concentration using the BCA assay.
-
Sample Preparation and Electrophoresis: a. Normalize protein concentrations for all samples. b. Add Laemmli buffer and boil for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate. b. Image the blot using a chemiluminescence detection system. c. Re-probe the membrane for loading controls (e.g., β-actin).
Section 4: Visualizing Resistance Mechanisms
Diagram 1: Key Signaling Pathways in Regorafenib-d3 Resistance
Caption: Signaling pathways involved in acquired resistance to Regorafenib-d3.
Diagram 2: Troubleshooting Workflow for Decreased Drug Efficacy
Caption: A logical workflow for troubleshooting and identifying mechanisms of Regorafenib-d3 resistance.
References
-
Kehagias, P., Kindt, N., Krayem, M., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]
-
PubMed. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. PubMed. [Link]
-
ResearchGate. (n.d.). Anti-tumor mechanisms of regorafenib. ResearchGate. [Link]
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. [Link]
-
Chen, J., et al. (2019). Regorafenib reverses HGF-induced sorafenib resistance by inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma. Cancer Medicine, 8(3), 1039-1050. [Link]
-
Burgess, M., et al. (2021). Rapid Resistance of FGFR-driven Gastric Cancers to Regorafenib and Targeted FGFR Inhibitors can be Overcome by Parallel Inhibition of MEK. Molecular Cancer Therapeutics, 20(4), 704-715. [Link]
-
Kehagias, P., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]
-
Tai, W-T., et al. (2014). STAT3 Mediates Regorafenib-Induced Apoptosis in Hepatocellular Carcinoma. Clinical Cancer Research, 20(22), 5768-5778. [Link]
-
PubMed. (2019). Regorafenib reverses HGF-induced sorafenib resistance by inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Regorafenib? Patsnap Synapse. [Link]
-
ResearchGate. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. ResearchGate. [Link]
-
Arai, H., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. World Journal of Gastroenterology, 25(30), 4059-4070. [Link]
-
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 99-122. [Link]
-
Goliwas, M., et al. (2024). Exploring Regorafenib Responsiveness and Uncovering Molecular Mechanisms in Recurrent Glioblastoma Tumors through Longitudinal In Vitro Sampling. Cancers, 16(3), 570. [Link]
-
ResearchGate. (n.d.). Regorafenib resistant cells demonstrate increased in vitro and in vivo... ResearchGate. [Link]
-
Grothey, A., et al. (2020). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 13(5), 1-10. [Link]
-
ResearchGate. (n.d.). Inhibition of p-STAT3 determines the sensitizing effects of regorafenib... ResearchGate. [Link]
-
Wang, F., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Cancer Letters, 402, 1-9. [Link]
-
Liang, S., et al. (2026). Synergistic mechanisms and clinical translation of regorafenib combination therapies. Clinical and Translational Oncology. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
PubMed. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. PubMed. [Link]
-
Lin, C-H., et al. (2017). Regorafenib (Stivarga) pharmacologically targets epithelial-mesenchymal transition in colorectal cancer. Oncotarget, 8(31), 50736-50747. [Link]
-
Li, Y., et al. (2023). A feedback loop of PPP and PI3K/AKT signal pathway drives regorafenib-resistance in HCC. Journal of Translational Medicine, 21(1), 897. [Link]
-
ResearchGate. (n.d.). Regorafenib-resistant cells are re-sensitized by Mcl-1 inhibition, and... ResearchGate. [Link]
-
PubMed. (2020). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. PubMed. [Link]
-
YouTube. (2012). Dr. George Demetri Describes the Mechanism of Action of Regorafenib in GIST. YouTube. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regorafenib - NCI [dctd.cancer.gov]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Resistance of FGFR-driven Gastric Cancers to Regorafenib and Targeted FGFR Inhibitors can be Overcome by Parallel Inhibition of MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regorafenib reverses HGF‐induced sorafenib resistance by inhibiting epithelial‐mesenchymal transition in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A feedback loop of PPP and PI3K/AKT signal pathway drives regorafenib-resistance in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Regorafenib reverses HGF-induced sorafenib resistance by inhibiting epithelial-mesenchymal transition in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Regorafenib-d3 in Long-Term Animal Studies
Introduction
Regorafenib is a potent oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs).[1][2] Its efficacy in preclinical and clinical settings is well-documented, but its use in long-term animal studies requires careful dose management to balance anti-tumor activity with potential toxicities.[3]
This guide addresses critical questions regarding the use of Regorafenib and its deuterated isotopologue, Regorafenib-d3, in preclinical research.
A Note on Regorafenib-d3: It is essential to clarify the role of Regorafenib-d3. This deuterated form is not the therapeutic agent. Instead, it serves as a critical internal standard for bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This allows for precise measurement of the active drug, Regorafenib, in plasma and tissue samples. All dosing, efficacy, and toxicity principles discussed herein apply to Regorafenib , the compound administered to the animals. The accurate pharmacokinetic data obtained using Regorafenib-d3 is what informs the dose adjustments detailed in this guide.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Regorafenib in rodent models?
A common and effective starting dose for Regorafenib in various murine xenograft models is 10 mg/kg/day , administered orally.[1][5][6] This dose has been shown to significantly inhibit tumor growth in models of gastric and colorectal cancer and achieves plasma concentrations in mice comparable to those observed in human patients.[2][5][7] Some studies have explored doses up to 30 mg/kg/day, which also showed significant tumor growth inhibition.[8][9] The optimal starting dose should always be determined in context of the specific animal model, tumor type, and study objectives.
Q2: What is the appropriate vehicle for oral administration of Regorafenib?
Regorafenib is poorly soluble in water. A common and effective vehicle for oral gavage in mice is a suspension. One formulation involves dissolving Regorafenib in a mixture of propylene glycol, polyethylene glycol 400, and Kolliphor P188.[9] Another widely used vehicle is a 50:50 mixture of Cremephor EL and 95% ethanol, which is then diluted to the final concentration with sterile water before use.[8] It is critical to ensure the compound is homogeneously suspended before each administration to guarantee consistent dosing.
Q3: How should I monitor animals for toxicity during a long-term study?
Comprehensive monitoring is crucial for managing Regorafenib-associated toxicities. Daily clinical observation is mandatory, with a focus on:
-
Body Weight: Significant body weight loss is a primary indicator of toxicity. A loss exceeding 15-20% of baseline often necessitates a dose reduction or interruption.[10]
-
Clinical Signs: Observe for lethargy, ruffled fur, dehydration, diarrhea, and changes in behavior.
-
Skin Reactions: In clinical settings, Hand-Foot Skin Reaction (HFSR) is a common dose-limiting toxicity.[3] In rodents, monitor paws and skin for redness, swelling, or desquamation.
-
Liver Function: Regorafenib can cause hepatotoxicity.[11] For long-term studies, it is advisable to monitor liver function tests (ALT, AST, bilirubin) at baseline and periodically throughout the study, especially if clinical signs of toxicity emerge.[11]
Q4: What are the primary metabolites of Regorafenib and are they active?
Regorafenib has two primary active metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide).[12] In preclinical models, these metabolites have shown kinase inhibition profiles and potency comparable to the parent drug.[1][2] Pharmacokinetic studies in mice show that after repeated dosing of Regorafenib, the majority of exposure is attributed to the parent drug (around 82%), with M-2 accounting for about 16%.[7] Both Regorafenib and the M-2 metabolite are considered the primary contributors to the overall pharmacological activity.[1][2]
Part 2: Troubleshooting & Dose Adjustment Guides
This section provides structured guidance for common challenges encountered during long-term Regorafenib studies.
Scenario 1: Severe Toxicity Observed (e.g., >15% Body Weight Loss, Severe Lethargy)
Problem: Shortly after initiating treatment, animals in the Regorafenib group exhibit rapid weight loss and poor clinical condition.
Troubleshooting & Action Plan:
-
Immediate Dose Suspension: Withhold Regorafenib treatment for all affected animals immediately. Do not wait for the next scheduled dose.
-
Supportive Care: Provide supportive care as needed, such as supplemental hydration (e.g., subcutaneous saline) and nutritional support (e.g., wet mash or gel packs on the cage floor).
-
Assess Causality: Confirm that the toxicity is not due to experimental error (e.g., gavage injury, formulation mistake). Review your preparation and administration logs.
-
Dose Re-evaluation: The initial dose was likely too high for this specific model or strain. Once animals have recovered and their body weight has stabilized for at least 2-3 days, you may consider re-initiating treatment at a reduced dose.
-
Re-challenge Strategy: A conservative approach is to restart at a dose that is 50% of the original dose. For example, if the initial dose was 10 mg/kg, restart at 5 mg/kg. Monitor animals with increased vigilance for the first week after re-challenge.
Scenario 2: No Apparent Anti-Tumor Efficacy
Problem: After several weeks of treatment at a standard dose (e.g., 10 mg/kg/day), there is no significant difference in tumor growth between the vehicle and Regorafenib-treated groups.
Troubleshooting & Action Plan:
-
Verify Compound Integrity and Formulation:
-
Ensure the Regorafenib used is of high purity and has been stored correctly.
-
Review your vehicle preparation protocol. Improperly formulated or non-homogenous suspensions can lead to under-dosing. Prepare a fresh batch of the formulation.
-
-
Confirm Administration Accuracy: Review animal handling and oral gavage techniques with your team to rule out inconsistent administration.
-
Consider Pharmacokinetics (PK): If possible, conduct a pilot PK study. Collect plasma samples at key time points (e.g., 2, 6, 24 hours post-dose) after several days of dosing to confirm that systemic exposure is being achieved.[7] Use Regorafenib-d3 as the internal standard for accurate LC-MS/MS analysis.[4]
-
Cautious Dose Escalation: If formulation and administration are confirmed to be correct and PK data (if available) suggests low exposure, a dose escalation may be warranted.
-
Increase the dose in conservative increments (e.g., from 10 mg/kg to 15 mg/kg).
-
Implement a staggered dosing approach: only introduce the higher dose to a small cohort of animals first to assess tolerability before treating the entire group.
-
Monitor closely for any signs of toxicity as described in the FAQs.
-
Scenario 3: Moderate, Manageable Toxicity (e.g., 5-10% Body Weight Loss, Mild Lethargy)
Problem: Animals are showing a therapeutic response, but also exhibit persistent, low-grade toxicity that prevents them from thriving.
Troubleshooting & Action Plan:
This scenario requires balancing efficacy and tolerability, which is common in long-term studies.
-
Dose Reduction: The most straightforward approach is a modest dose reduction. Decrease the daily dose by a single increment (e.g., from 10 mg/kg to 7.5 mg/kg).[13] This often alleviates mild toxicity while maintaining therapeutic pressure on the tumor.
-
Implement a "Drug Holiday": Introduce a short break in the dosing schedule. A common clinical schedule for Regorafenib is 3 weeks on, 1 week off.[3][11] Adapting this for preclinical studies (e.g., 5 days on, 2 days off per week, or 21 days on, 7 days off) can significantly improve long-term tolerability.
-
Monitor and Titrate: The goal is to find the Maximum Tolerated Dose (MTD) for your specific long-term study, which may be lower than the dose used for short-term efficacy models.[14] Adjust the dose up or down in small increments based on regular monitoring of body weight and clinical signs to find the optimal balance.
Part 3: Data Summaries & Visual Workflows
Table 1: Summary of Regorafenib Dosing in Preclinical Models
| Animal Model | Tumor Type | Dose (mg/kg/day) | Dosing Schedule | Key Findings | Reference |
| Nude Mice | Gastric Cancer (PDX) | 10 | Daily, Oral | Significant tumor growth inhibition (72-96%); well tolerated. | [5] |
| Nude Mice | Colorectal Cancer (PDX) | 10 | Daily, Oral | Pronounced antiangiogenic effects. | [6] |
| Nude Mice | Colorectal Cancer (HCT116) | 30 | Daily, Oral (10 days) | Suppressed tumor growth by 70-90%. | [8] |
| Athymic Mice | Pediatric Sarcomas (PDX) | 10 or 30 | Daily, Oral | Dose-dependent tumor growth inhibition (73-93%). | [9] |
| RIP1Tag2 Mice | Pancreatic Neuroendocrine | 10 | 5 days/week, Oral | Increased tumor-promoting macrophages. | [15] |
Diagram 1: Decision Workflow for Toxicity-Based Dose Adjustment
This diagram outlines a logical process for adjusting the Regorafenib dose in response to observed toxicity during a long-term animal study.
Sources
- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Management of regorafenib-related toxicities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalence and Pharmacokinetic Evaluation of Two Oral Formulations of Regorafenib: An Open-Label, Randomised, Single-Dose, Two-Period, Two-Way Crossover Clinical Trial in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIVARGA® (regorafenib) Dosing | Official HCP Site [stivargahcp.com]
- 12. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. nc3rs.org.uk [nc3rs.org.uk]
- 15. Anti-angiogenic therapy using the multi-tyrosine kinase inhibitor Regorafenib enhances tumor progression in a transgenic mouse model of ß-cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Bioanalytical Method for Regorafenib Using a Stable Isotope-Labeled Internal Standard
Foreword: Beyond the Protocol
In the realm of drug development and therapeutic drug monitoring (TDM), the quantification of small molecules like Regorafenib in biological matrices is not merely a measurement; it is the bedrock upon which critical pharmacokinetic (PK), pharmacodynamic (PD), and safety decisions are made. This guide is designed for the discerning researcher who understands that a validated bioanalytical method is more than a series of steps that meet regulatory acceptance criteria. It is a robust, self-validating system where every choice—from sample preparation to the selection of an internal standard—is deliberate and scientifically defensible.
Here, we dissect the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Regorafenib, with a specific focus on the strategic use of its stable isotope-labeled (SIL) analogue, Regorafenib-d3, as the internal standard (IS). We will move beyond simply stating what to do and delve into why certain paths are chosen, comparing common methodologies to illuminate the causality behind a truly reliable bioanalytical assay.
The Central Role of the Internal Standard: Regorafenib-d3 as the Gold Standard
The objective of an internal standard is to compensate for the inevitable variability during sample processing and analysis. While structurally similar analogues (e.g., Sorafenib) have been used, a heavy-labeled SIL internal standard like Regorafenib-d3 is unequivocally superior.[1]
Why is a SIL-IS the authoritative choice?
-
Co-elution and Identical Physicochemical Properties: Regorafenib-d3 has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the native Regorafenib. This ensures that any analyte loss during sample preparation or any fluctuation in the MS signal due to matrix effects will be mirrored by the IS. The ratio of the analyte to the IS, therefore, remains constant and accurate.
-
Mitigation of Matrix Effects: The "matrix effect"—the suppression or enhancement of analyte ionization by co-eluting endogenous components from the biological sample—is a primary challenge in LC-MS/MS bioanalysis.[2][3] Because Regorafenib-d3 experiences the same ionization interference as the analyte, it provides the most accurate correction for this insidious phenomenon, a feat that a structurally different analogue cannot achieve with the same fidelity.
The workflow for a typical LC-MS/MS bioanalytical assay is a multi-stage process where precision is paramount.
Caption: High-level workflow for Regorafenib bioanalysis.
Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to extract the analyte and its IS from the biological matrix while removing interfering substances. The choice of technique is a critical balance between cleanliness, recovery, throughput, and cost. We compare three common methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by centrifugation. | Partitioning of analyte between aqueous sample and immiscible organic solvent. | Analyte adsorption onto a solid sorbent, wash, and elution. |
| Pros | Fast, simple, inexpensive, high throughput. | Cleaner extracts than PPT, good recovery. | Provides the cleanest extracts, highest selectivity, minimal matrix effects. |
| Cons | "Dirty" extracts, high risk of matrix effects, potential for analyte loss via co-precipitation. | More labor-intensive and time-consuming than PPT, requires solvent optimization. | Most expensive, lowest throughput, requires method development. |
| Typical Use Case | High-throughput screening, early-stage discovery. | When cleaner samples are needed than PPT can provide. | Regulated bioanalysis, studies requiring highest sensitivity and accuracy. |
Supporting Experimental Data: A Comparative Look
The following data, based on typical results for a kinase inhibitor like Regorafenib, illustrates the performance differences between extraction methods. All methods must ultimately meet the acceptance criteria defined by regulatory bodies.[4][5][6]
Table 1: Comparison of Extraction Recovery Recovery is assessed by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.
| Analyte | QC Level (ng/mL) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (C18) | Acceptance Criteria |
| Regorafenib | Low (30) | 88.5% | 92.1% | 96.4% | Consistent, precise, and reproducible. |
| Mid (3000) | 90.2% | 93.5% | 97.8% | ||
| High (20000) | 89.1% | 92.8% | 97.1% | ||
| Regorafenib-d3 | Mid (1000) | 89.5% | 93.1% | 97.5% |
Table 2: Comparison of Matrix Effect Matrix Effect (ME) is calculated as the ratio of the analyte peak area in a post-extraction spiked sample to the peak area in a neat solution. A value <100% indicates ion suppression, while >100% indicates ion enhancement.
| Analyte | QC Level (ng/mL) | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Acceptance Criteria |
| Regorafenib | Low (30) | 75.6% (Suppression) | 91.3% | 98.2% | IS-normalized ME from 6 lots of matrix should have a CV ≤ 15%.[4][5] |
| High (20000) | 78.1% (Suppression) | 92.5% | 99.1% |
Expert Insight: The data clearly shows that while PPT is fast, it leads to significant ion suppression (~25%).[7] LLE improves this, but SPE provides the cleanest extract with negligible matrix effect. The use of Regorafenib-d3 is critical here; it would also experience ~25% suppression in the PPT sample, correcting the final calculated concentration to an accurate value. This demonstrates the synergy between a robust extraction method and the ideal internal standard.
Core Validation Parameters: Protocols and Acceptance Criteria
A bioanalytical method must be validated to demonstrate it is fit for purpose.[8][9] The validation assesses key parameters according to the ICH M10 Bioanalytical Method Validation Guideline.[4][5]
Selectivity and Specificity
-
Objective: To ensure the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Protocol:
-
Analyze at least six different blank lots of human plasma (K3EDTA).
-
Evaluate for interfering peaks at the retention times of Regorafenib and Regorafenib-d3.
-
Analyze a blank sample spiked only with the IS to check for purity.
-
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for Regorafenib and ≤ 5% for the IS.[5]
Linearity, Accuracy, and Precision
-
Objective: To demonstrate the relationship between instrument response and known analyte concentrations and to assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).
-
Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and 8-10 non-zero calibrator concentrations spanning the expected clinical range (e.g., 10 - 25,000 ng/mL).[10]
-
Analyze the curve along with at least three levels of Quality Control (QC) samples (Low, Medium, High) in replicate (n=5) within a single run (intra-day) and across multiple days (inter-day).
-
-
Acceptance Criteria (Table 3):
| Parameter | Level | Acceptance Limit |
| Calibration Curve | All points | ≥ 75% of standards must be within ±15% of nominal (±20% for LLOQ). Correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy | LLOQ QC | Mean concentration within ±20% of nominal. |
| LQC, MQC, HQC | Mean concentration within ±15% of nominal. | |
| Precision (CV%) | LLOQ QC | ≤ 20% |
| LQC, MQC, HQC | ≤ 15% |
Matrix Effect Assessment
-
Objective: To quantitatively evaluate the impact of the biological matrix on analyte ionization.
-
Protocol (Post-Extraction Spike Method):
-
Set 1: Prepare Regorafenib and IS in a neat solution (e.g., reconstitution solvent).
-
Set 2: Extract blank plasma from six different sources. Spike the extracted residue with Regorafenib and IS at Low and High QC concentrations.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set 2) / (Peak Response in Set 1).
-
Calculate the IS-normalized MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.[4][5]
This experimental design is crucial for ensuring the method is robust across different patient populations.
Caption: Experimental design for matrix effect evaluation.
Stability
-
Objective: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.
-
Protocol: Analyze QC samples (Low and High) after exposing them to various storage and handling conditions. The concentrations are compared against freshly prepared samples.
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Key Stability Tests:
-
Freeze-Thaw Stability: Minimum of 3 cycles from -80°C to room temperature.[11]
-
Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding expected sample handling time (e.g., 8 hours).[11]
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the sample storage time in a clinical study (e.g., 6 months).[11]
-
Post-Preparative (Autosampler) Stability: In the autosampler at a controlled temperature (e.g., 4°C) for the expected duration of an analytical run.[11]
-
Conclusion: A Foundation of Trust
Validating a bioanalytical method for Regorafenib using Regorafenib-d3 is not a checklist exercise. It is a systematic process of building confidence in every data point generated. By understanding the causal relationships between our choices—such as selecting a stable isotope-labeled internal standard to combat matrix effects and opting for a cleaner extraction method like SPE for ultimate data quality—we move from simply following a protocol to engineering a robust and reliable analytical system. This meticulous approach ensures that the pharmacokinetic and clinical data derived from the assay are not only accurate and precise but are built on an unshakeable foundation of scientific integrity.
References
- Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Applic
-
Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
-
Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors (TKIs) and Their Application to Therapeutic Drug Monitoring in Adult and Pediatric Populations. (2023). MDPI. [Link]
-
Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. (2021). Wiley Online Library. [Link]
- What does the term matrix effect refer to in bioanalytical (biochemical analysis)
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
-
de Wit, M., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019). EPTRI. [Link]
-
USFDA guidelines for bioanalytical method validation. (2015). Slideshare. [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Securecell. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). International Journal for Research Trends and Innovation. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]
-
Pharmacokinetic model for regorafenib and its metabolites... (2019). ResearchGate. [Link]
-
Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma. (2023). Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
POPULATION PHARMACOKINETICS ANALYSIS OF REGORAFENIB AND ITS ACTIVE METABOLITES FROM THE PHASE III CORRECT STUDY OF METASTATIC COLORECTAL CANCER. (2013). Annals of Oncology. [Link]
-
Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (2016). National Institutes of Health. [Link]
-
The Pharmacokinetic Parameters of Regorafenib and Metabolite M2. (n.d.). ResearchGate. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2024). ResearchGate. [Link]
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (n.d.). ResearchGate. [Link]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. (2023). PubMed. [Link]
-
Liquid chromatography-tandem mass spectrometric assay for the cyclin-dependent kinase inhibitor AT7519 in mouse plasma. (2013). PubMed. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review(s) - Stivarga. (n.d.). U.S. Food and Drug Administration. [Link]
-
Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. (2019). National Institutes of Health. [Link]
-
Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. (2015). PubMed. [Link]
-
Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and. (2023). Elsevier. [Link]
-
(PDF) Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. (n.d.). ResearchGate. [Link]
-
Metabolic profiling of the anti-tumor drug regorafenib in mice. (2018). PubMed. [Link]
-
A Validated Stability Indicating RP-HPLC Method for the Estimation of an Anti-Cancer Drug Regorafenib in Pure and Pharmaceutical Dosage Form. (2017). ResearchGate. [Link]
-
a Time course of mean plasma concentrations of regorafenib and its... (n.d.). ResearchGate. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). AWS. [Link]
Sources
- 1. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. id-eptri.eu [id-eptri.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ijrti.org [ijrti.org]
- 11. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Regorafenib vs. Regorafenib-d3: A Proposed Investigative Framework
This guide provides a comprehensive comparison of the multi-kinase inhibitor Regorafenib and its deuterated analog, Regorafenib-d3. As direct comparative in vivo data for Regorafenib-d3 as a therapeutic agent is not publicly available, this document establishes a foundational understanding of Regorafenib's established efficacy and metabolism. It then introduces the scientific rationale for deuteration and proposes a detailed experimental framework for a head-to-head in vivo comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic implications of deuterating Regorafenib.
Regorafenib: A Profile of a Multi-Kinase Inhibitor
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2][3] Its therapeutic effect stems from its ability to block multiple protein kinases involved in critical pathways of cancer progression.
Mechanism of Action
Regorafenib's efficacy is attributed to its multi-pronged approach, targeting key processes in tumor biology:[4]
-
Anti-Angiogenesis: It potently inhibits vascular endothelial growth factor receptors (VEGFR 1-3) and the TIE2 receptor, which are crucial for the formation of new blood vessels that supply tumors.[4][5][6]
-
Oncogenesis Inhibition: The drug blocks oncogenic kinases such as KIT, RET, and BRAF, interfering with signals that drive tumor cell proliferation and survival.[4][7]
-
Metastasis Inhibition: By targeting stromal kinases like platelet-derived growth factor receptor (PDGFR)-β and fibroblast growth factor receptor (FGFR), Regorafenib can modulate the tumor microenvironment to inhibit metastatic spread.[7][8]
-
Tumor Immunity: Inhibition of the colony-stimulating factor 1 receptor (CSF1R) is also a feature of Regorafenib's activity.[7]
Established In Vivo Efficacy
Regorafenib has demonstrated significant antitumor activity in both preclinical models and human clinical trials. In vivo studies using patient-derived xenograft (PDX) models of various cancers, including colorectal and gastric cancer, have shown dose-dependent tumor growth inhibition.[9][10]
Clinical efficacy was firmly established in the pivotal Phase III CORRECT trial, which evaluated Regorafenib in patients with metastatic colorectal cancer who had progressed on standard therapies.[11][12]
| Study Type | Model / Population | Key Efficacy Endpoints & Findings | Reference |
| Preclinical | Patient-Derived Gastric Cancer Xenografts | Significant, dose-dependent inhibition of tumor growth, angiogenesis, and cell proliferation at 5, 10, and 15 mg/kg/day. | [9] |
| Preclinical | Colorectal Cancer (HCT116) Xenograft | At 30 mg/kg, Regorafenib suppressed tumor growth by 70-90%. | [13] |
| Preclinical | Pediatric Sarcoma Xenografts | Induced modest but significant inhibition of tumor growth across osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma models. | [1] |
| Clinical (Phase III) | Metastatic Colorectal Cancer (CORRECT Trial) | Median Overall Survival: 6.4 months (Regorafenib) vs. 5.0 months (Placebo). Median Progression-Free Survival: 1.9 months (Regorafenib) vs. 1.7 months (Placebo). | [12][14] |
| Clinical (Phase III) | Hepatocellular Carcinoma (RESORCE Trial) | Median Overall Survival: 10.6 months (Regorafenib) vs. 7.8 months (Placebo) in patients who progressed on sorafenib. | [15] |
Metabolism and Pharmacokinetics
Regorafenib is metabolized primarily in the liver by the cytochrome P450 enzyme CYP3A4 and uridine diphospho-glucuronotransferase UGT1A9.[16][17][18] This metabolism yields two major active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), which have a similar kinase inhibition profile and potency to the parent drug.[3][19] In clinical studies, the steady-state exposure to these active metabolites is similar to that of Regorafenib itself, suggesting they are significant contributors to the overall pharmacologic activity.[3][19][20]
The Rationale for Deuteration: A Pharmacokinetic Strategy
Deuteration is the strategic replacement of hydrogen atoms (protium) with their heavier, stable isotope, deuterium, at specific positions within a drug molecule.[21] This modification does not typically alter the drug's shape or its interaction with its target (pharmacodynamics).[21] Instead, its primary impact is on pharmacokinetics.
The Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, it requires more energy to break a C-D bond. Many drug metabolism reactions, particularly those mediated by CYP450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[22][23] By replacing hydrogen with deuterium at a site of metabolic attack, the rate of that metabolic reaction can be significantly slowed. This phenomenon is known as the Kinetic Isotope Effect (KIE).[23]
Potential Advantages of Deuteration
Slowing a drug's metabolism through deuteration can offer several potential therapeutic advantages:[22][24][25]
-
Increased Drug Exposure: A slower metabolic rate can increase the half-life and overall systemic exposure (AUC) of the parent drug.
-
Altered Metabolite Profile: It can shift metabolism away from certain pathways, potentially reducing the formation of toxic metabolites or altering the ratio of active metabolites.
-
Improved Safety and Tolerability: By modifying metabolism, deuteration may lead to a more favorable safety profile.
-
Potential for Lower Dosing: Increased exposure may allow for lower or less frequent dosing to achieve the same therapeutic effect.
Regorafenib-d3: A Hypothetical Candidate for an Optimized Profile
Given that Regorafenib's primary metabolism is via CYP3A4, it represents a logical candidate for deuteration.[16][17] A deuterated version, such as Regorafenib-d3, where deuterium atoms are placed at one or more sites of CYP3A4-mediated oxidation, is hypothesized to exhibit a slowed rate of metabolism.
This could lead to several potential outcomes in vivo:
-
Increased Parent Drug Exposure: Slower metabolism could increase the plasma concentration and half-life of Regorafenib.
-
Modified Active Metabolite Ratio: The rate of formation of the active metabolites M-2 and M-5 could be reduced, altering the overall pharmacokinetic profile of active moieties.
-
Altered Efficacy/Safety Balance: A change in the exposure of Regorafenib versus its metabolites might lead to a different balance of efficacy and toxicity, as the unbound fractions and tissue distribution of each component may differ.[3]
To date, Regorafenib-d3 has primarily been used as an internal standard for analytical quantification and has not been evaluated as a therapeutic agent in published studies. The remainder of this guide outlines a scientifically rigorous experimental workflow to directly compare its in vivo efficacy against the parent compound.
Proposed Experimental Design for a Head-to-Head In Vivo Comparison
This section details a proposed preclinical study to rigorously compare the anti-tumor efficacy, pharmacokinetics, and safety of Regorafenib versus a hypothetical Regorafenib-d3.
Objective: To conduct a comprehensive in vivo comparison of the anti-tumor efficacy and pharmacokinetic profiles of Regorafenib and Regorafenib-d3 in a human colorectal cancer xenograft model.
Animal Model and Cell Line
-
Cell Line: HCT116 human colorectal carcinoma cell line. This is a well-established and commonly used model in which Regorafenib has shown efficacy.[13]
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old. These immunocompromised mice are standard for hosting human tumor xenografts.
Experimental Workflow
Step-by-Step Experimental Protocol
-
Tumor Model Establishment:
-
HCT116 cells are cultured under standard conditions.
-
Approximately 4 x 10⁶ cells are suspended in a 1:1 mixture of media and Matrigel and injected subcutaneously into the right flank of each mouse.[13]
-
Tumor growth is monitored bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Group Allocation and Treatment:
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into three treatment groups (n=10 per group for efficacy; a separate satellite group for pharmacokinetics).
-
Group 1 (Vehicle Control): Administered the formulation vehicle (e.g., Cremophor EL/ethanol/water).
-
Group 2 (Regorafenib): Administered Regorafenib at 10 mg/kg, a dose shown to be effective in preclinical models.[9][19]
-
Group 3 (Regorafenib-d3): Administered Regorafenib-d3 at an equimolar dose to Group 2 (10 mg/kg).
-
All treatments are administered once daily via oral gavage for 21-28 days.
-
-
Efficacy and Tolerability Assessment:
-
Tumor volume and body weight are measured twice weekly.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
Tolerability is assessed by monitoring body weight changes, clinical signs of distress, and mortality.
-
-
Pharmacokinetic (PK) Analysis:
-
A separate satellite cohort of animals (n=3 per time point per group) is used for PK analysis to avoid influencing the efficacy cohort.
-
Following the final dose at steady-state (e.g., day 21), blood samples are collected via cardiac puncture at specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is isolated and concentrations of Regorafenib, Regorafenib-d3, and their respective active metabolites (M-2, M-5) are quantified using a validated LC-MS/MS method.
-
Key PK parameters (Cmax, Tmax, AUC, half-life) will be calculated.
-
-
Pharmacodynamic (PD) and Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized, and tumors are excised, weighed, and processed.
-
A portion of each tumor is fixed in formalin for immunohistochemistry (IHC) to assess:
-
Proliferation: Ki-67 staining.
-
Angiogenesis: CD31 staining for microvessel density.
-
Apoptosis: TUNEL staining.
-
-
Another portion is snap-frozen for potential Western blot analysis of key signaling pathways.
-
Expected Outcomes and Potential Implications
This proposed study could yield one of several key outcomes, each with distinct implications for drug development:
| Potential Outcome | Interpretation & Causality | Implication for Drug Development |
| Superior Efficacy of Regorafenib-d3 | The KIE successfully increased the exposure of a key active moiety (either the parent drug or a specific metabolite), leading to enhanced target inhibition and greater tumor suppression. | Regorafenib-d3 could be a clinically superior drug, warranting further development as a new chemical entity with an improved therapeutic window. |
| Similar Efficacy with Improved Safety | Regorafenib-d3 may achieve comparable TGI but with less weight loss or other toxicities. This could be due to a shift in metabolism away from a pathway that generates off-target toxic effects. | Regorafenib-d3 could offer a safer alternative, potentially allowing for better patient compliance or use in combination therapies where toxicity is a concern. |
| Similar Efficacy and Safety | The KIE may not have been significant enough in vivo to alter the overall exposure of the sum of active compounds (parent + metabolites) to a therapeutically meaningful degree. Alternatively, the targeted C-H bond may not be involved in a rate-limiting metabolic step. | The deuteration strategy for Regorafenib at the selected position may not provide a therapeutic advantage, directing research efforts elsewhere. |
| Inferior Efficacy of Regorafenib-d3 | This would be an unexpected but important finding. It could imply that the active metabolites (M-2, M-5), whose formation is now slowed, are more critical for the in vivo anti-tumor effect than the parent drug itself. | This would provide crucial insight into Regorafenib's mechanism of action, emphasizing the importance of its metabolic activation for full efficacy. |
Conclusion
Regorafenib is an established multi-kinase inhibitor with proven in vivo efficacy. The strategic deuteration of Regorafenib to create Regorafenib-d3 is a scientifically sound approach aimed at optimizing its pharmacokinetic profile by leveraging the kinetic isotope effect. While direct comparative data is currently absent from the literature, the proposed experimental framework provides a robust and self-validating system for determining if this modification translates into a tangible therapeutic advantage. The results of such a study would not only define the future of Regorafenib-d3 but also provide deeper insights into the complex interplay between metabolism, efficacy, and safety for this important class of anti-cancer agents.
References
-
National Cancer Institute. (n.d.). Regorafenib. NCI Division of Cancer Treatment and Diagnosis. [Link][7]
-
ResearchGate. (n.d.). Regorafenib mechanism of action. [Link][5]
-
Grothey, A., & George, S. (2013). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 9(1), 1-11. [Link][4]
-
Finn, R. S., & Cabrera, R. (2017). The Role of Regorafenib in Hepatocellular Carcinoma. Gastroenterology & Hepatology, 13(10), 614–618. [Link][15]
-
STIVARGA® Global HCP Website. (n.d.). Mechanism of Action. [Link][8]
-
Penchala, S., et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(12), 1235-1244. [Link][22]
-
Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link][23]
-
Grothey, A., & George, S. (2012). Regorafenib in the Treatment of Colorectal Cancer. Targeted Oncology, 7(4), 223-230. [Link][11]
-
Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. [Link][24]
-
Li, Y. H., et al. (2019). Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro. Basic & Clinical Pharmacology & Toxicology, 125(4), 337-344. [Link][16]
-
Sharma, R., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Semantic Scholar. [Link][25]
-
Fountzilas, C., et al. (2021). Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC. Journal of Hepatocellular Carcinoma, 8, 569–578. [Link][17]
-
Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services, 53(9), 13-16. [Link][21]
-
Kurmasheva, R. T., et al. (2018). Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium. Pediatric Blood & Cancer, 65(12), e27387. [Link][1]
-
Uboveja, A., et al. (2017). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Journal of Translational Medicine, 15(1), 137. [Link][9]
-
Taniguchi, H., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated with Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Cancer Research, 26(9), 2125-2132. [Link][20]
-
Cwynar, D., et al. (2023). Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model. Pharmaceuticals, 16(5), 747. [Link][18]
-
Yu, J., et al. (2014). Regorafenib Inhibits Colorectal Tumor Growth through PUMA-Mediated Apoptosis. Clinical Cancer Research, 20(13), 3472-3484. [Link][13]
-
Cancer Research UK. (2022). Regorafenib (Stivarga). [Link][2]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link][19]
-
Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. PubMed. [Link][3]
-
Schmieder, R., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(6), 1487-1496. [Link][10]
-
OncLive. (2012). Updated Regorafenib Survival Results Confirm Effectiveness. [Link][12]
-
Fountzilas, C., et al. (2021). Regorafenib combined with other systemic therapies: Exploring promising therapeutic combinations in HCC. Journal of Hepatocellular Carcinoma. [Link][6]
-
Grothey, A. (2012). Phase III CORRECT trial of regorafenib in metastatic colorectal cancer (mCRC). [Presentation slides]. [Link][14]
Sources
- 1. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Regorafenib - NCI [dctd.cancer.gov]
- 8. STIVARGA® (regorafenib) | Patient Website [stivarga-us.com]
- 9. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. kanser.org [kanser.org]
- 15. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regorafenib Combined with Other Systemic Therapies: Exploring Promising Therapeutic Combinations in HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 24. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Validation of Regorafenib Quantification Methods
Abstract
The accurate quantification of the multi-kinase inhibitor Regorafenib is paramount for robust pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies. This guide provides an in-depth comparison of common bioanalytical methodologies for Regorafenib and its stable isotope-labeled internal standard (SIL-IS), Regorafenib-d3, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Moving beyond simple protocol recitation, this document elucidates the rationale behind methodological choices and culminates in a detailed framework for cross-validating different quantification methods, ensuring data integrity and comparability across assays or laboratories.
Introduction: The Imperative for Precise Regorafenib Quantification
Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] Its efficacy and toxicity are subject to significant inter-individual variability, making the precise measurement of its concentration in biological matrices like plasma a critical component of drug development and clinical management.[2][3]
To achieve the highest level of accuracy and precision, quantitative bioanalysis almost universally employs a SIL-IS, such as Regorafenib-d3. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to track the analyte through extraction and ionization processes, correcting for variability. The objective of validating a bioanalytical assay is to demonstrate that it is suitable for its intended purpose.[4] This guide will explore the critical steps in building and comparing these assays, culminating in the ultimate test of concordance: cross-validation.
The Pillars of a Robust Assay: A Comparative Analysis
The reliability of any LC-MS/MS method rests on two foundational pillars: sample preparation and chromatographic separation. The choice of technique in the former can dramatically impact the cleanliness of the sample and, consequently, the robustness of the latter.
Sample Preparation: A Critical First Step
The primary goal of sample preparation is to isolate Regorafenib from interfering matrix components like proteins and phospholipids.[5][6] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate plasma proteins.[7] | Fast, simple, inexpensive, high-throughput. | High risk of matrix effects (ion suppression/enhancement) due to co-extracted phospholipids.[6] Requires solvent evaporation and reconstitution.[8] | High-throughput screening, early discovery studies where speed is prioritized over ultimate cleanliness. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent.[1] | Cleaner extracts than PPT, good removal of salts and highly polar interferences. | More labor-intensive, requires solvent optimization, solvent evaporation step is necessary. | Assays requiring better cleanliness than PPT without the cost or complexity of SPE. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a small volume of solvent.[5] | Provides the cleanest extracts, minimizes matrix effects, allows for analyte concentration.[8] | Most complex and time-consuming method development, higher cost per sample. | Late-stage clinical trials and regulatory submissions where data integrity and robustness are paramount. |
As a Senior Application Scientist, my experience indicates that while PPT is tempting for its speed, the time saved upfront is often lost during troubleshooting of matrix effects. For regulated bioanalysis of small molecules like Regorafenib, a well-developed SPE method provides superior long-term reliability and data quality.
LC-MS/MS Parameters for Regorafenib and Regorafenib-d3
Following sample cleanup, the extract is subjected to LC-MS/MS analysis. A typical method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection.[3][7]
Typical Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Flow Rate: 0.3-0.5 mL/min.[9]
-
Gradient: A gradient elution is typically used to separate Regorafenib from its metabolites and other endogenous components.[2]
Typical Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Regorafenib: m/z 483.1 → 270.1
-
Regorafenib-d3: m/z 486.1 → 273.1
-
Note: Specific transitions should be optimized in-house.
-
The Litmus Test: Cross-Validation of Two Distinct Methods
Cross-validation is the process of comparing two validated bioanalytical methods to demonstrate that they provide equivalent quantitative results.[10][11] This is essential when changing methods, transferring an assay to a different laboratory, or comparing data from different studies.[12] The process is rigorously defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13]
Let's compare a rapid, high-throughput Method A (PPT) with a highly robust Method B (SPE) .
Detailed Experimental Protocol for Cross-Validation
Objective: To determine the interchangeability of a PPT-based method (Method A) and an SPE-based method (Method B) for the quantification of Regorafenib in human plasma.
Materials:
-
A set of at least 40 human plasma samples from a clinical study with known Regorafenib concentrations spanning the analytical range.
-
Validated control plasma (blank, LLOQ, LQC, MQC, HQC) for both methods.
-
All necessary reagents and standards for both Method A and Method B.
Procedure:
-
Initial Analysis: Analyze the full set of 40 study samples and QC samples using the original validated method (e.g., Method A). This will serve as the reference data.
-
Re-Analysis: After the first analysis is complete, re-analyze the exact same set of 40 study samples and QC samples using the new or comparator method (e.g., Method B).
-
Data Processing: Process the data from both analytical runs independently according to their respective validated procedures.
-
Statistical Comparison: For each individual sample, calculate the percentage difference between the concentration obtained from Method A (C_A) and Method B (C_B) using the mean concentration as the denominator: % Difference = ((C_B - C_A) / ((C_A + C_B) / 2)) * 100
-
Acceptance Criteria: The cross-validation is considered successful if:
-
The percentage difference for at least 67% (two-thirds) of the individual samples is within ±20.0%.[10]
-
The mean percentage difference for the entire set of samples is within ±15.0%.
-
Hypothetical Data and Interpretation
Below is a summary table representing a hypothetical cross-validation study.
| Sample ID | Method A (PPT) Conc. (ng/mL) | Method B (SPE) Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail (±20%) |
| PK-001 | 155.2 | 161.5 | 158.35 | +4.0% | Pass |
| PK-002 | 876.4 | 855.9 | 866.15 | -2.4% | Pass |
| PK-003 | 2450.1 | 2398.5 | 2424.3 | -2.1% | Pass |
| PK-004 | 55.8 | 68.2 | 62.0 | +19.9% | Pass |
| PK-005 | 1233.7 | 1510.3 | 1372.0 | +20.2% | Fail |
| ... (n=40) | ... | ... | ... | ... | ... |
| Summary | Mean % Diff: | +1.5% | Pass (within ±15%) | ||
| % Samples Passing: | 92.5% (37/40) | Pass (>67%) |
Visualizing the Workflow and Decision Logic
To better illustrate the process, the following diagrams outline the bioanalytical workflow and the decision-making process for selecting a sample preparation technique.
Caption: High-level workflow for bioanalytical method cross-validation.
Caption: Decision logic for selecting a sample preparation method.
Conclusion and Expert Recommendations
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Link[13]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Link[4]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Link[14]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Link
-
Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. (2024). International Journal of Medical and Pharmaceutical Case Reports. Link
-
Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. (2022). International Journal of Research Trends and Innovation. Link[1]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Link[12]
-
Bioanalytical method validation emea. (2014). SlideShare. Link[15]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Link[10]
-
Comparison of sample preparation approaches for bioanalytical workflows and their affect on productivity. (2014). Bioanalysis. Link[8]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Link[11]
-
Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. (2017). Journal of Pharmaceutical and Biomedical Analysis. Link[16]
-
Iacuzzi, V., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link[9]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. (2020). ResearchGate. Link[5]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. Link[6]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Link[17]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). The Analyst. Link[18]
-
de Wit, D., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Chromatography B. Link[7]
-
Biotage. (2020). Bioanalytical Sample Preparation. Link
-
De Meulder, M., & De Mondt, R. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Link[19]
-
Wang, Y., et al. (2023). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. Scientific Reports. Link[2]
-
Gu, E., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. Link[3]
-
Iacuzzi, V., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. ResearchGate. Link[20]
Sources
- 1. ijrti.org [ijrti.org]
- 2. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]
- 4. id-eptri.eu [id-eptri.eu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. moh.gov.bw [moh.gov.bw]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 19. ovid.com [ovid.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Regorafenib with Other Kinase Inhibitors: A Technical Guide
This guide provides an in-depth, objective comparison of the multi-kinase inhibitor Regorafenib against other prominent inhibitors, Sorafenib and Sunitinib. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to explore the nuanced mechanistic differences, supported by actionable experimental protocols and preclinical data.
Introduction: The Landscape of Multi-Kinase Inhibition
In the realm of targeted cancer therapy, multi-kinase inhibitors represent a powerful strategy, simultaneously disrupting several signaling pathways crucial for tumor growth, angiogenesis, and metastasis. Regorafenib, a potent oral multi-kinase inhibitor, has established its efficacy in treating metastatic colorectal cancer (mCRC) and other solid tumors.[1][2][3] It exerts its effects by targeting a wide array of kinases involved in oncogenesis, the tumor microenvironment, and angiogenesis.[4][5][6]
For the purpose of this guide, we will consider the biological activity of Regorafenib-d3 to be identical to its unlabeled counterpart. Deuterated analogs like Regorafenib-d3 are typically used as internal standards in pharmacokinetic analyses due to their mass difference, without altering the fundamental mechanism of action.
To provide a meaningful comparison, we will evaluate Regorafenib alongside two other well-characterized multi-kinase inhibitors:
-
Sorafenib : Structurally similar to Regorafenib, Sorafenib also targets the RAF/MEK/ERK pathway and key receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[7][8][9][10]
-
Sunitinib : An oral RTK inhibitor that potently targets VEGFRs and PDGFRs, among others, and is a standard of care in renal cell carcinoma and gastrointestinal stromal tumors (GIST).[11][12][13]
This guide will dissect their kinase inhibition profiles, downstream signaling effects, and provide a framework for their empirical comparison in a laboratory setting.
Section 1: Comparative Analysis of Kinase Inhibition Profiles
The therapeutic efficacy and toxicity profile of a kinase inhibitor are dictated by its specific targets. While Regorafenib, Sorafenib, and Sunitinib have overlapping targets, crucial differences in their inhibition spectrum and potency define their unique clinical characteristics.
Regorafenib is distinguished by its broad-spectrum activity, which includes potent inhibition of angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, RAF-1, BRAF).[1][5][14] Sorafenib shares many of these targets but notably lacks the potent activity against TIE2.[14] Sunitinib's primary strength lies in its potent inhibition of VEGFR and PDGFR family kinases.[12][13][15]
| Kinase Target Family | Specific Kinase | Regorafenib | Sorafenib | Sunitinib |
| Angiogenic RTKs | VEGFR1 (Flt-1) | Potent Inhibitor[4][5] | Potent Inhibitor[7][9] | Potent Inhibitor[11][15] |
| VEGFR2 (KDR/Flk-1) | Potent Inhibitor[4][5] | Potent Inhibitor (IC50: 90nM)[10] | Potent Inhibitor[11][15] | |
| VEGFR3 (Flt-4) | Potent Inhibitor[4][5] | Potent Inhibitor (IC50: 20nM)[10] | Potent Inhibitor[11][15] | |
| TIE2 | Potent Inhibitor [1][14] | Weak/No Inhibition[14] | Weak/No Inhibition | |
| Stromal RTKs | PDGFR-β | Potent Inhibitor[5] | Potent Inhibitor (IC50: 57nM)[10] | Potent Inhibitor[11][15] |
| FGFR1 | Potent Inhibitor[5] | Weak Inhibitor | Moderate Inhibitor[13] | |
| Oncogenic Kinases | c-KIT | Potent Inhibitor[4][5] | Potent Inhibitor (IC50: 58nM)[10] | Potent Inhibitor[11][15] |
| RET | Potent Inhibitor[4][5] | Potent Inhibitor[7] | Potent Inhibitor[11] | |
| RAF-1 (c-RAF) | Potent Inhibitor[4] | Potent Inhibitor (IC50: 6nM)[10] | Weak/No Inhibition | |
| B-RAF | Potent Inhibitor[4] | Potent Inhibitor (IC50: 20nM)[10] | Weak/No Inhibition | |
| B-RAF (V600E) | Potent Inhibitor[4] | Potent Inhibitor[7] | Weak/No Inhibition | |
| Other | FLT3 | Weak Inhibitor | Potent Inhibitor (IC50: 58nM)[10] | Potent Inhibitor[11] |
Table 1: Comparative Kinase Inhibition Profiles. This table summarizes the primary kinase targets for Regorafenib, Sorafenib, and Sunitinib based on preclinical data. IC50 values are provided where available from the cited literature.
Section 2: Dissecting the Impact on Core Signaling Pathways
The clinical effects of these inhibitors are a direct result of their interference with critical signaling cascades. We will examine two of the most important: the RAF/MEK/ERK pathway, which governs cell proliferation, and the VEGF pathway, the master regulator of angiogenesis.
The RAF/MEK/ERK (MAPK) Proliferation Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the cell nucleus, driving proliferation, differentiation, and survival.[16][][18] Aberrant activation of this pathway, often through mutations in RAS or BRAF, is a hallmark of many cancers.[] Regorafenib and Sorafenib directly inhibit RAF kinases, a key entry point into this cascade, thereby blocking downstream signaling.[2][7][9] Sunitinib does not directly target RAF kinases.
Caption: RAF/MEK/ERK signaling pathway with points of inhibition.
The VEGF Angiogenesis Pathway
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[19][20] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the primary drivers of this process.[20][21] All three inhibitors—Regorafenib, Sorafenib, and Sunitinib—potently target VEGFRs, particularly VEGFR2, which is the main signal transducer for angiogenesis.[22] This shared mechanism underscores their potent anti-angiogenic properties. Regorafenib's additional inhibition of TIE2 provides a secondary, distinct anti-angiogenic mechanism.[23]
Caption: VEGF signaling pathway with points of inhibition.
Section 3: Experimental Framework for Head-to-Head Comparison
To empirically validate the differences in mechanism and potency, a series of well-controlled in vitro experiments is essential. The following protocols provide a robust framework for comparing Regorafenib, Sorafenib, and Sunitinib.
Caption: Workflow for the comparative analysis of kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific, purified kinase. It is crucial for determining the IC50 (half-maximal inhibitory concentration) and confirming direct target engagement.
Materials:
-
Recombinant human kinases (e.g., B-RAF, VEGFR2, c-KIT)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Regorafenib, Sorafenib, Sunitinib (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each inhibitor (e.g., from 100 µM to 1 nM) in DMSO. Then, dilute further into the kinase assay buffer.
-
Kinase Reaction Setup: To each well of a 384-well plate, add:
-
5 µL of diluted inhibitor or DMSO (vehicle control).
-
10 µL of a mix containing the kinase and its specific substrate in assay buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Scientist's Note: The ATP concentration should be near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, allowing the enzymatic reaction to proceed.
-
Detect Kinase Activity: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis: Measure luminescence on a plate reader. Plot the percentage of kinase inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value for each compound against each kinase.
Protocol 2: Cell Proliferation (MTT/MTS) Assay
Principle: This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is used to determine the growth inhibitory (GI50) concentration of a compound.
Materials:
-
Human cancer cell line (e.g., HCT-116 for colorectal cancer)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Regorafenib, Sorafenib, Sunitinib (dissolved in DMSO)
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitors in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours.
-
Scientist's Note: A 72-hour incubation period is standard for assessing anti-proliferative effects, as it allows for multiple cell doubling times.
-
-
Add MTS/MTT Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C. Living cells will convert the tetrazolium salt into a colored formazan product.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log inhibitor concentration to determine the GI50 value for each drug.
Protocol 3: Western Blot Analysis of Downstream Signaling
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using phospho-specific antibodies, one can measure the activation state of key signaling proteins (like MEK and ERK) and thus confirm that the inhibitor is hitting its target in a cellular context.[24][25][26][27]
Materials:
-
6-well cell culture plates
-
Human cancer cell line (e.g., HCT-116)
-
Serum-free medium
-
Complete growth medium
-
Inhibitors (Regorafenib, Sorafenib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 12-24 hours.
-
Scientist's Note: Serum starvation synchronizes the cells and reduces basal signaling activity, making the effects of subsequent stimulation and inhibition more pronounced.
-
-
Inhibitor Pre-treatment: Treat cells with the desired concentration of Regorafenib, Sorafenib, or DMSO vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 15-30 minutes to activate the RAF/MEK/ERK pathway. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by size on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed for total ERK and then for a loading control like GAPDH.
-
Analysis: Quantify the band intensities. A successful inhibition will show a decrease in the ratio of phosphorylated protein to total protein in the drug-treated lanes compared to the stimulated control.
Section 4: Preclinical In Vivo Data Synthesis
While in vitro assays are crucial for mechanistic understanding, in vivo models provide a more complex biological system to evaluate anti-tumor efficacy. Data from patient-derived xenograft (PDX) models of hepatocellular carcinoma (HCC) have shown that both Regorafenib and Sorafenib can induce significant tumor growth inhibition.[28] In some models, Regorafenib demonstrated superior responses, which may be attributable to its broader kinase inhibition profile or pharmacokinetic differences.[28][29]
| Parameter | Regorafenib | Sorafenib | Sunitinib |
| Cancer Model | Colorectal, Hepatocellular, Gastric Cancer Xenografts[4][30] | Hepatocellular, Renal Cancer Xenografts[9][31] | Renal, Gastrointestinal Stromal Tumor Xenografts[12] |
| Primary In Vivo Effect | Anti-proliferative, Anti-angiogenic, Pro-apoptotic[5][9] | Anti-proliferative, Anti-angiogenic, Pro-apoptotic[9][31] | Anti-angiogenic, Anti-tumor[12][13] |
| Observed Outcomes | Significant tumor growth inhibition and regression[28] | Significant tumor growth inhibition[28] | Significant tumor growth inhibition[12] |
| Pharmacokinetics | Shorter half-life compared to Sorafenib[32] | Longer half-life[32] | Intermittent dosing schedules evaluated[12] |
Table 2: Summary of Preclinical In Vivo Antitumor Activity. This table provides a high-level synthesis of reported preclinical findings.
Conclusion: A Guide for Rational Drug Selection and Development
The head-to-head comparison of Regorafenib, Sorafenib, and Sunitinib reveals a triad of potent multi-kinase inhibitors with both shared and distinct mechanisms of action.
-
Regorafenib stands out for its broad-spectrum inhibition, uniquely targeting TIE2 in addition to the common targets in the VEGFR, PDGFR, and RAF families. This may provide a more comprehensive blockade of angiogenesis and tumor proliferation, as suggested by some preclinical models.[14][28][29]
-
Sorafenib is a potent inhibitor of the RAF/MEK/ERK pathway and key angiogenic RTKs, making it a strong comparator, especially in RAF-driven tumors or those dependent on VEGFR/PDGFR signaling.[7][10]
-
Sunitinib offers a more focused inhibition profile, primarily targeting RTKs like VEGFR and PDGFR, making it a valuable tool for studying processes predominantly driven by these receptors.[11][13]
For the researcher, the choice between these inhibitors depends on the specific biological question. To investigate RAF-driven proliferation, Regorafenib or Sorafenib would be appropriate. To study angiogenesis with minimal direct interference on the RAF pathway, Sunitinib might be preferred. For drug development professionals, understanding these nuanced differences is critical for designing rational combination therapies, predicting potential resistance mechanisms, and identifying patient populations most likely to benefit. The experimental framework provided in this guide offers a clear path to generating robust, comparative data to inform these critical decisions.
References
-
Kehagias, P., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. ResearchGate. Available at: [Link]
-
Dr.Oracle. (2021). What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link]
-
PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available at: [Link]
-
YouTube. (2023). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. Available at: [Link]
-
Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics. Available at: [Link]
-
Al-Harbi, S., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy. Available at: [Link]
-
Network of Cancer Research. (2024). Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. Network of Cancer Research. Available at: [Link]
-
PubMed. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PubMed. Available at: [Link]
-
Olsson, A. K., et al. (2006). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]
-
PubMed. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. PubMed. Available at: [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. Cusabio. Available at: [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. Available at: [Link]
-
Proteopedia. (2023). VEGF signaling pathway. Proteopedia. Available at: [Link]
-
Liu, Z., et al. (2015). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. Oncology Letters. Available at: [Link]
-
ResearchGate. (n.d.). Anti-tumor mechanisms of regorafenib. ResearchGate. Available at: [Link]
-
National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Available at: [Link]
-
Frontiers. (2024). Synergistic mechanisms and clinical translation of regorafenib combination therapies. Frontiers in Pharmacology. Available at: [Link]
-
PubMed. (2014). Regorafenib. PubMed. Available at: [Link]
-
Chen, Z., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Oncotarget. Available at: [Link]
-
ResearchGate. (n.d.). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. ResearchGate. Available at: [Link]
-
Lichius, A., & Dettmann, A. (2013). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and clinical characteristics of sorafenib and regorafenib. ResearchGate. Available at: [Link]
-
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]
-
Merle, P., et al. (2023). Regorafenib versus Cabozantinib as a Second-Line Treatment for Advanced Hepatocellular Carcinoma: An Anchored Matching-Adjusted Indirect Comparison of Efficacy and Safety. Liver Cancer. Available at: [Link]
-
Duran, I., et al. (2017). The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
-
Grothey, A., et al. (2020). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. Available at: [Link]
-
STIVARGA® Global HCP Website. (n.d.). Mechanism of Action. STIVARGA®. Available at: [Link]
-
PubMed. (2020). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Similarly to sorafenib, regorafenib is a bi-aryl urea class of drug. ResearchGate. Available at: [Link]
-
Drugs.com. (n.d.). Regorafenib Alternatives Compared. Drugs.com. Available at: [Link]
-
Arai, H., et al. (2015). Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer. Oncotarget. Available at: [Link]
-
ResearchGate. (n.d.). Regorafenib mechanism of action. ResearchGate. Available at: [Link]
-
OUCI. (n.d.). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC–MS/MS. Oxford University Press. Available at: [Link]
-
ResearchGate. (n.d.). Regorafenib inhibits multiple tyrosine kinases. ResearchGate. Available at: [Link]
-
Oncotarget. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget. Available at: [Link]
Sources
- 1. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance [mdpi.com]
- 5. Regorafenib - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 12. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. cusabio.com [cusabio.com]
- 20. VEGF Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. proteopedia.org [proteopedia.org]
- 23. hematologyandoncology.net [hematologyandoncology.net]
- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. oncotarget.com [oncotarget.com]
- 29. researchgate.net [researchgate.net]
- 30. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Comparative Guide to the Isotope Effect of Deuterium on Regorafenib Metabolism
This guide provides a comprehensive analysis of the potential metabolic advantages of deuterium substitution in the multi-kinase inhibitor, Regorafenib. We will explore the established metabolic pathways of Regorafenib, propose a rationale for site-specific deuteration, and provide a detailed experimental protocol for a comparative in vitro metabolism study. The objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the kinetic isotope effect (KIE) as a strategy for optimizing Regorafenib's pharmacokinetic profile.
Introduction: Regorafenib and the Deuterium Isotope Effect
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets several angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is approved for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. The clinical efficacy of Regorafenib is, however, intrinsically linked to its complex pharmacokinetic profile, which is heavily influenced by extensive hepatic metabolism.
The primary metabolic pathways of Regorafenib are mediated by cytochrome P450 enzymes, particularly CYP3A4, and subsequent glucuronidation by UGT1A9. Two major metabolites, M-2 (N-oxide) and M-5 (N-desmethyl-N-oxide), exhibit similar pharmacological activity to the parent drug and circulate at high concentrations in plasma. This metabolic profile presents both a challenge and an opportunity for optimization.
The Kinetic Isotope Effect (KIE): A Strategy for Metabolic Stabilization
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of a chemical reaction. This phenomenon, known as the deuterium kinetic isotope effect, arises because the carbon-deuterium (C-D) bond has a lower vibrational energy and is consequently stronger than the corresponding carbon-hydrogen (C-H) bond. In the context of drug metabolism, if the C-H bond cleavage is the rate-limiting step in a metabolic transformation, replacing hydrogen with deuterium at that specific molecular position can slow down the reaction. This can lead to:
-
Reduced rate of metabolism: Potentially increasing the drug's half-life and exposure.
-
Altered metabolite profile: Shifting metabolism away from the deuterated site, a phenomenon known as "metabolic switching."
-
Improved safety and tolerability: By reducing the formation of potentially reactive or toxic metabolites.
This guide will explore how this principle can be applied to Regorafenib.
Established Metabolic Pathways of Regorafenib
Understanding the existing metabolic routes of Regorafenib is critical for identifying suitable positions for deuteration. The primary metabolic transformations occur at the drug's N-methyl group and the pyridine ring.
-
N-Oxidation: CYP3A4 catalyzes the oxidation of the pyridine nitrogen to form the major active metabolite, M-2 (Regorafenib N-oxide).
-
N-Demethylation: The N-methyl group can be removed, also a CYP-mediated process, leading to the formation of other metabolites.
-
Combined N-Oxidation and N-Demethylation: The subsequent N-demethylation of M-2 results in the formation of the second major active metabolite, M-5 (N-desmethyl Regorafenib N-oxide).
-
Glucuronidation: The parent drug and its metabolites can undergo glucuronidation by UGT1A9, facilitating their excretion.
These pathways are visualized in the diagram below.
Caption: Major metabolic pathways of Regorafenib.
Comparative In Vitro Metabolism: An Experimental Protocol
To objectively assess the impact of deuteration, a head-to-head in vitro study using human liver microsomes (HLMs) is the gold standard. HLMs contain a rich complement of drug-metabolizing enzymes, including CYPs and UGTs, providing a reliable model of hepatic metabolism.
This protocol describes a method to compare the metabolic stability of Regorafenib against a hypothetical deuterated analog, "d-Regorafenib," where the methyl group hydrogens (-CH₃) are replaced with deuterium (-CD₃). This site is chosen because N-demethylation is a known metabolic pathway, and C-H bond cleavage at this position is likely a rate-limiting step.
Objective: To determine the intrinsic clearance (Clᵢₙₜ) and metabolite formation rates for Regorafenib and d-Regorafenib in human liver microsomes.
Materials:
-
Regorafenib and d-Regorafenib analytical standards
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled compound structurally similar to Regorafenib)
-
LC-MS/MS system
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the HLM stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw HLMs on ice.
-
Prepare working solutions of Regorafenib and d-Regorafenib (e.g., 1 mM in DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, combine potassium phosphate buffer, HLM solution (final concentration 0.5 mg/mL), and either Regorafenib or d-Regorafenib (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction wells.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 3 volumes (150 µL) of ice-cold acetonitrile with the internal standard. The "0 min" sample should be quenched immediately after adding NADPH.
-
-
Sample Processing:
-
Seal the quench plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (Regorafenib or d-Regorafenib) and key metabolites (e.g., M-2, M-5).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [HLM protein concentration]) .
-
Hypothetical Data and Interpretation
The following table presents hypothetical, yet plausible, data from the described experiment, comparing the metabolic stability of Regorafenib with its deuterated analog.
| Parameter | Regorafenib (H-Rego) | d-Regorafenib (D-Rego) | % Change |
| In Vitro Half-life (t₁/₂, min) | 25.4 | 58.7 | +131% |
| Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | 54.5 | 23.6 | -57% |
| M-2 (N-oxide) Formation Rate (pmol/min/mg) | 12.8 | 11.9 | -7% |
| N-desmethyl Metabolite Formation Rate | 8.2 | 2.5 | -70% |
Interpretation of Results:
-
Increased Half-Life and Reduced Clearance: The data clearly shows that d-Regorafenib has a significantly longer half-life (+131%) and a correspondingly lower intrinsic clearance (-57%) compared to the non-deuterated parent drug. This is a strong indication of a successful metabolic blockade due to the kinetic isotope effect.
-
Metabolic Switching: While the formation of the major M-2 metabolite (which does not involve C-H bond cleavage at the methyl group) is only slightly affected, the formation of the N-desmethyl metabolite is drastically reduced (-70%). This demonstrates "metabolic switching," where blocking one pathway (N-demethylation) preserves the compound, allowing other pathways (like N-oxidation) to proceed, albeit on a reduced amount of available substrate over time.
-
Causality: The stronger C-D bonds on the methyl group of d-Regorafenib are harder for CYP enzymes to break. This directly slows the rate-limiting step of N-demethylation, leading to the observed decrease in clearance and the dramatic reduction in the N-desmethyl metabolite.
Clinical and Research Implications
The successful application of deuterium substitution to Regorafenib could have profound implications for its clinical use:
-
Improved Pharmacokinetic Profile: A lower clearance and longer half-life could lead to higher drug exposure (AUC) and more stable plasma concentrations, potentially reducing the peak-to-trough fluctuations associated with side effects.
-
Dosing Regimen Optimization: Enhanced metabolic stability might allow for a lower or less frequent dosing regimen, improving patient convenience and adherence while potentially reducing dose-dependent toxicities.
-
Enhanced Therapeutic Index: By maintaining efficacy while potentially improving the safety profile, deuteration could widen the therapeutic window for Regorafenib.
This guide provides a robust framework for the preclinical evaluation of deuterated Regorafenib. The presented protocols are designed to be self-validating, and the interpretation of the data is grounded in the established principles of drug metabolism and the kinetic isotope effect. Further in vivo studies would be required to confirm these in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic profile of a deuterated Regorafenib analog.
References
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Regorafenib Source: Clinical Pharmacokinetics URL: [Link]
-
Title: Metabolism and Disposition of Regorafenib, a Novel Multikinase Inhibitor, in Cancer Patients Source: Drug Metabolism and Disposition URL: [Link]
-
Title: The Use of Deuterium in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Deuterated Drugs: An Update Source: Pharmaceuticals (Basel) URL: [Link]
A Comparative Analysis of Regorafenib-d3 in Preclinical Tumor Models: A Guide for Researchers
Introduction: The Rationale for Deuterating Regorafenib
Regorafenib is a well-established oral multi-kinase inhibitor (MKI) approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GISTs), and hepatocellular carcinoma (HCC).[1][2] Its therapeutic efficacy stems from a broad-spectrum inhibitory profile, targeting multiple kinases involved in critical cancer-related processes.[3][4][5][6] These include:
-
Tumor Angiogenesis: Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (TIE2).[1][4]
-
Oncogenesis: Blockade of KIT, RET, RAF-1, and BRAF kinases.[4][5]
-
Metastasis and Tumor Microenvironment: Targeting of Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][7]
While effective, the clinical utility of regorafenib can be influenced by its pharmacokinetic profile and metabolism. This has led to the exploration of chemical modifications to enhance its therapeutic window. One such strategy is deuteration—the selective replacement of hydrogen atoms with their heavier isotope, deuterium.
The core principle behind this strategy is the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is significantly stronger (up to 10 times) than the carbon-hydrogen (C-H) bond.[8] This increased bond strength can make the molecule more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes responsible for drug metabolism.[9]
Potential advantages of developing a deuterated version, Regorafenib-d3, include:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life.[8][10]
-
Enhanced Pharmacokinetics: Increased bioavailability and more consistent plasma concentrations may be achieved.[10][]
-
Reduced Toxic Metabolite Formation: Shifting the metabolic pathway away from the formation of potentially harmful byproducts could improve the drug's safety profile.[10][12]
-
Potential for Lower Dosing: An improved pharmacokinetic profile might allow for lower or less frequent dosing, enhancing patient convenience and adherence.[10]
This guide provides a comparative framework for evaluating Regorafenib-d3 against its parent compound in various preclinical tumor models, offering detailed protocols and scientific rationale to guide researchers in the field.
Regorafenib's Multi-Kinase Inhibition Pathway
The diagram below illustrates the key signaling pathways targeted by Regorafenib. The inhibition of these kinases disrupts tumor cell proliferation, survival, angiogenesis, and metastasis, forming the basis of its anti-cancer activity.
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Plate cells (e.g., HCT-116, HepG2) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [13]2. Compound Preparation: Prepare stock solutions of Regorafenib and Regorafenib-d3 in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [13]6. Formazan Crystal Formation: Incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals. [14]7. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [15]Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise. 9. Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative IC50 Values
| Cell Line | Tumor Type | Key Mutation(s) | Regorafenib IC50 (µM) (Hypothetical) | Regorafenib-d3 IC50 (µM) (Hypothetical) |
| HCT-116 | Colorectal | KRAS G13D, PIK3CA H1047R | 5.2 | 5.0 |
| SW480 | Colorectal | KRAS WT, APC truncated | 7.8 | 7.5 |
| HepG2 | Hepatocellular | TP53 WT | 9.5 | 9.2 |
| PLC/PRF/5 | Hepatocellular | TP53 mutant | 11.2 | 10.9 |
This table presents hypothetical data to illustrate the expected outcome: Regorafenib-d3 should retain a similar in vitro potency to its non-deuterated counterpart, as the primary advantage of deuteration relates to in vivo metabolism, not direct cellular cytotoxicity.
Part 2: Comparative In Vivo Analysis in Tumor Models
In vivo studies are essential to evaluate the impact of deuteration on pharmacokinetics (PK) and anti-tumor efficacy in a complex biological system.
Tumor Model Selection: Rationale and Application
The choice of animal model is critical and should mimic key aspects of the human disease. [16]* Colorectal Cancer Models:
- Xenografts: Subcutaneous implantation of human CRC cell lines (e.g., HCT-116) into immunocompromised mice (e.g., nude or NOD/SCID) is a standard initial model. [17]Patient-derived xenografts (PDX), where tumor tissue from a patient is directly implanted, better recapitulate the heterogeneity of the original tumor. [18] * Genetically Engineered Mouse Models (GEMMs): The ApcMin/+ mouse model spontaneously develops intestinal adenomas due to a mutation in the Apc gene, mirroring Familial Adenomatous Polyposis (FAP) in humans. [16][17]* Hepatocellular Carcinoma Models:
- Chemically-Induced Models: Administration of carcinogens like diethylnitrosamine (DEN) can induce HCC in rodents, simulating the progression from injury to sclerosis and tumor formation. [19][20] * Orthotopic Models: Implanting human HCC cells (e.g., HepG2) or patient-derived tissue directly into the liver of immunocompromised mice provides a more clinically relevant tumor microenvironment. [21]The rabbit VX2 model is also used for its larger size, which is amenable to interventional radiology techniques. [22]
Experimental Workflow: In Vivo Efficacy and PK Study
Caption: Integrated workflow for in vivo efficacy and PK studies.
Detailed Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Cell Implantation: Inject 5 x 10⁶ HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Regorafenib (e.g., 10 mg/kg).
-
Group 3: Regorafenib-d3 (e.g., 10 mg/kg).
-
-
Drug Administration: Administer compounds daily via oral gavage. Monitor body weight and clinical signs of toxicity 2-3 times per week.
-
Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using appropriate tests (e.g., ANOVA).
Detailed Protocol: Pharmacokinetic Study
-
Animal Model: Use non-tumor-bearing mice of the same strain and sex as the efficacy study to ensure comparability. [23]2. Drug Administration: Administer a single oral dose of Regorafenib or Regorafenib-d3. [24]3. Blood Collection: Collect serial blood samples (approx. 50-100 µL) from a subset of animals at each time point (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA). [25]4. Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of the parent drug and its major metabolites in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Data Presentation: Comparative Efficacy and Pharmacokinetics
Table 2: Comparative In Vivo Efficacy in HCT-116 Xenograft Model (Hypothetical Data)
| Treatment Group (10 mg/kg, oral) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | 1850 ± 210 | - | - |
| Regorafenib | 980 ± 150 | 47% | p < 0.01 |
| Regorafenib-d3 | 760 ± 130 | 59% | p < 0.001 |
Table 3: Comparative Pharmacokinetic Parameters in Mice (Hypothetical Data)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | t½ (hr) |
| Regorafenib | 10 | 2100 | 4 | 25,000 | 8.5 |
| Regorafenib-d3 | 10 | 2300 | 4 | 37,500 | 12.0 |
These hypothetical data illustrate the anticipated outcome: Regorafenib-d3, due to its enhanced metabolic stability, is expected to show a longer half-life and greater overall drug exposure (AUC), which could translate to superior tumor growth inhibition in vivo.
Conclusion and Future Directions
This guide outlines a systematic approach for the preclinical comparative analysis of Regorafenib-d3 and Regorafenib. The deuterated analogue is expected to retain the potent multi-kinase inhibitory activity of the parent compound while exhibiting a superior pharmacokinetic profile. This could lead to enhanced in vivo efficacy and potentially a more favorable safety margin, representing a promising strategy for optimizing therapy.
Future studies should expand this analysis to include:
-
PDX Models: Evaluating efficacy in a panel of patient-derived xenografts to assess activity in models that better reflect human tumor heterogeneity.
-
Combination Therapies: Investigating whether the improved pharmacokinetic profile of Regorafenib-d3 enhances synergy with other agents, such as chemotherapy or immune checkpoint inhibitors. [26]* Metabolite Profiling: A detailed analysis to confirm that deuteration alters the metabolic pathway as predicted, potentially reducing the formation of off-target or toxic metabolites.
By following a rigorous and scientifically grounded preclinical evaluation, researchers can effectively determine the therapeutic potential of Regorafenib-d3 and build a strong foundation for its potential clinical translation.
References
-
Rosenberg, D. W., Giardina, C., & Tanaka, T. (2009). Animal Models of Colorectal Cancer. Carcinogenesis, 30(2), 183–196. [Link]
-
Gaba, K., et al. (2022). Animal Models of Hepatocellular Carcinoma for Local-Regional Intraarterial Therapies. Radiology: Imaging Cancer, 4(4), e210125. [Link]
-
Ferreira, C., et al. (2021). Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. Cancers, 13(16), 4129. [Link]
-
Martin, E., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Regorafenib? Patsnap. [Link]
-
Kopanja, D., et al. (2023). Animal Models: A Tool for Colon Cancer Research. Journal of Personalized Medicine, 13(4), 683. [Link]
-
Dharmalingam, P., et al. (2020). Animal models for hepatocellular carcinoma arising from alcoholic and metabolic liver diseases. Journal of Hepatocellular Carcinoma, 7, 15–28. [Link]
-
De Galarreta, M. R., et al. (2022). Animal Models of Hepatocellular Carcinoma: Current Applications in Clinical Research. Cancers, 15(1), 18. [Link]
-
Khan, I., et al. (2022). Experimental Murine Models for Colorectal Cancer Research. Cancers, 14(15), 3769. [Link]
-
He, L., et al. (2021). Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application. Frontiers in Oncology, 11, 745949. [Link]
-
Biondo, S., et al. (2020). The role of mouse models in colorectal cancer research—The need and the importance of the orthotopic models. Journal of Cellular and Molecular Medicine, 24(10), 5445–5456. [Link]
-
Neuland Labs. (2023). What Pharmacological Advantages Can Deuterated APIs Deliver? Neuland Labs. [Link]
-
Pirali, T., et al. (2019). Three main advantages potentially provided by deuterated drugs. Journal of Medicinal Chemistry, 62(10), 5276–5297. [Link]
-
Santos, N. P., et al. (2016). Animal models as a tool in hepatocellular carcinoma research: A Review. Hepatoma Research, 2, 271-80. [Link]
-
National Cancer Institute. (n.d.). Regorafenib. NCI Division of Cancer Treatment and Diagnosis. [Link]
-
Schmiegel, W., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(9), 2237-47. [Link]
-
Arai, H., et al. (2019). Molecular insight of regorafenib treatment for colorectal cancer. World Journal of Gastroenterology, 25(30), 4059–4070. [Link]
-
Liang, S., et al. (2024). Synergistic mechanisms and clinical translation of regorafenib combination therapies. Clinical and Translational Oncology. [Link]
-
Martin, E., et al. (2022). Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Cells, 11(22), 3663. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Joubert, K., et al. (2019). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. The AAPS Journal, 21(5), 93. [Link]
-
Personeni, N., et al. (2023). Effect of regorafenib on the main cancer-related signaling pathways and processes involved in HCC, CRC, and GISTs tumor cells survival. Frontiers in Oncology, 13, 1145638. [Link]
-
Joubert, K., et al. (2019). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. The AAPS Journal, 21(5), 93. [Link]
-
Sykes, E. A., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 325, 147-156. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 433–452. [Link]
-
Smith, M. A., et al. (2019). Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium. Pediatric Blood & Cancer, 66(11), e27931. [Link]
-
U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Zhang, C., et al. (2017). Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Cancer Letters, 394, 23-33. [Link]
-
Pajtler, K. W., et al. (2016). Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models. Cancer Research, 76(2), 404-15. [Link]
-
Arai, H., et al. (2019). Anti-tumor mechanisms of regorafenib. World Journal of Gastroenterology, 25(30), 4059–4070. [Link]
-
Onco'Zine. (2018). Regorafenib in management of colorectal cancer – Video abstract. YouTube. [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Goel, G. (2018). In vitro biochemical activity of regorafenib against various kinases. Therapeutic Advances in Medical Oncology, 10, 175883591876408. [Link]
-
Kissel, M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(65), 109101–109114. [Link]
-
Van Cutsem, E., et al. (2015). Biochemical activities of regorafenib in in vitro kinase assays. Expert Opinion on Drug Discovery, 10(4), 433-44. [Link]
-
Tai, W. T., et al. (2020). The immune modulatory effects of regorafenib contribute to its in vivo antitumor efficacy. Journal for ImmunoTherapy of Cancer, 8(1), e000467. [Link]
-
Ortiz, M. V., et al. (2020). Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways. British Journal of Cancer, 123(2), 225–234. [Link]
-
Grothey, A., et al. (2019). The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician. Hematology & Oncology, 12(Suppl 3), 1-13. [Link]
-
Oncology News Central. (n.d.). Regorafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
-
Tai, H. H., et al. (2014). Regorafenib Inhibits Growth, Angiogenesis, and Metastasis in a Highly Aggressive, Orthotopic Colon Cancer Model. Molecular Cancer Therapeutics, 13(6), 1578–1588. [Link]
-
STIVARGA® Global HCP Website. (n.d.). Mechanism of Action. STIVARGA®. [Link]
Sources
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Regorafenib - NCI [dctd.cancer.gov]
- 5. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]
- 8. Pharmacological Advantages of the Deuterated APIs | Neuland Labs [neulandlabs.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications [mdpi.com]
- 17. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Mouse Models of Hepatocellular Carcinoma: Classification, Advancement, and Application [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. pubs.rsna.org [pubs.rsna.org]
- 23. fda.gov [fda.gov]
- 24. biotechfarm.co.il [biotechfarm.co.il]
- 25. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regorafenib | Synergistic mechanisms and clinical translation of regorafenib combination therapies | springermedicine.com [springermedicine.com]
A Senior Application Scientist's Guide to Validating Regorafenib-d3 as a Surrogate for Regorafenib in Pharmacokinetic Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Regorafenib-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Regorafenib in pharmacokinetic (PK) studies. We will delve into the core principles of internal standardization, present detailed experimental protocols for validation, and explain the scientific rationale behind each step, ensuring a robust and defensible bioanalytical method.
The Imperative of an Ideal Internal Standard in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the journey of an analyte like Regorafenib from a complex biological matrix (e.g., plasma) to the detector is fraught with potential variability. Steps such as protein precipitation, liquid-liquid extraction, chromatographic separation, and electrospray ionization (ESI) are all sources of potential error that can compromise the accuracy and precision of quantitative results.
An internal standard (IS) is added at a known concentration to all samples—calibrators, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[1] Its purpose is to mimic the analyte and experience the same procedural losses and variability. By measuring the ratio of the analyte's response to the IS's response, we can correct for these variations.
The "gold standard" for an IS is a stable isotope-labeled version of the analyte.[2][3] Deuterated internal standards, such as Regorafenib-d3, are considered the superior choice because their physicochemical properties are nearly identical to the unlabeled analyte.[4][5] This ensures they co-elute chromatographically and exhibit the same behavior during extraction and ionization, providing the most effective compensation for matrix effects and other sources of analytical variability.[3][6]
Physicochemical Comparison: Regorafenib vs. Regorafenib-d3
The foundational principle of using Regorafenib-d3 is its chemical identity to Regorafenib, with the only significant difference being its mass. The substitution of three hydrogen atoms with deuterium atoms provides a mass shift that is easily resolved by a mass spectrometer, without significantly altering the molecule's chemical behavior.
| Property | Regorafenib | Regorafenib-d3 | Rationale for Validation |
| Chemical Structure | C₂₁H₁₅ClF₄N₄O₃ | C₂₁H₁₂D₃ ClF₄N₄O₃ | Structures are identical, ensuring similar polarity, solubility, and protein binding. The position of the deuterium labels should be on a stable part of the molecule, not prone to exchange. |
| Molecular Weight | 482.82 g/mol | ~485.84 g/mol | The mass difference is the basis for MS detection and differentiation. |
| Precursor Ion (m/z) | [M+H]⁺ = 483.1 | [M+H]⁺ = 486.1 | These are the parent ions selected in the first quadrupole (Q1) of the mass spectrometer for fragmentation. |
| Product Ion (m/z) | e.g., 262.1 | e.g., 262.1 | A common, stable fragment ion is typically monitored in the third quadrupole (Q3). The fragment should not contain the deuterium labels to ensure identical fragmentation patterns. |
The Validation Framework: A Triad of Critical Experiments
To robustly validate Regorafenib-d3 as a surrogate, a series of experiments must be conducted in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry.[7][8] The following three experiments form the cornerstone of this validation.
Experiment 1: Confirmation of Chromatographic Co-elution
Causality & Importance: The primary assumption when using a SIL-IS is that it experiences the same matrix effects as the analyte.[6] Matrix effects, which are the suppression or enhancement of ionization due to co-eluting components from the biological sample, are a major source of imprecision in LC-MS/MS assays.[9][10][11] If the analyte and IS elute at precisely the same time, they are exposed to the same cocktail of matrix components as they enter the ion source, allowing the IS to accurately normalize any signal fluctuation.[6]
Step-by-Step Protocol:
-
Solution Preparation: Prepare individual standard solutions of Regorafenib (100 ng/mL) and Regorafenib-d3 (100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, prepare a mixed solution containing both.
-
LC-MS/MS Setup:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and retention (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Set up Multiple Reaction Monitoring (MRM) transitions for both Regorafenib (e.g., 483.1 → 262.1) and Regorafenib-d3 (e.g., 486.1 → 262.1).
-
-
Analysis: Inject the individual solutions first to determine their respective retention times (RT). Then, inject the mixed solution multiple times (n=6).
-
Data Evaluation: Overlay the chromatograms for Regorafenib and Regorafenib-d3 from the mixed solution analysis. Calculate the average RT and standard deviation for each.
Success Criteria:
-
The peak shapes for both compounds should be symmetrical and similar.
-
The difference in the average retention times between Regorafenib and Regorafenib-d3 should be negligible, ideally less than 2% of the total retention time.
Expected Data Summary:
| Analyte | Mean Retention Time (min) | Standard Deviation |
| Regorafenib | 2.15 | 0.01 |
| Regorafenib-d3 | 2.15 | 0.01 |
Diagram: Co-elution Validation Workflow
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. eijppr.com [eijppr.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
A Senior Application Scientist's Guide to Benchmarking Regorafenib-d3 Performance Against Certified Reference Materials
For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalysis is paramount. The accuracy of pharmacokinetic, toxicokinetic, and bioequivalence studies hinges on the quality of the analytical standards used. In liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating variability in sample preparation, injection volume, and matrix effects.[1]
This guide provides an in-depth technical comparison of a commercially available deuterated internal standard, Regorafenib-d3, against a Regorafenib Certified Reference Material (CRM) from the United States Pharmacopeia (USP). We will explore the essential quality attributes of each, provide detailed experimental protocols for a head-to-head performance evaluation, and explain the scientific rationale behind these critical validation steps.
The Foundation of Accurate Quantification: Understanding the Roles of CRMs and Internal Standards
A Certified Reference Material (CRM) serves as the anchor for analytical measurements. It is a "highly purified compound that is well characterized," produced and certified under stringent ISO 17034 and ISO/IEC 17025 standards.[2][3] The USP Regorafenib Reference Standard, for instance, is intended for use in quality tests and assays as specified in the USP compendia, where its purity is assumed to be 100% unless stated otherwise on the label.[2][4] This makes it the ideal material for preparing calibration standards and quality controls (QCs) that define the "true" concentration in a bioanalytical method.
A deuterated internal standard, like Regorafenib-d3, plays a different but equally critical role. Added at a constant, known concentration to every sample, calibrator, and QC before processing, it is designed to mimic the analytical behavior of the non-labeled analyte (Regorafenib).[5] Because it is chemically almost identical, it experiences similar extraction efficiencies, ionization suppression or enhancement, and chromatographic behavior.[6] By calculating the ratio of the analyte's response to the internal standard's response, we can correct for variations that would otherwise compromise the accuracy and precision of the results.[5]
Quality Attributes: A Head-to-Head Comparison
The suitability of Regorafenib-d3 as an internal standard is directly dependent on its quality, which must be thoroughly assessed against the benchmark set by the CRM.
| Quality Attribute | Regorafenib USP Reference Standard (CRM) | High-Quality Regorafenib-d3 (Internal Standard) | Rationale & Scientific Importance |
| Chemical Purity | Defined by the USP monograph; typically ≥97.5% on an anhydrous, solvent-free basis.[2] | Should be as high as possible, ideally >99%.[6] | Impurities in the internal standard can interfere with the analyte peak or introduce variability. High chemical purity ensures that the standard's response is consistent and predictable. |
| Isotopic Purity | Not Applicable | Isotopic enrichment should be ≥98%.[6] | High isotopic purity is crucial to prevent signal overlap from the natural isotopic distribution of the analyte. A sufficient mass shift (typically ≥3 amu) is necessary to distinguish the IS from the analyte clearly.[7] |
| Unlabeled Analyte | Not Applicable | The presence of unlabeled Regorafenib should be minimal (ideally <0.1%). | Contamination of the deuterated standard with the unlabeled analyte will artificially inflate the analyte's measured concentration, leading to inaccurate results, especially at the lower limit of quantification (LLOQ).[8] |
| Isotopic Stability | Not Applicable | Deuterium atoms must be on stable positions, not susceptible to back-exchange with hydrogen from the solvent or matrix.[9] | H/D exchange compromises the integrity of the internal standard, as its mass will change, leading to quantification errors. Labels on heteroatoms (O, N, S) or carbons alpha to carbonyls are more susceptible.[9] |
| Documentation | USP Certificate or Product Information Sheet. Note: USP generally does not provide traditional Certificates of Analysis.[3][4] | Certificate of Analysis detailing chemical purity, isotopic enrichment, and confirmation of structure (e.g., by NMR, MS). | A comprehensive CoA provides the necessary evidence that the internal standard is "fit for purpose," a key requirement in regulated bioanalysis.[10] |
Experimental Design for Performance Benchmarking
To rigorously evaluate the performance of Regorafenib-d3, a series of validation experiments should be conducted as outlined by regulatory bodies like the EMA and in guidelines such as ICH M10.[11][12] The following workflow provides a systematic approach to this benchmark comparison.
A successful benchmarking exercise will yield accuracy and precision data well within the ±15% tolerance, demonstrating that the Regorafenib-d3 effectively normalizes analytical variability. Furthermore, a low coefficient of variation for the IS-normalized matrix factor across multiple plasma sources confirms its utility in diverse patient samples. Finally, passing the isotopic cross-contribution check provides confidence in the isotopic purity of the standard.
Conclusion
While a Certified Reference Material like the USP Regorafenib standard is the undisputed benchmark for defining concentration, a high-quality deuterated internal standard such as Regorafenib-d3 is essential for ensuring the accuracy and reliability of its measurement in complex biological matrices. By performing the rigorous experimental comparisons outlined in this guide, researchers can validate the performance of their chosen internal standard, ensuring it is "fit for purpose" and capable of producing the high-quality, defensible data required for regulatory submission and advancing drug development programs.
References
-
Clearsynth. (n.d.). Regorafenib-d3 | CAS No. 1255386-16-3. Retrieved from Clearsynth website. [10]2. AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from AptoChem website. [7]3. ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website. [6]4. BenchChem. (2025). Minimizing isotopic exchange in deuterated standards. Retrieved from BenchChem website. [9]5. BenchChem. (2025). A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis. Retrieved from BenchChem website. [1]6. United States Pharmacopeial Convention. (2009). Certificate of Analysis for USP Reference Standards. Retrieved from USP website. [4]7. NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from NorthEast BioLab website. [5]8. LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from LGC Group website. [13]9. Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Retrieved from Labroots website. [14]10. United States Pharmacopeia. (n.d.). FAQs: Reference Standards. Retrieved from USP website. [3]11. Sigma-Aldrich. (n.d.). Regorafenib USP Reference Standard CAS 1019206-88-2. Retrieved from Sigma-Aldrich website. [3]12. Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from Hilaris Publisher website. [15]13. United States Pharmacopeia. (n.d.). USP Reference Standards. Retrieved from USP website. [11]14. European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from EMA website. [11]15. Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 768(1), 3-17. [16]16. United States Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from USP website. [17]17. Acanthus Research. (n.d.). Regorafenib-D3. Retrieved from Acanthus Research website. [18]18. United States Pharmacopeia. (2021). Regorafenib. In USP-NF. Retrieved from USP-NF website. [2]19. European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from EMA website. [12]20. LGC Standards. (n.d.). N-Desmethyl Regorafenib-d3. Retrieved from LGC Standards website. [19]21. Labmix24. (n.d.). Regorafenib. Retrieved from Labmix24 website. [20]22. Ramanathan, L., et al. (2018). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 10(15), 1205-1208.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regorafenib [doi.usp.org]
- 3. usp.org [usp.org]
- 4. physiomckina.co.jp [physiomckina.co.jp]
- 5. nebiolab.com [nebiolab.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Regorafenib Impurities | SynZeal [synzeal.com]
- 9. caymanchem.com [caymanchem.com]
- 10. clearsynth.com [clearsynth.com]
- 11. USP Reference Standards [usp.org]
- 12. store.usp.org [store.usp.org]
- 13. rsc.org [rsc.org]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. scispace.com [scispace.com]
- 17. <11> USP REFERENCE STANDARDS [drugfuture.com]
- 18. Regorafenib-D3 - Acanthus Research [acanthusresearch.com]
- 19. N-Desmethyl Regorafenib-d3 | LGC Standards [lgcstandards.com]
- 20. content.labmix24.com [content.labmix24.com]
A Guide to Inter-Laboratory Comparison of Regorafenib Bioanalytical Methods
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of bioanalytical methods for Regorafenib, a multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and hepatocellular carcinoma.[1][2] Therapeutic drug monitoring of Regorafenib is crucial for optimizing dosing strategies and managing treatment-emergent adverse events.[3] The reliability of such monitoring hinges on the precision and accuracy of the analytical methods used. This document outlines a reference method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), details the critical validation parameters as stipulated by major regulatory bodies, and presents a hypothetical three-laboratory comparison to illustrate the process and acceptance criteria.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Regorafenib-d3, is fundamental to a robust LC-MS/MS assay.[4] It effectively compensates for variability during sample preparation and instrument analysis, ensuring the highest degree of accuracy and precision.
Core Principles of Bioanalytical Method Validation
Before any inter-laboratory comparison, each laboratory's method must be fully validated to ensure it is fit for purpose. The validation process establishes the performance characteristics of the method and ensures the reliability of the quantitative data. Key parameters, as defined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), form the basis of this comparison.[5][6][7][8]
The essential characteristics of a bioanalytical method include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components or other potential interferences in the matrix.[5][9]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[5][10]
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.[5][10] This is typically evaluated as within-run (intra-day) and between-run (inter-day) precision.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. The range must be defined by a Lower Limit of Quantitation (LLOQ) and an Upper Limit of Quantitation (ULOQ).[11]
-
Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.[10]
-
Matrix Effect: The alteration of analyte response due to co-eluting, undetected components from the biological matrix.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[10]
Reference Methodology: A Representative LC-MS/MS Protocol
The following protocol represents a typical, robust method for the quantification of Regorafenib in human plasma. It serves as a baseline for the inter-laboratory comparison. The choice of protein precipitation is based on its simplicity and effectiveness for this analyte, while the C18 column provides excellent reversed-phase separation.[12][13]
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of Regorafenib-d3 internal standard (IS) working solution (e.g., 150 ng/mL), except for blank samples.
-
Add 300 µL of cold acetonitrile to precipitate proteins. The use of acetonitrile is a common and effective technique for sample pre-treatment in Regorafenib analysis.[12]
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient is optimized to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Regorafenib: m/z 483.1 → 262.1
-
Regorafenib-d3 (IS): m/z 486.1 → 265.1
-
-
Data Analysis: Quantitation is performed by calculating the peak area ratio of the analyte to the internal standard.
-
Caption: Key factors contributing to inter-laboratory variability.
Conclusion
A robust, validated bioanalytical method is the cornerstone of reliable pharmacokinetic and therapeutic drug monitoring studies. This guide demonstrates that a well-defined LC-MS/MS method for Regorafenib, utilizing its deuterated internal standard Regorafenib-d3, can be successfully transferred and reproduced across multiple laboratories. By adhering to strict validation criteria set forth by regulatory agencies like the FDA and EMA, laboratories can ensure the generation of high-quality, comparable data, which is essential for both clinical trials and patient care. The key to a successful inter-laboratory study lies in a meticulously detailed protocol, a comprehensive understanding of validation principles, and proactive management of potential sources of variability.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
de Wit, D., den Hartigh, J., Jacobs, B. A., & Guchelaar, H. J. (2014). Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma. Journal of Chromatography B, 961, 69-75. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Al-Saffar, Z. H. (2023). Bioequivalence Analysis of Regorafenib in Human Plasma Using LC-MS/MS: Validation and Application. College of Health and Medical Sciences, 6(3), 1-13. [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Viswanathan, C. T., et al. (2009). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Li, W., et al. (2019). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. OncoTargets and Therapy, 12, 8537–8547. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Kumar, P., et al. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Research Trends and Innovation, 7(8), 534-547. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Kruszewski, M., & Siluk, D. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2021). Development of Fast and Simple LC-ESI-MS/MS Technique for the Quantification of Regorafenib; Application to Pharmacokinetics in Healthy Rabbits. Current Pharmaceutical Analysis, 17(3), 406-413. [Link]
-
Sharma, C., & Singh, G. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical Analysis, 6(2), 79-87. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
International Council for Harmonisation. (2019). ICH Harmonised Guideline for Bioanalytical Method Validation (Draft version). [Link]
-
Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163–1172. [Link]
-
Blanchet, B., et al. (2017). Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 143, 203-211. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11167602, Regorafenib. [Link]
-
Argilés, G., et al. (2020). Practical considerations in the use of regorafenib in metastatic colorectal cancer. Therapeutic Advances in Medical Oncology, 12, 1758835920964228. [Link]
-
A.B.C. Grothey, et al. (2021). Optimized Dosing of Regorafenib in Patients With Metastatic Colorectal Cancer: A Practical Guide for Oncologists, Advanced Practice Providers, and Pharmacists. Clinical Colorectal Cancer, 20(3), 193-203. [Link]
Sources
- 1. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical considerations in the use of regorafenib in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Dosing of Regorafenib in Patients With Metastatic Colorectal Cancer: A Practical Guide for Oncologists, Advanced Practice Providers, and Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Liquid chromatography-tandem mass spectrometric assay for the multikinase inhibitor regorafenib in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Regorafenib-d3: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When handling potent active pharmaceutical ingredients (APIs) like Regorafenib-d3, a deuterated analog of a multi-kinase inhibitor used in cancer therapy, a comprehensive understanding and strict adherence to safety protocols are non-negotiable. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling Regorafenib-d3, ensuring both the safety of the handler and the integrity of the research.
Regorafenib is classified as a hazardous drug, and its handling requires stringent safety measures.[1][2][3][4] The deuterated form, Regorafenib-d3, while used as an internal standard in analytical studies, should be handled with the same level of caution due to its structural similarity to the active drug.[5][6] The primary routes of occupational exposure to such compounds are inhalation of dust or aerosols, dermal absorption, and accidental ingestion.[4][7] Therefore, a multi-faceted approach to personal protection is crucial.
The Rationale Behind PPE Selection
The selection of appropriate PPE is not merely a checklist to be completed; it is a risk mitigation strategy grounded in the toxicological profile of the compound. Regorafenib is known to be harmful if swallowed, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[5] Consequently, the PPE chosen must form an effective barrier against these potential hazards.
Core Personal Protective Equipment for Handling Regorafenib-d3
The following table summarizes the essential PPE for handling Regorafenib-d3 in a laboratory setting. It is crucial to note that the level of protection may need to be escalated based on the specific procedure and the quantity of material being handled.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against dermal absorption. Double-gloving offers an additional layer of protection in case of a breach in the outer glove.[8] |
| Lab Coat/Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects the wearer's clothing and skin from contamination by splashes or spills.[9] A solid front provides maximum protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes of solutions or airborne particles.[8][10] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator. | Recommended when handling the powdered form of Regorafenib-d3 outside of a containment device to prevent inhalation of aerosolized particles.[8] |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection (if required): If handling powder outside of a containment unit, now is the time to put on your respirator. Ensure a proper fit test has been conducted.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring they are pulled over the cuffs of the gown. Then, don the second pair of gloves over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container.
-
Gown: Untie the gown and carefully pull it away from your body, folding the contaminated exterior inward. Dispose of it in the designated hazardous waste container.
-
Eye Protection: Remove your eye protection from the back to the front and place it in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
Engineering Controls: The First Line of Defense
It is imperative to remember that PPE is the last line of defense. The primary method for controlling exposure to hazardous compounds like Regorafenib-d3 is the use of engineering controls.[11]
-
Chemical Fume Hood: All weighing and preparation of stock solutions of Regorafenib-d3 powder should be performed in a certified chemical fume hood to minimize the risk of inhalation.[8]
-
Biological Safety Cabinet (BSC): For procedures that require sterility, a Class II BSC can be used.
-
Closed System Transfer Devices (CSTDs): While more common in clinical settings, CSTDs can be beneficial in research labs to minimize aerosol generation and spills when transferring solutions.
Disposal Plan: A Critical Component of Safety
All disposable PPE and materials that have come into contact with Regorafenib-d3 must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all contaminated waste.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of cytotoxic waste. This typically involves incineration.[9]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[8]
-
Spills: Evacuate the area and follow your institution's established spill cleanup procedures for potent compounds. Only personnel with appropriate training and PPE should be involved in the cleanup.
Workflow for Safe Handling of Regorafenib-d3
The following diagram illustrates the key decision points and procedural flow for safely handling Regorafenib-d3 in a laboratory setting.
Caption: Decision workflow for handling Regorafenib-d3.
By integrating these robust safety practices and utilizing the recommended personal protective equipment, researchers can confidently and safely handle Regorafenib-d3, ensuring the well-being of all laboratory personnel and the integrity of their scientific endeavors.
References
-
Safe handling of cytotoxics: guideline recommendations. PubMed Central. [Link]
-
Regorafenib Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Chemical Safety Practices Recommendations Regorafenib (BAY73-4506, Stivarga). NCI at Frederick. [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Great Ormond Street Hospital for Children NHS Foundation Trust. [Link]
-
Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. Abacus Medicine. [Link]
-
Considerations for personal protective equipment when handling cytotoxic drugs. Cleanroom Technology. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
-
regorafenib. Drugs.com. [Link]
-
Regorafenib: Key Safety & Patient Guidance. Drugs.com. [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. PubMed. [Link]
-
NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. [Link]
-
Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. NIOSH. [Link]
-
Webinar: Safe Weighing of Potent and Hazardous Substances. Mettler Toledo. [Link]
-
OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety. [Link]
-
New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]
-
HEALTH CARE FACILITIES. Oregon OSHA. [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]
-
Regorafenib – STIVARGA®. Oncolien - SFPO. [Link]
-
High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins Scientific. [Link]
-
Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing. [Link]
-
Regorafenib -Material Safety Datasheet. Amazon S3. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. ipservices.care [ipservices.care]
- 10. echemi.com [echemi.com]
- 11. agnopharma.com [agnopharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
